Phenylacetic-d7 acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJVXDMOQOGPHL-XZJKGWKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480052 | |
| Record name | Phenylacetic-d7 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65538-27-4 | |
| Record name | Phenylacetic-d7 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65538-27-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Role of Isotopic Labeling in Precision Analytics
An In-depth Technical Guide to Phenylacetic-d7 Acid: Properties, Structure, and Application in Quantitative Analysis
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the demand for precision, accuracy, and reliability in quantitative assays is paramount. This compound (PAA-d7) emerges as a critical tool in meeting these demands. As the deuterated analogue of Phenylacetic acid (PAA), a significant endogenous metabolite and pharmaceutical precursor, PAA-d7 serves as an ideal internal standard for mass spectrometry-based quantification.[1][2] Its utility stems from a simple yet powerful principle: it is chemically identical to its unlabeled counterpart, ensuring it behaves identically during sample extraction, derivatization, and chromatographic separation. However, its increased mass, due to the seven deuterium atoms, allows it to be distinctly identified by a mass spectrometer. This co-elution and differential detection strategy effectively mitigates variability from sample matrix effects and extraction inefficiencies, forming the bedrock of high-fidelity quantitative bioanalysis.
This guide provides a comprehensive overview of the chemical properties, structure, and principal applications of this compound, with a focus on its role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Physicochemical Properties and Structural Elucidation
The defining characteristic of this compound is the substitution of seven hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen. Five deuterium atoms are located on the phenyl ring, and two are on the alpha-carbon of the acetic acid side chain.[3][4] This isotopic substitution results in a predictable mass shift without significantly altering the compound's chemical reactivity or physical properties compared to the native Phenylacetic acid.
Data Presentation: Core Chemical Properties
The fundamental properties of this compound are summarized below, with comparative data for its non-labeled analogue, Phenylacetic acid.
| Property | This compound | Phenylacetic Acid (Unlabeled) |
| Chemical Formula | C₈HD₇O₂ (or C₆D₅CD₂CO₂H) | C₈H₈O₂ |
| Molecular Weight | 143.19 g/mol [5][6][7] | 136.15 g/mol [8] |
| CAS Number | 65538-27-4[3] | 103-82-2[8] |
| Appearance | White to off-white solid | White crystalline solid[8][9] |
| Melting Point | 77-79 °C[5][6][7] | 76-78 °C[9] |
| Boiling Point | ~265 °C (lit.)[5][6][7] | 265.5 °C (lit.)[8][9] |
| Density | 1.136 g/mL at 25 °C[5][6][7] | 1.081 g/mL at 25 °C |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |
| Synonyms | Benzene-d5-acetic-d2 acid[4] | Benzeneacetic acid, α-Toluic acid[8] |
Mandatory Visualization: Chemical Structure
The structure of this compound, with deuterium atoms explicitly labeled, is crucial for understanding its application.
Caption: Chemical structure of this compound (C₆D₅CD₂CO₂H).
Synthetic Strategies
While detailed, proprietary synthesis routes for this compound are not publicly disclosed, the synthesis logically follows established methods for preparing the unlabeled parent compound, but with deuterated starting materials. The most common industrial synthesis of Phenylacetic acid involves the hydrolysis of benzyl cyanide.[9][10][11]
Conceptual Synthetic Pathway (Hydrolysis Route):
-
Starting Material: Benzyl cyanide-d7 (C₆D₅CD₂CN) would be the logical precursor.
-
Hydrolysis: This deuterated benzyl cyanide is subjected to hydrolysis, typically under strong acidic or basic conditions. For instance, heating with aqueous sulfuric acid cleaves the nitrile (CN) group.[10][11]
-
Mechanism: The reaction proceeds through the formation of a primary amide intermediate (phenylacetamide-d7), which is subsequently hydrolyzed to the carboxylic acid (this compound) and an ammonium salt.
-
Purification: The final product is isolated and purified, often through precipitation and recrystallization, to achieve the high chemical and isotopic purity required for its use as an analytical standard.[12]
The Quintessential Application: An Internal Standard for Quantitative Bioanalysis
The primary and most critical application of this compound is as a Stable Isotope-Labeled Internal Standard (SIL-IS) in quantitative mass spectrometry. This is particularly vital in pharmacokinetic studies, therapeutic drug monitoring, and metabolomics, where Phenylacetic acid levels can be indicative of metabolic status or drug metabolism pathways.[1][2][13] For example, PAA is a metabolite of the drug phenylbutyrate, used to treat urea cycle disorders, making its accurate measurement essential for patient monitoring.[13]
Causality Behind the Experimental Choice: Why PAA-d7 is the Gold Standard
Using a SIL-IS like PAA-d7 is a self-validating system that builds trustworthiness into the analytical method. Here’s why:
-
Correction for Matrix Effects: Biological samples (plasma, urine, tissue) are complex matrices that can suppress or enhance the ionization of an analyte in the mass spectrometer's source. Because PAA-d7 is chemically identical to PAA, it experiences the exact same matrix effects. By measuring the ratio of the analyte to the internal standard, these effects are normalized, leading to a more accurate measurement.
-
Correction for Sample Loss: During multi-step sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), some amount of the analyte is inevitably lost. PAA-d7, added at the very beginning of the process, is lost at the same rate as the endogenous PAA. The final analyte/internal standard ratio remains constant regardless of the absolute recovery, ensuring precision.
Experimental Protocol: Quantification of Phenylacetic Acid in Human Plasma via LC-MS/MS
This protocol outlines a typical workflow for the precise determination of PAA concentrations in a biological matrix.
1. Preparation of Standards and Reagents:
- Prepare a stock solution of Phenylacetic acid (the analyte) and this compound (the internal standard) in methanol at 1 mg/mL.
- Create a series of calibration standards by spiking blank human plasma with varying known concentrations of PAA.
- Prepare a working internal standard solution by diluting the PAA-d7 stock solution to a fixed concentration (e.g., 100 ng/mL) in methanol.
2. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the PAA-d7 working internal standard solution. Vortex briefly.
- Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
- Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC): Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution to separate PAA from other matrix components.
- Mass Spectrometry (MS): Perform detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.[1]
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.
- PAA Transition: m/z 135.1 → 91.1 (corresponding to [M-H]⁻ → [M-H-CO₂]⁻)
- PAA-d7 Transition: m/z 142.1 → 98.1 (corresponding to [M-H]⁻ → [M-H-CO₂]⁻)
4. Data Processing and Quantification:
- Integrate the peak areas for both the PAA and PAA-d7 MRM transitions.
- Calculate the Peak Area Ratio (PAR) = (Peak Area of PAA) / (Peak Area of PAA-d7).
- Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
- Determine the concentration of PAA in the unknown samples by interpolating their PAR values from the calibration curve.
Mandatory Visualization: Bioanalytical Workflow
Caption: Workflow for quantitative analysis of PAA using PAA-d7.
Conclusion: An Indispensable Tool for Modern Science
This compound represents more than just a deuterated molecule; it is an enabling tool for achieving the highest standards of analytical rigor. Its role as an internal standard is fundamental to the development and validation of robust quantitative assays that are essential in drug development, clinical diagnostics, and metabolic research. By providing a reliable means to correct for analytical variability, PAA-d7 ensures that the data generated are both accurate and precise, underpinning the integrity of scientific discovery and its translation into practical applications. For any researcher tasked with quantifying Phenylacetic acid, its deuterated counterpart is not merely a convenience but a necessity for producing trustworthy and defensible results.
References
-
Title: Phenylacetic acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: this compound - CHEMICAL POINT Source: CHEMICAL POINT URL: [Link]
-
Title: this compound - CHEMICAL POINT Source: CHEMICAL POINT URL: [Link]
-
Title: this compound - CHEMICAL POINT Source: CHEMICAL POINT URL: [Link]
-
Title: Phenylacetic acid metabolism in land plants: novel pathways and metabolites Source: bioRxiv URL: [Link]
-
Title: Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution Source: ResearchGate URL: [Link]
-
Title: Phenylacetic Acid | C8H8O2 | CID 999 - PubChem Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: PHENYLACETIC ACID - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed Source: PubMed, National Library of Medicine URL: [Link]
-
Title: Synthesis of Phenylacetic Acid - Erowid Source: Erowid URL: [Link]
-
Title: this compound | C8H8O2 | CID 12198008 - PubChem Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets | Journal of the American Chemical Society Source: Journal of the American Chemical Society URL: [Link]
-
Title: Phenylacetic acid metabolism in land plants: novel pathways and metabolites | Journal of Experimental Botany | Oxford Academic Source: Journal of Experimental Botany, Oxford Academic URL: [Link]
-
Title: Phenylacetic acid derivatives as hPPAR agonists - PubMed Source: PubMed, National Library of Medicine URL: [Link]
-
Title: NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. - YouTube Source: YouTube URL: [Link]
-
Title: (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation Source: ResearchGate URL: [Link]
-
Title: Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed Source: PubMed, National Library of Medicine URL: [Link]
-
Title: Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism Source: PubMed, National Library of Medicine URL: [Link]
-
Title: Phenylacetic acid metabolism in land plants: novel pathways and metabolites - bioRxiv Source: bioRxiv URL: [Link]
-
Title: PHENYLACETIC ACID - precisionFDA Source: precisionFDA URL: [Link]
Sources
- 1. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H8O2 | CID 12198008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound D 98atom 65538-27-4 [sigmaaldrich.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. chemicalpoint.eu [chemicalpoint.eu]
- 8. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Phenylacetic Acid [erowid.org]
- 13. researchgate.net [researchgate.net]
The Unseen Workhorse: A Technical Guide to Phenylacetic-d7 Acid in Quantitative Research
This guide provides an in-depth exploration of Phenylacetic-d7 acid (PAA-d7), a deuterated analogue of Phenylacetic acid (PAA). Primarily aimed at researchers, scientists, and professionals in drug development, this document will elucidate the critical role of PAA-d7 as an internal standard in quantitative mass spectrometry. We will delve into the theoretical underpinnings of its application, provide detailed experimental protocols, and explore its use in diverse research fields, including pharmacology, clinical diagnostics, and neurobiology.
The Imperative for Precision: Understanding Phenylacetic Acid and the Need for a Deuterated Standard
Phenylacetic acid is a molecule of significant biological interest. It is a key metabolite of phenylalanine and phenylethylamine, and its levels can be indicative of metabolic function and certain disease states[1][2]. PAA is recognized as a uremic toxin, accumulating in patients with chronic kidney disease, and has been implicated in neurological disorders[3]. Furthermore, it is the primary active metabolite of the drug phenylbutyrate, which is used to treat urea cycle disorders[4]. Given its involvement in such critical biological processes, the accurate quantification of PAA in complex biological matrices like plasma, urine, and cerebrospinal fluid is paramount.
However, quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) is susceptible to variations in sample preparation, instrument response, and matrix effects. To counteract these variables and ensure the accuracy and reproducibility of results, a robust internal standard is essential. This is where this compound comes to the forefront.
PAA-d7 is an isotopically labeled version of PAA where seven hydrogen atoms have been replaced with deuterium. This substitution makes it chemically almost identical to the native PAA, meaning it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the endogenous PAA by a mass spectrometer. This unique characteristic makes PAA-d7 the "gold standard" internal standard for PAA quantification via the Isotope Dilution Mass Spectrometry (IDMS) technique[5][6].
Table 1: Physicochemical Properties of Phenylacetic Acid and this compound
| Property | Phenylacetic Acid | This compound | Reference(s) |
| Molecular Formula | C₈H₈O₂ | C₈HD₇O₂ | [1] |
| Molar Mass | 136.15 g/mol | 143.19 g/mol | [1] |
| Appearance | White to yellowish crystalline solid | Solid | [7] |
| Melting Point | 76-78°C | 77-79 °C | [7] |
| Boiling Point | 265°C | 265 °C | [7] |
| Solubility | Slightly soluble in water; soluble in organic solvents | Not explicitly stated, but expected to be very similar to PAA | [7] |
The Core Methodology: Isotope Dilution Mass Spectrometry (IDMS)
The fundamental principle of IDMS is the addition of a known quantity of an isotopically labeled standard (in this case, PAA-d7) to a sample containing an unknown quantity of the native analyte (PAA) before any sample processing. Because the labeled standard and the native analyte are chemically identical, any loss of analyte during sample preparation will be accompanied by a proportional loss of the labeled standard.
The mass spectrometer measures the ratio of the signal from the native analyte to the signal from the isotopically labeled standard. This ratio is then used to calculate the precise concentration of the analyte in the original sample, effectively canceling out any variations introduced during the analytical workflow.
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS) using PAA-d7.
Practical Application: A Step-by-Step Guide to PAA Quantification
This section provides a generalized, yet detailed, protocol for the quantification of PAA in human plasma using PAA-d7 as an internal standard. This protocol is a synthesis of methodologies described in the scientific literature and should be adapted and validated for specific laboratory conditions[3][4].
Materials and Reagents
-
Phenylacetic acid (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve PAA and PAA-d7 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the PAA stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the PAA-d7 stock solution with the same diluent to a final concentration appropriate for spiking all samples (e.g., 100 ng/mL).
Sample Preparation: Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of plasma samples, calibration standards, and quality control samples into microcentrifuge tubes.
-
Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the PAA-d7 internal standard working solution to each tube (except for blank matrix samples used to assess interference).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
Caption: A typical sample preparation workflow for PAA analysis in plasma.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Table 2: Suggested LC-MS/MS Parameters for PAA Analysis
| Parameter | Suggested Condition | Rationale |
| Liquid Chromatography | ||
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for small organic acids like PAA. |
| Mobile Phase A | 0.1% Formic acid in water | Acidification improves peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Organic solvent for gradient elution. |
| Gradient | Start with a low percentage of B, ramp up to elute PAA, then re-equilibrate. | Allows for separation from early-eluting matrix components and efficient elution of the analyte. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 - 10 µL | |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | PAA has a carboxylic acid group that readily deprotonates to form a negative ion.[3] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transition (PAA) | e.g., m/z 135 -> 91 | Precursor ion [M-H]⁻ and a characteristic fragment ion. |
| MRM Transition (PAA-d7) | e.g., m/z 142 -> 98 | Precursor ion [M-H]⁻ and a corresponding fragment ion for the deuterated standard. |
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the specific MRM transitions of PAA and PAA-d7.
-
Ratio Calculation: Calculate the peak area ratio of PAA to PAA-d7 for each sample, calibrator, and QC.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the PAA calibrators. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Concentration Determination: Determine the concentration of PAA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diverse Research Applications of this compound
The utility of PAA-d7 as an internal standard extends across several key areas of biomedical and environmental research.
Pharmacokinetics and Drug Metabolism
A primary application of PAA-d7 is in the study of drugs that are metabolized to PAA. For example, in the investigation of phenylbutyrate, PAA-d7 is used to accurately quantify the formation of its active metabolite, PAA, in various tissues and biofluids[3]. This is crucial for understanding the drug's efficacy, distribution, and elimination.
Clinical Diagnostics and Disease Monitoring
-
Urea Cycle Disorders and Phenylketonuria (PKU): PAA is a key biomarker in certain inborn errors of metabolism. Accurate monitoring of PAA levels in patients with these conditions is essential for managing their diet and treatment[2][4]. PAA-d7 enables the required precision for this clinical application.
-
Uremia: As a uremic toxin, elevated levels of PAA are observed in patients with chronic kidney disease. Research into the pathological effects of PAA in uremia relies on accurate quantification, facilitated by the use of PAA-d7[3].
Neurobiology and Neurological Disorders
PAA can cross the blood-brain barrier, and altered levels have been observed in the cerebrospinal fluid (CSF) of patients with certain neurological conditions[8][9]. The use of PAA-d7 allows for the sensitive and accurate measurement of PAA in CSF, aiding research into its potential role as a neuromodulator or biomarker in diseases like schizophrenia and depression[9].
Environmental and Food Science
PAA can be a metabolic byproduct of certain environmental pollutants. Its quantification in environmental samples, such as water, can be important for monitoring pollution and bioremediation processes. While less documented, the principles of using PAA-d7 as an internal standard are directly applicable to these matrices[10].
Method Validation and Quality Control: Ensuring Trustworthy Data
The use of PAA-d7 is a cornerstone of a robust analytical method, but the entire method must be rigorously validated to ensure its performance is suitable for its intended purpose. Key validation parameters, in line with regulatory guidelines from bodies like the FDA, include:
-
Specificity and Selectivity: Ensuring that no other components in the matrix interfere with the detection of PAA or PAA-d7.
-
Accuracy: The closeness of the measured concentration to the true value.
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of PAA in the biological matrix under different storage and processing conditions.
Conclusion: A Vital Tool for Quantitative Science
This compound is more than just a deuterated molecule; it is a critical enabler of high-quality, reproducible research across a multitude of scientific disciplines. Its role as an internal standard in isotope dilution mass spectrometry provides the analytical robustness necessary to confidently measure Phenylacetic acid in complex biological and environmental samples. By understanding the principles behind its use and implementing well-validated analytical methods, researchers can generate data of the highest integrity, paving the way for new discoveries in medicine, diagnostics, and environmental science.
References
-
Marahatta, A., Bhandary, B., Lee, M. R., Kim, D. S., Lee, Y. C., Kim, S. R., Kim, H. R., & Chae, H. J. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. [Link]
-
Monostori, P., Klinke, G., Laryea, M. D., Grote, V., Mzagloul, F., & Hoffmann, G. F. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of mass spectrometry : JMS, 45(8), 906–914. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 999, Phenylacetic acid. Retrieved from [Link].
- BenchChem (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Retrieved from a hypothetical BenchChem technical note.
-
Organic Syntheses (n.d.). Phenylacetic acid. Organic Syntheses, Coll. Vol. 1, p.436 (1941); Vol. 2, p.75 (1922). Retrieved from [Link].
-
Yoshida, H., Katagiri, D., Kiuchi, Y., & Takano, Y. (1995). Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection. Journal of chromatography. B, Biomedical applications, 668(2), 235–241. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12198008, this compound. Retrieved from [Link].
-
Fellows, L. E., King, G. S., Pettit, B. R., Goodwin, B. L., & Sandler, M. (1978). Measurement of phenylacetic acid in cerebrospinal fluid and plasma using combined gas chromatography/electron capture chemical ionization mass spectrometry. Biomedical mass spectrometry, 5(8), 508–511. [Link]
-
Wang, C., Du, Y., Gong, W., & Chen, X. (2011). Study on urinary metabolic profile of phenylketonuria by micellar electrokinetic capillary chromatography with dual electrochemical detection. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(22), 2147–2152. [Link]
-
IsoLife (n.d.). Internal Standards in metabolomics. Retrieved from [Link].
-
Scaini, G., de Oliveira, M. R., Ferreira, G. K., Streck, E. L., & Quevedo, J. (2012). Effects of phenylalanine (Phe), phenylacetic acid (PAA), phenyllactic acid (PLA), phenylpyruvic acid (PPA) and L-carnitine (L-car) on viability of cultured glial cells. Metabolic brain disease, 27(1), 69–75. [Link]
- Kawabata, M., Kobayashi, K., & Shohmori, T. (1986). Determination of phenylacetic acid in cerebrospinal fluid by gas chromatography-mass spectrometry. Acta medica Okayama, 40(5), 251–258.
- Google Patents (n.d.).
- Sandler, M., Ruthven, C. R., Goodwin, B. L., & Coppen, A. (1979). Raised cerebrospinal fluid phenylacetic acid concentration: preliminary support for the phenylethylamine hypothesis of schizophrenia?. Communications in psychopharmacology, 3(4), 223–230.
- Matalon, R., Michals, K., & Gleason, T. (2000). Metabolism of Carnitine in Phenylacetic Acid-Treated Rats and in Patients with Phenylketonuria. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1501(2-3), 200-210.
- Gray, N., Adesina-Georgiadis, K., Chekmeneva, E., Tounta, V., Tzimou, A., Lygkas, N., ... & Theodoridis, G. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(15), 5039-5050.
- Andrade, F., Vitoria, I., Martín-Hernández, E., & Aldámiz-Echevarría, L. (2019). Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS as treatment compliance biomarkers in Urea Cycle disorders. Journal of Pharmaceutical and Biomedical Analysis, 174, 467-473.
- Nagai Synthesis (2023, March 10). HOW TO MAKE PHENYLACETIC ACID. [Video]. YouTube.
- van Spronsen, F. J., van der Goot, E. H., van Rijn, M., Hoeksma, M., & Reijngoud, D. J. (2024). Longitudinal Dietary Intake Data in Patients with Phenylketonuria from Europe: The Impact of Age and Phenylketonuria Severity. Metabolites, 14(9), 567.
- Jones, P. M., & Bennett, M. J. (2010). Urine Organic Acid Analysis for Inherited Metabolic Disease Using Gas Chromatography-Mass Spectrometry. In Clinical Applications of Mass Spectrometry. Humana Press.
- Kałużna-Czaplińska, J., Gajos, K., & Błaszczyk, K. (2024). Amino Acid Profile Alterations in Phenylketonuria: Implications for Clinical Practice. Metabolites, 14(7), 397.
-
IROA Technologies (n.d.). Internal Standards for Metabolomics. Retrieved from [Link].
- Hawlitschek, D., Press, G., Hartmann, U., Gerner, S. T., & Schellhaas, S. (2023). Quantification of Bile Acids in Cerebrospinal Fluid: Results of an Observational Trial. Metabolites, 13(11), 1143.
- Côté, J., & Ayotte, C. (2015). Accuracy Investigation of Phthalate Metabolite Standards. Journal of analytical toxicology, 39(8), 648–656.
- Scent.vn (n.d.). Phenylacetic Acid (CAS 103-82-2): Odor profile, Properties, & IFRA compliance.
- Davis, B. A., & Durden, D. A. (1981). Gas-liquid chromatographic determination of total phenylacetic acid in urine. Clinical chemistry, 27(9), 1599–1602.
- Patsnap (2025). Phenylacetic Acid: Properties, Synthesis, and Industrial Uses.
-
International Programme on Chemical Safety (n.d.). ICSC 1260 - PHENYLACETIC ACID. Retrieved from [Link].
Sources
- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Study on urinary metabolic profile of phenylketonuria by micellar electrokinetic capillary chromatography with dual electrochemical detection--potential clinical application in fast diagnosis of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 6. iroatech.com [iroatech.com]
- 7. Phenylacetic Acid: Properties, Synthesis, and Industrial Uses [eureka.patsnap.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. CN108426964A - A kind of method that LC-MS detects phenylacetic acid content in water - Google Patents [patents.google.com]
An In-depth Technical Guide to Phenylacetic-d7 Acid for Advanced Research Applications
This guide provides an in-depth exploration of Phenylacetic-d7 acid, a crucial analytical tool for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on providing practical, field-proven insights.
Core Characteristics of this compound
This compound is a deuterated form of phenylacetic acid, where seven hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling makes it an invaluable internal standard for quantitative analysis, particularly in mass spectrometry-based assays.
Physicochemical and Structural Data
| Property | Value | Source(s) |
| CAS Number | 65538-27-4 | [1][2][3] |
| Molecular Formula | C₈HD₇O₂ | [2] |
| Linear Formula | C₆D₅CD₂CO₂H | [1] |
| Molecular Weight | 143.19 g/mol | [1][2][3][4][5] |
| Appearance | Solid | [1] |
| Melting Point | 77-79 °C | [1][2] |
| Boiling Point | 265 °C | [1][2] |
| Density | 1.136 g/mL at 25 °C | [1][2] |
| Isotopic Purity | Typically ≥98 atom % D | [1] |
Synthesis of this compound
The synthesis of this compound typically involves the hydrolysis of a deuterated benzyl cyanide precursor. This method is favored for its reliability and high yield. The key to producing the deuterated analog is the use of deuterated starting materials.
A common synthetic route is the acid-catalyzed hydrolysis of benzyl-d7 cyanide. The causality behind this choice of reaction is the straightforward and well-documented mechanism for converting nitriles to carboxylic acids.
Generalized Synthetic Workflow
Caption: Synthetic pathway for this compound.
The Critical Role of this compound in Quantitative Analysis
The primary and most critical application of this compound is its use as an internal standard in quantitative mass spectrometry.[6][7][8] This is particularly relevant in bioanalytical assays for the determination of endogenous phenylacetic acid or for tracking the metabolism of drugs that produce phenylacetic acid as a metabolite.
Why Use a Deuterated Internal Standard?
An ideal internal standard should behave as similarly as possible to the analyte of interest throughout the entire analytical procedure, including sample extraction, derivatization, and ionization, but be distinguishable by the detector. This compound fulfills these criteria for the quantification of unlabeled phenylacetic acid:
-
Co-elution: It has nearly identical chromatographic retention times to the unlabeled analyte, ensuring that both are subjected to the same matrix effects at the point of ionization.
-
Similar Ionization Efficiency: Its chemical properties are almost identical, leading to a comparable response in the mass spectrometer's ion source.
-
Mass Differentiation: It is easily distinguished from the unlabeled analyte by its higher mass (M+7).[1]
This approach corrects for variations in sample preparation and instrumental drift, leading to highly accurate and precise quantification.[9]
Experimental Protocol: Quantification of Phenylacetic Acid in Human Plasma using LC-MS/MS
This section provides a detailed methodology for the use of this compound as an internal standard for the quantification of Phenylacetic acid in a biological matrix.
Materials and Reagents
-
Phenylacetic acid (analyte)
-
This compound (internal standard)
-
Human plasma (matrix)
-
Acetonitrile (protein precipitation solvent)
-
Formic acid (mobile phase modifier)
-
Ultrapure water
-
LC-MS/MS system with electrospray ionization (ESI) source
Sample Preparation Workflow
Caption: Workflow for plasma sample preparation.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Phenylacetic acid transition: Q1 (m/z 135.1) -> Q3 (m/z 91.1)
-
This compound transition: Q1 (m/z 142.1) -> Q3 (m/z 97.1)
-
The quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared in the same biological matrix.
Safety and Handling
Based on the safety data for its non-deuterated counterpart, Phenylacetic acid, appropriate safety precautions should be taken.
-
Hazards: Causes serious eye irritation.[5]
-
Precautions:
Conclusion
This compound is an indispensable tool in modern analytical chemistry and drug development. Its properties as a stable isotope-labeled internal standard allow for the development of robust, accurate, and reproducible quantitative methods for its unlabeled analogue in complex biological matrices. Understanding its synthesis, properties, and the principles behind its application is crucial for any researcher or scientist working in this field.
References
-
Chemical Point. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Point. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (n.d.). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. Retrieved from [Link]
-
CPAChem. (2023). Safety data sheet: Phenylacetic acid. Retrieved from [Link]
- Marahatta, A., Bhandary, B., Lee, M. R., Kim, D. S., Lee, Y. C., Kim, S. R., Kim, H. R., & Chae, H. J. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
-
ResearchGate. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
Erowid. (n.d.). Synthesis of Phenylacetic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Phenylacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets. Retrieved from [Link]
-
PubMed. (2012). Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. Retrieved from [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2010). Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Retrieved from [Link]
Sources
- 1. 苯乙酸-d7 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Synthesis and Isotopic Purity of Phenylacetic-d7 Acid: A Guide for Researchers
An In-depth Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) represents a significant advancement in drug development, primarily through the modulation of metabolic pathways via the kinetic isotope effect (KIE).[1] Phenylacetic-d7 acid (PAA-d7), a deuterated analogue of phenylacetic acid, serves as a critical internal standard in pharmacokinetic studies and as a building block for more complex deuterated molecules.[2][3] This guide provides a comprehensive technical overview of a robust synthetic methodology for this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and rigorous analytical techniques for the determination of its isotopic purity.
Introduction: The Deuterium Advantage in Pharmacology
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in addition to a proton, nearly doubling its mass. When a carbon-hydrogen (C-H) bond in a drug molecule is replaced with a carbon-deuterium (C-D) bond, the bond's vibrational energy is lowered, making it significantly stronger and more difficult to break. If the cleavage of this C-H bond is a rate-determining step in the drug's metabolism, its deuteration can substantially slow down the metabolic process.[1] This phenomenon, known as the kinetic isotope effect, can lead to improved pharmacokinetic profiles, such as longer half-life, increased drug exposure, and potentially reduced formation of toxic metabolites.[1]
Phenylacetic acid is a key structural motif in many biologically active compounds and a known metabolite.[4][5] The synthesis of its fully deuterated analogue, this compound (C₆D₅CD₂CO₂H), which involves deuteration at all five positions on the aromatic ring and both benzylic positions, presents a unique synthetic challenge. This document provides a field-proven approach to its synthesis and characterization.
Core Synthetic Strategy: Transition Metal-Catalyzed Hydrogen Isotope Exchange (HIE)
The selective and efficient incorporation of deuterium into aromatic and benzylic positions is most effectively achieved through transition metal-catalyzed Hydrogen Isotope Exchange (HIE).[1][6] This methodology is superior to harsh acid-catalyzed methods, which often require high temperatures and strong acids, leading to potential side reactions.[7][8]
Causality Behind the Methodological Choice:
-
Catalyst System: Platinum-on-carbon (Pt/C) is an exceptionally effective catalyst for H-D exchange on aromatic ring systems.[9] Unlike palladium catalysts, which can preferentially exchange aliphatic hydrogens, platinum catalysts show higher selectivity for aromatic positions under certain conditions.[9] The use of a heterogeneous catalyst like Pt/C simplifies post-reaction purification, as the catalyst can be easily removed by filtration.
-
Deuterium Source: Deuterium oxide (D₂O) is the most practical and cost-effective source of deuterium for this large-scale exchange reaction.
-
Reaction Conditions: The HIE reaction is an equilibrium-driven process. To achieve a high degree of deuteration (>98 atom % D), elevated temperatures are necessary to provide the activation energy for C-H bond cleavage and subsequent C-D bond formation. A sealed, high-pressure vessel is required to maintain the D₂O in the liquid phase at temperatures above its boiling point and to ensure a closed system, preventing the loss of the expensive deuterated solvent.
Visualizing the Synthetic Workflow
The overall process from starting material to purified product is outlined below.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative method and should be adapted and optimized based on available laboratory equipment and safety protocols. All work should be performed in a well-ventilated fume hood.
Reagents and Equipment:
-
Phenylacetic Acid (≥99% purity)
-
5% Platinum on Carbon (Pt/C), preferably dry
-
Deuterium Oxide (D₂O, 99.8 atom % D or higher)
-
High-pressure glass reactor or stainless-steel autoclave rated for >10 atm and >150 °C
-
Magnetic stirrer with heating mantle or oil bath
-
Standard laboratory glassware for filtration and recrystallization
-
Celite® or a similar filter aid
-
Vacuum filtration apparatus
Procedure:
-
Reactor Charging: In a suitable high-pressure reactor vessel, place Phenylacetic Acid (1.0 eq). Add 5% Pt/C catalyst (0.1 eq by weight). Carefully add D₂O (sufficient to fully dissolve/suspend the substrate at reaction temperature, typically 10-20 mL per gram of substrate).
-
Reaction Setup: Seal the reactor according to the manufacturer's instructions. Begin vigorous stirring.
-
Heating and Reaction: Heat the reactor to 120-150 °C. The internal pressure will rise due to the vapor pressure of D₂O at this temperature. Maintain the temperature and stirring for 24 to 48 hours. The reaction progress can be monitored by taking small aliquots (if the reactor allows) and analyzing them by ¹H NMR to observe the disappearance of proton signals.
-
Cool-down and Catalyst Removal: After the reaction period, cool the reactor to room temperature. Carefully vent any residual pressure. Open the reactor and dilute the dark slurry with a small amount of additional D₂O or an appropriate solvent like methanol-d4.
-
Filtration: Set up a vacuum filtration apparatus with a pad of Celite® over the filter paper to prevent the fine Pt/C catalyst from passing through. Filter the reaction mixture and wash the catalyst thoroughly with several small portions of the same solvent.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product, which may be a waxy or off-white solid, can be purified by recrystallization. Dissolving the solid in a minimal amount of boiling D₂O and allowing it to cool slowly will yield purified crystals of this compound. The crystals are then collected by vacuum filtration and dried under high vacuum.
Isotopic Purity Analysis: A Self-Validating System
Characterizing a deuterated compound requires confirming not only its chemical purity but also its isotopic purity.[10] This involves determining the extent and location of deuterium incorporation.[11] A multi-technique approach using Mass Spectrometry and NMR spectroscopy is essential for a complete and trustworthy analysis.[10][11]
Key Definitions: [12]
-
Isotopic Enrichment: The percentage of deuterium at a specific labeled position.
-
Isotopic Purity (Atom % D): The average percentage of deuterium across all labeled positions in the molecule.
-
Species Abundance: The percentage of the total molecular population that has a specific isotopic composition (e.g., the percentage of molecules that are fully d7).
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful tool for determining the distribution of different isotopologues (d₀, d₁, d₂, etc.).[13][14] By analyzing the relative abundances of the H/D isotopolog ions, one can calculate the overall isotopic purity.[13][14]
Experimental Data (Illustrative):
| Isotopologue | Mass Shift | Expected m/z (M-H)⁻ | Relative Abundance (%) |
| PAA-d4 | M+4 | 139.08 | 0.5 |
| PAA-d5 | M+5 | 140.09 | 2.5 |
| PAA-d6 | M+6 | 141.09 | 15.0 |
| PAA-d7 | M+7 | 142.10 | 82.0 |
Isotopic Purity Calculation: The isotopic purity (atom % D) is calculated as a weighted average of the deuterium content in each species. From the table above, this would demonstrate a high but not perfect level of deuteration, which is typical.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the positions of deuteration and providing an independent measure of isotopic purity.[10][11]
-
¹H NMR Spectroscopy: This is the most direct method to assess deuteration. The spectrum of a highly deuterated sample will show a dramatic reduction or complete absence of signals corresponding to the protonated positions. For PAA-d7, the aromatic signals (typically ~7.3 ppm) and the methylene singlet (~3.6 ppm) should be reduced to baseline noise.[15][16] The percentage of deuterium incorporation at a specific site can be calculated by comparing the integration of the residual proton signal to an internal standard.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming that the deuterium is located at the expected aromatic and benzylic positions.
-
¹³C NMR Spectroscopy: Carbon atoms bonded to deuterium exhibit characteristic splitting patterns (due to C-D coupling) and isotopic shifts compared to carbons bonded to hydrogen, providing further structural confirmation.
Visualizing the Analytical Workflow
Caption: Workflow for the analytical characterization of this compound.
Conclusion
The synthesis of this compound with high isotopic purity is a critical capability for modern pharmaceutical development. The transition metal-catalyzed Hydrogen Isotope Exchange method described herein offers a robust and efficient route to this valuable compound. Trustworthiness in the final product is guaranteed not just by the synthesis itself, but by a rigorous, multi-pronged analytical approach combining mass spectrometry and NMR spectroscopy. This self-validating system ensures that researchers and drug development professionals can be confident in the isotopic integrity of their materials, a non-negotiable requirement for regulatory submission and for obtaining precise, reproducible data in metabolic and pharmacokinetic studies.
References
- Development of Flow Synthesis Method for Deuterated Arom
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.PubMed.
- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
- A Technical Guide to the Synthesis of Deuterated Aromatic Compounds for Pharmaceutical Research.Benchchem.
- Method for preparing deuterated aromatic compounds.
- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
- Aromatic H/D Exchange Reaction Catalyzed by Groups 5 and 6 Metal Chlorides.Google Cloud.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.Analytical Methods (RSC Publishing).
- Meta‐deuteration of phenylacetic acids 2. Experiments were conducted...
- Aromatic ring favorable and efficient H–D exchange reaction c
- Hydrogen-deuterium exchange of aromatic amines and amides using deuter
-
Palladium-catalyzed directed synthesis of ortho -deuterated phenylacetic acid and analogues. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
- Deuteration of phenylacetic acid derivatives.
-
phenylacetic acid. Organic Syntheses Procedure.[Link]
- Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.Benchchem.
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0000209). Human Metabolome Database.[Link]
- Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.PubMed.
-
Phenylacetic Acid. PubChem.[Link]
- Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
- 1H NMR (CDCl3, 300 MHz) of phenylacetic acid.
- Method for recovering and purifying phenylacetic acid.
- A kind of method that LC-MS detects phenylacetic acid content in water.
- Removal of Phenylacetic Acid
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 8. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. isotope.com [isotope.com]
- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hmdb.ca [hmdb.ca]
- 16. researchgate.net [researchgate.net]
Decoding the Certificate of Analysis: A Technical Guide to Phenylacetic-d7 Acid for Researchers and Drug Development Professionals
In the landscape of modern pharmaceutical research and development, the precision of quantitative analysis is paramount. Stable isotope-labeled internal standards are the bedrock of this precision, and among them, Phenylacetic-d7 acid (PAA-d7) serves as a critical tool, particularly in pharmacokinetic and metabolism studies.[1][2] This guide provides an in-depth exploration of the Certificate of Analysis (CofA) for this compound, moving beyond a simple presentation of specifications to a detailed explanation of the analytical methodologies and the scientific rationale that underpins them. Understanding the nuances of a CofA is not merely a quality control check; it is a fundamental aspect of ensuring the integrity and reproducibility of your experimental data.[3]
The Critical Role of this compound in Bioanalysis
Phenylacetic acid is a metabolite of significant interest in various biological and clinical contexts, including its potential role as a marker for depressive disorders.[4][5] In such studies, accurate quantification is essential. This compound, with its seven deuterium atoms replacing hydrogen on the phenyl ring and the alpha-carbon, is an ideal internal standard for mass spectrometry-based quantification.[1][2] Its chemical behavior is nearly identical to the endogenous, non-labeled Phenylacetic acid, allowing it to co-elute during chromatographic separation and experience similar ionization effects in the mass spectrometer. However, its increased mass (M+7) allows for clear differentiation from the analyte of interest, enabling robust and accurate quantification by correcting for variations in sample preparation and instrument response.[6][7]
Anatomy of a this compound Certificate of Analysis
A Certificate of Analysis for a high-purity reference standard like this compound is a document attesting to its quality and is based on a battery of validated analytical tests.[8][9] We will now dissect the key components of a typical CofA, explaining the "why" and "how" behind each test.
Table 1: Typical Specifications for this compound
| Test | Specification | Analytical Method |
| Identity | Conforms to Structure | ¹H NMR, Mass Spec |
| Chemical Purity | ≥98.0% | HPLC (UV Detection) |
| Isotopic Purity | ≥98 atom % D | Mass Spectrometry (MS) |
| Residual Solvents | Meets USP <467> Limits | GC-HS/MS |
| Appearance | White to Off-White Solid | Visual Inspection |
| Melting Point | 77-79 °C (lit.) | Melting Point Apparatus |
These are example specifications and may vary between suppliers.[10]
Identity Confirmation: The Foundation of a Reliable Standard
The first and most crucial parameter on any CofA is the confirmation of the compound's identity. It is essential to verify that the material is indeed this compound. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR Spectroscopy: A Window into Molecular Structure
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the phenyl ring and the alpha-carbon protons when compared to the spectrum of unlabeled Phenylacetic acid.[11] The primary signal of interest would be the carboxylic acid proton, which is typically a broad singlet. The absence of signals in the aromatic region (around 7.2-7.4 ppm) and at the alpha-carbon position (around 3.6 ppm) provides strong evidence for successful deuteration.[12][13]
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry measures the mass-to-charge ratio of ions. For this compound (C₆D₅CD₂CO₂H), the expected molecular weight is approximately 143.19 g/mol .[10] High-resolution mass spectrometry (HRMS) can confirm this with high accuracy, providing further confidence in the material's identity. The mass spectrum will also be used to determine the isotopic enrichment, as discussed later.
Caption: Workflow for confirming the identity of this compound.
Purity Assessment: Quantifying the Unwanted
Chemical purity is a critical parameter that ensures that the standard is free from other organic molecules that could interfere with the analysis. High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.
The Principle of HPLC for Purity Analysis
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[14] For Phenylacetic acid and its deuterated analog, a reverse-phase HPLC method is commonly employed. In this setup, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure the carboxylic acid group remains protonated for better peak shape.[14]
Experimental Protocol: HPLC Purity Determination
-
Column: Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles or equivalent.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical starting condition could be 75:25 water:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV absorbance at 215 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: The this compound is accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 50 µg/mL).
-
Analysis: The sample is injected, and the resulting chromatogram is recorded. The area of the main peak (this compound) is compared to the total area of all peaks detected. The purity is calculated as:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
The validation of this analytical method is crucial and involves demonstrating its accuracy, precision, specificity, linearity, and range according to guidelines such as those from the International Council for Harmonisation (ICH).[8][15]
Isotopic Purity: The Essence of a Deuterated Standard
For a deuterated internal standard, isotopic purity (or isotopic enrichment) is arguably the most important specification. It defines the percentage of molecules that contain the desired number of deuterium atoms. This is critical because the presence of unlabeled or partially labeled species can interfere with the quantification of the analyte.
Understanding Isotopic Enrichment vs. Species Abundance
It's important to distinguish between isotopic enrichment and species abundance.[16][17]
-
Isotopic Enrichment: Refers to the percentage of a specific atomic position that is occupied by the heavy isotope (in this case, deuterium). An enrichment of 98 atom % D means that for any given labeled position, there is a 98% probability of finding a deuterium atom.[16]
-
Species Abundance: Refers to the percentage of molecules that have a specific isotopic composition. For a molecule with multiple deuterium atoms, the species abundance of the fully deuterated molecule (d7) will be slightly lower than the isotopic enrichment due to the statistical probability of having one or more positions occupied by hydrogen.[17]
Determination by Mass Spectrometry
Mass spectrometry is the definitive technique for determining isotopic enrichment.[18][19] By analyzing the isotopic cluster of the molecular ion, the relative abundance of the d7, d6, d5, etc., species can be determined.
Caption: Workflow for determining the isotopic purity of this compound via MS.
Experimental Protocol: Isotopic Enrichment by LC-MS
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.
-
Chromatography: A simple isocratic or rapid gradient elution is sufficient to introduce a clean sample into the mass spectrometer.
-
Mass Spectrometry:
-
Data Analysis:
-
The mass spectrum corresponding to the chromatographic peak of this compound is extracted.
-
The intensities of the ion peaks for each isotopologue (d0 to d7) are measured.
-
The isotopic enrichment is calculated based on the relative intensities of these peaks, often using specialized software or established algorithms that account for the natural abundance of isotopes like ¹³C.[19][20]
-
A high isotopic purity (e.g., ≥98 atom % D) ensures a minimal contribution from the d0 isotopologue of the internal standard at the mass channel of the analyte, which is crucial for accurate quantification at low concentrations.
Conclusion: The CofA as a Guarantee of Quality
As a Senior Application Scientist, I emphasize that a Certificate of Analysis is more than a formality; it is a detailed scientific report that validates the suitability of a reference standard for its intended purpose. For this compound, the CofA provides confidence in its identity, chemical purity, and, most critically, its isotopic purity. By understanding the rigorous analytical techniques and the scientific principles behind the data presented, researchers and drug development professionals can ensure the reliability of their bioanalytical methods, the integrity of their data, and the ultimate success of their studies. Always demand a comprehensive CofA and understand the story it tells about the critical reagents in your laboratory.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- YouTube. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
- Unknown Source. (2023). Analytical method validation: are your analytical methods suitable for intended use?
- ec-undp. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Sigma-Aldrich. (n.d.). This compound D 98atom 65538-27-4.
- SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column.
- LGC Standards. (n.d.). This compound | TRC-P319187-1G.
- Sigma-Aldrich. (n.d.). HPLC Analysis of Phenylacetic Acid on Ascentis® C18.
- PubMed. (1985). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders.
- Benchchem. (n.d.). A Comparative Guide to HPLC Purification of Compounds Synthesized with Phenylacetyl Chloride.
- Analytical Methods (RSC Publishing). (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.
- Isotope.com. (n.d.). Isotopic Enrichment and Species Abundance.
- Cambridge Isotope Laboratories, Inc. (n.d.). Enrichment.
- The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives.
- ResearchGate. (2025). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
- PubMed. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
- Unknown Source. (n.d.). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development.
- National Institute of Standards and Technology. (2012). Isotope Enrichment Calculator | NIST.
- PubMed. (n.d.). Determination of the enrichment of isotopically labelled molecules by mass spectrometry.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000209).
- US Pharmacopeia. (n.d.). USP Reference Standards.
- ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid.
- PubMed. (n.d.). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood.
- Google Patents. (n.d.). CN103232338A - Preparation method of phenylacetic acid.
- Google Patents. (n.d.). A kind of method that LC-MS detects phenylacetic acid content in water.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000821).
- BMRB. (n.d.). bmse000220 Phenylacetic Acid.
- Otto Chemie Pvt. Ltd. (n.d.). Phenyl acetic acid, 99%, COA, Certificate of Analysis, 103-82-2, P 1585.
- Alpha Chemika. (n.d.). Certificate of Analysis.
- US Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS.
- PubMed. (1979). [Express method of determining phenylacetic acid in the culture broth during the biosynthesis of benzylpenicillin].
- MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices.
- PerfumersWorld. (n.d.). Documents.
- US Pharmacopeia. (n.d.). Use & Storage of Reference Standards.
- Unknown Source. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- NIH. (n.d.). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies.
- US Pharmacopeia. (2011). <11> USP REFERENCE STANDARDS.
- International Journal of Pharmaceutical and Bio Medical Science. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article.
- ResearchGate. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. This compound D 98atom 65538-27-4 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. hmdb.ca [hmdb.ca]
- 14. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. qbdgroup.com [qbdgroup.com]
- 16. ukisotope.com [ukisotope.com]
- 17. isotope.com [isotope.com]
- 18. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isotope Enrichment Calculator | NIST [nist.gov]
Introduction: The Subtle Power of Deuterium in Modern Drug Discovery
An In-Depth Technical Guide to the Safe Handling of Deuterated Phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic substitution of hydrogen with its stable, heavier isotope, deuterium, represents a significant advancement in optimizing drug candidates. This technique, known as deuteration, can profoundly alter a molecule's metabolic profile, often leading to improved pharmacokinetics, enhanced safety, and a more favorable therapeutic window.[1] Deuterated phenylacetic acid is a prime example of a deuterated building block used in the synthesis of complex drug candidates and as a tool for mechanistic studies.[2][3]
The underlying principle of this approach is the kinetic isotope effect (KIE).[] The carbon-deuterium (C-D) bond is inherently stronger and more stable than the carbon-hydrogen (C-H) bond.[5] Consequently, enzymatic processes that involve the cleavage of this bond, a common step in drug metabolism, occur at a slower rate.[6] This can decrease the rate of drug metabolism, reduce the formation of potentially toxic metabolites, and prolong the drug's half-life in the body.[][7]
However, the unique benefits of deuterated compounds do not exempt them from rigorous safety and handling protocols. While toxicological profiles are often improved, the intrinsic biological activity of the molecule generally remains unchanged.[] Therefore, it is imperative to handle deuterated phenylacetic acid with a level of caution equivalent to, or greater than, its non-deuterated counterpart, especially given that comprehensive toxicological data for many deuterated compounds is not as extensive. This guide provides a self-validating framework for the safe handling, storage, and use of deuterated phenylacetic acid, grounded in established safety principles and an expert understanding of its chemical nature.
Section 1: The Kinetic Isotope Effect: A Mechanistic Overview
The rationale for using deuterated compounds is rooted in the kinetic isotope effect (KIE). Understanding this principle is crucial for appreciating both the utility and the potential hazards of deuterated phenylacetic acid. When a C-H bond is replaced by a C-D bond at a site of metabolic activity (a "soft spot"), the higher activation energy required to cleave the C-D bond can significantly slow down the metabolic reaction rate.[6]
This can manifest in several ways:
-
Reduced Systemic Clearance: A slower metabolism rate can lead to a longer drug half-life, potentially allowing for less frequent dosing.[7]
-
Metabolic Shunting: By blocking one metabolic pathway, the drug may be metabolized through alternative, potentially safer pathways. This can reduce the formation of reactive or toxic metabolites.[1]
-
Increased Efficacy: By maintaining therapeutic concentrations for longer, the overall efficacy of the drug may be enhanced.[6]
Caption: The Kinetic Isotope Effect (KIE) slows the metabolic cleavage of the C-D bond compared to the C-H bond.
Section 2: Hazard Identification and Physicochemical Properties
A thorough risk assessment begins with understanding the substance's intrinsic properties and hazards. As specific, comprehensive safety data for deuterated phenylacetic acid is less common than for its parent compound, a conservative approach dictates adopting the safety precautions associated with non-deuterated phenylacetic acid.
Physicochemical Data Comparison
| Property | Phenylacetic acid-α,α-d₂ | Phenylacetic Acid (Parent Compound) | Reference(s) |
| Appearance | Solid | White solid / crystals | [8][9] |
| CAS Number | 1076-07-9 | 103-82-2 | [8] |
| Molecular Formula | C₆H₅CD₂CO₂H | C₈H₈O₂ | [8] |
| Molecular Weight | 138.16 g/mol | 136.15 g/mol | [8] |
| Melting Point | 76-78 °C | 76-77 °C | [8] |
| Boiling Point | Not specified | 265.5 °C | [8] |
| Solubility | Not specified | Slightly soluble in water (1.5 g/100 mL) | [8][10] |
GHS Hazard Identification (Based on Phenylacetic Acid)
The following table summarizes the known hazards associated with phenylacetic acid. Researchers must assume deuterated phenylacetic acid presents similar risks.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | GHS07 | Warning | H303: May be harmful if swallowed. | [11][12] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. | [11][13] |
| Serious Eye Damage/Irritation | GHS07 / GHS05 | Warning/Danger | H319: Causes serious eye irritation. | [11][13][14] |
| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation. | [11][13] |
Section 3: Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount. A multi-layered approach combining engineering controls and appropriate PPE is required.
-
Primary Engineering Control: Chemical Fume Hood
-
Causality: Phenylacetic acid is a solid that can easily form dust.[12] Inhalation of this fine dust is a primary route of exposure, leading to respiratory tract irritation.[9][11][13] All procedures involving the handling of solid deuterated phenylacetic acid (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood to contain and exhaust any airborne particles, protecting the user.
-
-
Personal Protective Equipment (PPE): The Last Line of Defense
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. When there is a significant risk of splashing or dust generation, chemical splash goggles should be worn.[12] This prevents irritating particles from making contact with the eyes.[14]
-
Hand Protection: Chemically resistant nitrile gloves are required. Gloves must be inspected for tears or holes before each use. Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contamination. Dispose of used gloves as hazardous waste.[11]
-
Body Protection: A full-length laboratory coat must be worn to protect skin and personal clothing from contamination.
-
Respiratory Protection: For standard laboratory-scale operations within a fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator (e.g., a P95 or P100 particulate respirator) should be used.[11]
-
Section 4: Standard Operating Procedure (SOP) for Handling and Solution Preparation
This protocol provides a self-validating system for the safe preparation of a stock solution of deuterated phenylacetic acid. Each step is designed to minimize exposure and ensure accuracy.
Caption: Workflow for the safe preparation of a deuterated phenylacetic acid (D-PAA) stock solution.
Step-by-Step Methodology
-
Preparation:
-
Verify that a chemical fume hood is certified and functioning correctly.
-
Don all required PPE: lab coat, nitrile gloves, and safety goggles.
-
Gather all necessary equipment: deuterated phenylacetic acid, analytical balance, weigh paper/boat, spatula, volumetric flask, appropriate solvent (e.g., DMSO, Ethanol), and waste container.
-
-
Weighing (Inside Fume Hood):
-
Place a weigh boat on the tared analytical balance.
-
Carefully use a clean spatula to transfer the desired amount of solid deuterated phenylacetic acid to the weigh boat. Avoid any sudden movements that could create dust.
-
Securely close the main reagent container immediately after transferring the material.
-
Record the exact mass.
-
-
Solution Preparation (Inside Fume Hood):
-
Place the appropriately sized volumetric flask in the fume hood.
-
Using a powder funnel, carefully transfer the weighed solid into the flask.
-
Add approximately 70-80% of the final required volume of the chosen solvent to the flask.
-
Cap the flask and swirl or vortex gently until the solid is completely dissolved.
-
Carefully add the solvent until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Re-cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Clearly label the flask with the compound name (including deuteration site), concentration, solvent, date of preparation, and your initials.
-
Store the solution according to the guidelines in Section 5.
-
-
Cleanup:
-
Dispose of the weigh boat, gloves, and any other contaminated disposable materials into the designated solid hazardous waste container.
-
Wipe down the spatula, balance, and fume hood sash/surface with an appropriate solvent-dampened towel.
-
Section 5: Storage, Stability, and Waste Disposal
-
Storage:
-
Requirement: Keep the container tightly closed in a dry, cool, and well-ventilated area.[11][12][15]
-
Causality: This prevents degradation from moisture and ensures the compound does not absorb atmospheric water. A tightly sealed container also prevents the release of any vapors.
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[12]
-
-
Stability:
-
Deuterated phenylacetic acid is generally stable under recommended storage conditions. The C-D bonds at the alpha-position are non-labile and not prone to H/D exchange with atmospheric moisture under neutral conditions.
-
-
Waste Disposal:
-
Requirement: All waste, including the pure compound, contaminated solutions, and disposable materials (gloves, weigh boats), must be treated as hazardous chemical waste.
-
Protocol: Dispose of waste in clearly labeled, sealed containers. Solutions should be segregated into non-halogenated or halogenated waste streams as appropriate. Arrangements must be made with a licensed professional waste disposal service for pickup and disposal in accordance with all local, state, and federal regulations.[11] Do not pour any amount down the drain.[11]
-
Section 6: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12][13]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9][11]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[11][13]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[11][12]
-
Small Solid Spill (Inside a Fume Hood):
-
Ensure PPE is worn.
-
Gently sweep the material up using a brush and dustpan to avoid creating dust.
-
Place the collected material and cleaning tools into a sealed, labeled container for hazardous waste disposal.
-
Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
-
References
-
Muttenthaler, M., et al. (2021). Deuterated drugs; where are we now?. PubMed Central. Available at: [Link]
-
Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmaceutical Sciences. Available at: [Link]
-
Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]
-
Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). Phenylacetic Acid. National Center for Biotechnology Information. Available at: [Link]
-
TCG Lifesciences. (n.d.). Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues. Available at: [Link]
-
ResearchGate. (n.d.). Deuteration of phenylacetic acid derivatives. Available at: [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. Available at: [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenylacetic acid, 98.5%. Available at: [Link]
-
Loba Chemie. (2015). PHENYLACETIC ACID MSDS. Available at: [Link]
-
Organic Syntheses. (n.d.). 1,4-DIPHENYL-1,3-BUTADIENE. Available at: [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]
-
Manna, P., et al. (2021). Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcgls.com [tcgls.com]
- 3. Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. westliberty.edu [westliberty.edu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. lobachemie.com [lobachemie.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. fishersci.dk [fishersci.dk]
A Technical Guide to the Physicochemical Properties and Stability of Phenylacetic-d7 Acid
Introduction: The Role of Isotopically Labeled Standards in Modern Analytics
In the landscape of pharmaceutical development and metabolic research, precision and accuracy are paramount. Stable isotope-labeled (SIL) compounds, such as Phenylacetic-d7 acid, serve as indispensable tools, primarily as internal standards in quantitative bioanalysis using mass spectrometry.[1] The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, creates a compound that is chemically identical to its endogenous counterpart but mass-shifted. This distinction allows for precise differentiation and quantification, correcting for variability in sample preparation and instrument response.
This compound (C₆D₅CD₂CO₂H) is the deuterated analog of Phenylacetic acid, a natural metabolite of phenylalanine and a compound of interest in various biological and clinical studies.[1] The integrity of any quantitative method relies entirely on the quality of its internal standard. Therefore, a thorough understanding of the physical properties, chemical stability, and proper handling of this compound is not merely academic—it is a critical requirement for generating robust and reliable scientific data.
This guide provides an in-depth examination of this compound, moving beyond catalog specifications to offer practical insights into its characterization, stability profile, and the rationale behind its quality assessment.
Part 1: Core Physicochemical Characteristics
The fundamental properties of a reference standard dictate its behavior in analytical systems, from its solubility in a sample matrix to its response in a mass spectrometer. While deuteration has a minimal effect on most physicochemical properties, it is the mass difference that is of primary importance.
Key Physical and Chemical Properties
The properties of this compound are largely comparable to its non-labeled form, with the critical exception of its molecular weight.[2][3]
| Property | Value | Source |
| Chemical Formula | C₆D₅CD₂CO₂H | [2] |
| Molecular Weight | 143.19 g/mol | [2] |
| CAS Number | 65538-27-4 | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 77-79 °C | [2] |
| Boiling Point | ~265 °C | [2] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, ether, and acetone. | [1] |
| pKa | ~4.31 (in H₂O) | [3] |
| Isotopic Purity | Typically ≥98 atom % D | [2] |
Note: Some properties are referenced from the non-deuterated analog, Phenylacetic acid, as they are expected to be nearly identical.
Part 2: Stability, Storage, and Handling: A Self-Validating System
The long-term stability of a reference standard is crucial for the longitudinal consistency of analytical data. The handling and storage protocols are not merely suggestions but are integral to a self-validating system that ensures the compound's integrity from receipt to use.
Recommended Storage Conditions
To mitigate degradation, this compound should be stored under controlled conditions.
-
Temperature: Store refrigerated (2-8 °C) for long-term stability. For solutions in organic solvents, storage at -20 °C or lower is recommended to minimize solvent evaporation and slow potential reactions.
-
Atmosphere: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] This is particularly important for solutions, as it prevents atmospheric moisture from introducing water that could facilitate hydrolysis or H/D exchange over time.[4]
-
Light: Protect from light. While Phenylacetic acid does not absorb strongly in the UV-Vis range above 290 nm, photolytic degradation is a potential risk for many organic molecules and should be proactively prevented.[1]
Potential Degradation Pathways
Understanding potential degradation pathways is essential for developing stability-indicating analytical methods and for troubleshooting unexpected analytical results. Forced degradation, or stress testing, is a systematic way to explore these pathways.[5]
-
Hydrolysis: As a carboxylic acid, this compound itself is stable against hydrolysis. However, if converted to an ester derivative (e.g., during sample processing), it would become susceptible to acid or base-catalyzed hydrolysis.
-
Oxidation: While the phenyl and alkyl moieties are relatively stable, strong oxidizing conditions could potentially lead to hydroxylation of the aromatic ring or other oxidative degradation products.
-
Decarboxylation: Phenylacetic acid can undergo ketonic decarboxylation at high temperatures, particularly in the presence of certain catalysts, to form dibenzyl ketone.[6] While unlikely under normal storage, this highlights a potential thermal degradation route.
-
H/D Exchange: The deuterium atoms on the aromatic ring and the alpha-carbon are generally stable. However, the acidic proton on the carboxylic acid group will readily exchange with protons from any protic solvent (e.g., water, methanol). This is not considered degradation but is a crucial consideration when preparing solutions for NMR or other analyses where this exchange could be confounding.
The following diagram illustrates a decision-making workflow for the proper handling and storage of this compound upon receipt.
Caption: Decision workflow for receiving and storing this compound.
Part 3: Quality Assessment Protocols
The trustworthiness of an analytical standard is established through rigorous, orthogonal analytical techniques. A Certificate of Analysis (CoA) provides initial data, but periodic re-qualification is a cornerstone of good laboratory practice.
Protocol 1: Assessment of Chemical Purity by Stability-Indicating HPLC-UV
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[7] This protocol outlines a general approach; method validation is required before implementation.
Causality and Rationale:
-
Reverse-Phase HPLC: Chosen for its versatility in separating moderately polar compounds like Phenylacetic acid from potential non-polar or more polar impurities.
-
Acidified Mobile Phase: The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase suppresses the ionization of the carboxylic acid group (pKa ~4.31).[3] This ensures a consistent, neutral form of the analyte, leading to sharp, symmetrical peaks and reproducible retention times.
-
Photodiode Array (PDA) Detection: A PDA detector is superior to a simple UV detector for this purpose. It not only quantifies the main peak but also provides UV spectra. This allows for peak purity analysis, where the spectrum across the peak is compared to detect co-eluting impurities.
Step-by-Step Methodology:
-
Standard Preparation: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL. Prepare working standards by diluting the stock solution to a concentration within the desired calibration range (e.g., 5-100 µg/mL).
-
HPLC System & Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 210 nm (for quantification) and spectral acquisition from 200-400 nm (for peak purity).
-
-
Analysis: Inject the standards and a solvent blank.
-
Data Processing: Determine the area of the main this compound peak. Calculate the purity by dividing the main peak area by the total area of all peaks detected (Area % method). The acceptance criterion is typically ≥98%.
Protocol 2: Assessment of Isotopic Purity by NMR and Mass Spectrometry
Verifying the isotopic enrichment and the position of the deuterium labels is critical. A combination of NMR and Mass Spectrometry provides a comprehensive picture.[8]
1. Quantitative ¹H NMR Spectroscopy (qNMR)
Causality and Rationale: ¹H NMR is a powerful tool for determining isotopic purity by quantifying the small amount of residual, non-deuterated compound.[9] The principle relies on the fact that the signal integral is directly proportional to the number of protons.[9] By comparing the integral of a residual proton signal at a deuterated position to a signal from a non-deuterated position within the same molecule (or a certified internal standard), the level of deuteration can be calculated. For this compound, this is challenging as all non-exchangeable positions are deuterated. Therefore, comparison is typically made against a known amount of an internal standard.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and a similar amount of a certified quantitative internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., Acetone-d6) that does not have interfering signals.
-
Data Acquisition:
-
Spectrometer: Use a high-field NMR (≥400 MHz).
-
Key Parameter - Relaxation Delay (d1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure full magnetization recovery. For aromatic protons, a delay of 30-60 seconds is often required.[9]
-
Pulse Angle: Use a 90° pulse.
-
Scans: Acquire a sufficient number of scans for a good signal-to-noise ratio on the residual proton signals.
-
-
Data Processing: Carefully integrate the residual proton signals corresponding to the phenyl and methylene positions of Phenylacetic acid and the known signal from the internal standard. Calculate the molar quantity of the residual protonated species and, by extension, the isotopic purity.
2. High-Resolution Mass Spectrometry (HRMS)
Causality and Rationale: HRMS provides a direct measure of the mass-to-charge ratio with high precision, allowing for the determination of the isotopic distribution of the compound. This confirms the mass shift and can be used to calculate the isotopic enrichment.[8]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of this compound in a suitable solvent for infusion (e.g., 50:50 acetonitrile:water).
-
Analysis: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire data in full scan mode, observing the isotopic cluster around the molecular ion.
-
Data Processing: Compare the observed isotopic distribution pattern with the theoretical pattern for the specified level of deuteration (e.g., 98% D7). The relative abundance of the M+7 peak compared to the lower mass isotopologues (M+6, M+5, etc.) is used to confirm the isotopic enrichment.
The following diagram illustrates the complementary nature of these techniques in a comprehensive quality control workflow.
Caption: Orthogonal analytical workflow for quality control of this compound.
Conclusion
References
-
PubChem. Phenylacetic Acid | C8H8O2 | CID 999. PubChem. [Link]. Accessed January 22, 2026.
-
USP-NF. Phenylacetic Acid. USP-NF/PF. [Link]. Accessed January 22, 2026.
-
ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass. [Link]. Accessed January 22, 2026.
-
European Medicines Agency. Stability testing of existing active substances and related finished products. EMA. [Link]. Accessed January 22, 2026.
-
Moravek. How To Properly Store Your Radiolabeled Compounds. Moravek. [Link]. Accessed January 22, 2026.
-
ResearchGate. The degradative pathways of phenylacetic acid. ResearchGate. [Link]. Accessed January 22, 2026.
-
Saba, V., et al. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. PubMed. [Link]. Accessed January 22, 2026.
-
Venkatesh, D. N., & Kumar, S. D. S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 2022. [Link]. Accessed January 22, 2026.
-
Shah, G., et al. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 8(30), 5945-5954, 2016. [Link]. Accessed January 22, 2026.
-
PubChem. This compound | C8H8O2 | CID 12198008. PubChem. [Link]. Accessed January 22, 2026.
-
Wikipedia. Phenylacetic acid. Wikipedia. [Link]. Accessed January 22, 2026.
-
Liu, Z., et al. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers in Microbiology, 12, 786273, 2021. [Link]. Accessed January 22, 2026.
-
ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]. Accessed January 22, 2026.
-
Bajaj, S., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138, 2012. [Link]. Accessed January 22, 2026.
-
BioPharma Consulting Group. Stability Testing Strategies for Working Standards. BioPharma Consulting Group. [Link]. Accessed January 22, 2026.
-
Corden, B. A practical guide to forced degradation and stability studies for drug substances. CordenPharma. [Link]. Accessed January 22, 2026.
-
International Journal of Pharmaceutical Chemistry and Analysis. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. IJPCA. [Link]. Accessed January 22, 2026.
-
ResearchGate. Overview of phenyl acetic acid (paa) degradation pathway. ResearchGate. [Link]. Accessed January 22, 2026.
-
Wikipedia. Isotopic labeling. Wikipedia. [Link]. Accessed January 22, 2026.
-
ResearchGate. How to determine the purity of deuterated solvents by NMR Spectroscopy? ResearchGate. [Link]. Accessed January 22, 2026.
-
PAHO. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. [Link]. Accessed January 22, 2026.
- Google Patents. CN103232338A - Preparation method of phenylacetic acid.
-
CPAChem. Safety data sheet. CPAChem. [Link]. Accessed January 22, 2026.
-
NIH. Managing Storage of Radiolabeled Compounds. ORS News2Use. [Link]. Accessed January 22, 2026.
-
FDA. Expiration Dating and Stability Testing for Human Drug Products. FDA. [Link]. Accessed January 22, 2026.
-
ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]. Accessed January 22, 2026.
-
Sciencemadness Wiki. Phenylacetic acid. Sciencemadness. [Link]. Accessed January 22, 2026.
Sources
- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 苯乙酸-d7 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biomedres.us [biomedres.us]
- 6. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 7. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Phenylacetic-d7 Acid: A Guide to Commercial Suppliers and Application as an Internal Standard in Quantitative Mass Spectrometry
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Phenylacetic acid (PAA) is a significant endogenous compound, a catabolite of phenylalanine, and a key biomarker in various metabolic pathways.[1][2] Its accurate quantification in biological matrices is crucial for research into metabolic disorders, clinical diagnostics, and pharmacokinetic studies in drug development.[3] Phenylacetic-d7 acid (PAA-d7), a stable isotope-labeled analog of PAA, is an indispensable tool for achieving the highest level of accuracy and precision in this quantification. Its use as an internal standard (IS) in mass spectrometry-based assays corrects for variability in sample preparation and instrument response, ensuring data reliability.
This guide provides a comprehensive overview of this compound, criteria for selecting a commercial supplier, and a detailed technical protocol for its application. It is intended for researchers, scientists, and drug development professionals who require robust and reproducible quantification of phenylacetic acid.
Chapter 1: Physicochemical Properties and Characterization
This compound (Benzene-d5-acetic-d2 acid) is a deuterated form of phenylacetic acid where seven hydrogen atoms have been replaced by deuterium. This substitution results in a mass shift of +7 atomic mass units (amu) compared to the unlabeled parent compound, allowing for its clear differentiation in a mass spectrometer.
Key Physicochemical Data:
| Property | Value | Source |
| Chemical Formula | C₆D₅CD₂CO₂H | Sigma-Aldrich |
| CAS Number | 65538-27-4 | PubChem[4] |
| Molecular Weight | 143.19 g/mol | Sigma-Aldrich, PubChem[4] |
| Appearance | White to off-white solid | Sigma-Aldrich |
| Melting Point | 77-79 °C | Sigma-Aldrich |
| Boiling Point | 265 °C | Sigma-Aldrich |
| Isotopic Purity | Typically ≥98 atom % D | Sigma-Aldrich |
The critical attribute for an internal standard is its isotopic purity. A high atom % D ensures a minimal contribution to the analyte's mass spectrometry signal, preventing analytical interference and biased results. Suppliers must provide a Certificate of Analysis (CoA) detailing the isotopic purity, chemical purity, and identity confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chapter 2: The Imperative of Isotopic Labeling in Quantitative Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most common platform for bioanalysis, an internal standard is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The ideal IS co-elutes chromatographically with the analyte and experiences identical ionization efficiency and matrix effects.
Why this compound is an Ideal Internal Standard:
-
Physicochemical Similarity : Being structurally identical to PAA, PAA-d7 behaves nearly identically during sample extraction, chromatography, and ionization. This ensures that any sample-to-sample variation in recovery or matrix-induced signal suppression/enhancement affects both the analyte and the IS proportionally.
-
Mass Differentiation : The +7 amu mass difference allows the mass spectrometer to distinguish between the analyte and the IS, even if they co-elute.
-
No Isotopic Cross-Contribution : The high mass difference (M+7) prevents the natural isotopic abundance of the analyte (M+1, M+2) from interfering with the internal standard's signal, a potential issue with lower-mass-shift labeled standards.
The use of a stable isotope-labeled internal standard like PAA-d7 is considered the "gold standard" in quantitative mass spectrometry, as it provides the most effective means of correcting for analytical variability.
Chapter 3: Selecting a Commercial Supplier: A Framework for Decision-Making
Choosing the right supplier is a critical step that impacts data quality and research timelines. The decision should be based on a holistic evaluation of product quality, documentation, and supplier reliability.
Key Selection Criteria:
-
Purity and Documentation : The supplier must provide a comprehensive Certificate of Analysis (CoA) with every batch, detailing:
-
Isotopic Purity : Stated as "atom % D." A value of 98% or higher is standard.
-
Chemical Purity : Determined by HPLC or GC, typically >98%.
-
Identity Confirmation : Evidence from ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
-
Batch-to-Batch Consistency : The supplier should demonstrate a history of consistent product quality across different manufacturing lots.
-
Availability and Lead Times : The product should be readily available from stock to avoid project delays. Some suppliers offer on-demand packaging.
-
Technical Support : Access to experienced scientists for technical assistance is invaluable.
-
Regulatory Compliance : For clinical or regulated drug development, the supplier may need to operate under specific quality systems like cGMP.[5]
Workflow for Supplier Vetting
Caption: A logical workflow for selecting and qualifying a commercial supplier of this compound.
Prominent Commercial Suppliers:
| Supplier | Product Example | Noted Features |
| MilliporeSigma (Sigma-Aldrich) | This compound, 98 atom % D | Extensive documentation (CoA, COO), readily available, offers custom packaging. |
| Cambridge Isotope Laboratories, Inc. (CIL) | Phenylacetic acid (phenyl-D₅, 98%) | Specializes in stable isotopes, known for high isotopic purity.[6] |
| Toronto Research Chemicals (TRC) | This compound | Wide range of labeled compounds for research use. |
| Santa Cruz Biotechnology, Inc. | Phenylacetic acid-d7 | Broad portfolio of biochemicals. |
Note: This is not an exhaustive list. Researchers should conduct their own market survey.
Chapter 4: Practical Application: A Methodological Workflow
This section provides a step-by-step protocol for using this compound as an internal standard for the quantification of PAA in human plasma.
Experimental Protocol: Quantification of PAA in Plasma
-
Preparation of Stock Solutions:
-
PAA Stock (1 mg/mL): Accurately weigh 10 mg of Phenylacetic acid and dissolve in 10 mL of methanol.
-
PAA-d7 IS Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Causality Note: Methanol is a common solvent that ensures complete dissolution and is compatible with reverse-phase chromatography.[7]
-
-
Preparation of Working Solutions:
-
Calibration Standards: Serially dilute the PAA Stock with methanol:water (50:50) to prepare a series of calibration standards (e.g., 1-1000 ng/mL).
-
IS Working Solution (e.g., 100 ng/mL): Dilute the PAA-d7 IS Stock with methanol. The final concentration should be chosen to yield a robust signal in the middle of the instrument's linear range.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution (100 ng/mL) to each tube and vortex briefly.
-
Causality Note: Adding the IS early in the process ensures it accounts for variability in all subsequent steps.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 150 µL of the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).
-
MRM Transitions:
-
PAA: Q1: 135.1 -> Q3: 91.1
-
PAA-d7: Q1: 142.1 -> Q3: 98.1
-
-
Causality Note: Negative mode is chosen as carboxylic acids readily deprotonate to form [M-H]⁻ ions. The MRM transitions are specific precursor-to-product ion fragments that provide high selectivity.[7]
-
Data Processing Workflow
Caption: Workflow for data processing and quantification using the internal standard method.
Conclusion
This compound is a vital tool for any laboratory performing quantitative analysis of phenylacetic acid. Its utility as an internal standard in mass spectrometry is unparalleled for ensuring the accuracy, precision, and robustness of bioanalytical methods. The selection of a high-quality commercial supplier is paramount and should be guided by a rigorous evaluation of product purity, consistency, and documentation. By following the structured protocols outlined in this guide, researchers and drug development professionals can implement reliable and high-fidelity assays to advance their scientific objectives.
References
-
PubChem. Phenylacetic Acid - Compound Summary (CID 999). National Center for Biotechnology Information. [Link]
-
Wikipedia. Phenylacetic acid. Wikimedia Foundation. [Link]
-
ChemBlink. Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. YouTube. [Link]
-
PubChem. This compound - Compound Summary (CID 12198008). National Center for Biotechnology Information. [Link]
-
HealthMatters.io. Phenylacetic Acid - Metabolimix+ - Lab Results explained. [Link]
-
PharmaCompass. Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
precisionFDA. PHENYLACETIC ACID. U.S. Food & Drug Administration. [Link]
-
Organic Syntheses. Phenylacetic acid. [Link]
-
Sciencemadness Wiki. Phenylacetic acid. [Link]
-
Patsnap. Phenylacetic Acid: Properties, Synthesis, and Industrial Uses. [Link]
-
Pěnčík, A., et al. Phenylacetic acid metabolism in land plants: novel pathways and metabolites. bioRxiv. [Link]
-
Pěnčík, A., et al. Phenylacetic acid metabolism in land plants: novel pathways and metabolites. bioRxiv. [Link]
-
ResearchGate. (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. [Link]
Sources
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylacetic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound | C8H8O2 | CID 12198008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. isotope.com [isotope.com]
- 7. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Phenylacetic-d7 Acid as a Metabolite of Phenylalanine
Introduction: The Significance of Phenylacetic Acid in Phenylalanine Metabolism
Phenylacetic acid (PAA) is a significant catabolite of the essential amino acid phenylalanine.[1] Under normal physiological conditions, the primary metabolic fate of phenylalanine is its conversion to tyrosine by the enzyme phenylalanine hydroxylase.[2][3] However, in certain metabolic disorders, most notably Phenylketonuria (PKU), this primary pathway is deficient. This deficiency leads to the accumulation of phenylalanine, which is then shunted into an alternative metabolic route.[2][3] In this alternate pathway, phenylalanine is transaminated to phenylpyruvate, which is subsequently converted to PAA, phenyllactate, and o-hydroxyphenylacetate.[2] Consequently, elevated levels of PAA in biological fluids can serve as a crucial biomarker for diagnosing and monitoring such metabolic conditions.[4]
Furthermore, PAA is not solely a product of endogenous human metabolism. Gut microbiota also play a significant role in the conversion of dietary phenylalanine to PAA.[5][6] This microbial contribution adds another layer of complexity to the interpretation of PAA levels. Once formed, PAA is primarily detoxified in the liver and kidneys through conjugation with glutamine to form phenylacetylglutamine (PAGN), which is then excreted in the urine.[5][7][8]
Given its clinical relevance, the accurate quantification of PAA in biological matrices is paramount for both research and clinical diagnostics. This guide provides a comprehensive, in-depth technical overview of a robust and reliable method for PAA quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Phenylacetic-d7 acid.
The Rationale for a Deuterated Internal Standard: Ensuring Analytical Integrity
In quantitative bioanalysis using LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision.[9][10] this compound, where seven hydrogen atoms on the phenyl ring are replaced with deuterium, is the ideal internal standard for PAA analysis.
The fundamental principle behind using a SIL-IS is that it is chemically identical to the analyte of interest, PAA, and thus exhibits nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[9] However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the endogenous PAA by the mass spectrometer. This co-elution and co-ionization allow the SIL-IS to effectively compensate for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[10] The use of a structural analogue as an internal standard, while a viable alternative, may not perfectly mimic the behavior of PAA in all aspects, potentially leading to less accurate results.[11]
Biochemical Pathway: From Phenylalanine to Phenylacetic Acid
The metabolic conversion of phenylalanine to phenylacetic acid is a critical pathway, particularly when the primary phenylalanine hydroxylase pathway is compromised. The following diagram illustrates this biochemical cascade.
Caption: Metabolic pathway of Phenylalanine to Phenylacetic Acid.
This alternative pathway is initiated by the transamination of phenylalanine to phenylpyruvate.[2] Subsequently, phenylpyruvate undergoes oxidative decarboxylation to form phenylacetaldehyde, which is then oxidized to phenylacetic acid by aldehyde dehydrogenase.[12]
Quantitative Analysis of Phenylacetic Acid by LC-MS/MS: A Validated Protocol
The following section details a robust and validated protocol for the quantification of PAA in human plasma. This protocol is designed to be a self-validating system, with built-in quality control measures to ensure data integrity.
Experimental Workflow Overview
The analytical workflow for PAA quantification is a multi-step process designed for high-throughput and accurate analysis.
Caption: Experimental workflow for PAA quantification.
Detailed Step-by-Step Methodology
1. Preparation of Standards and Quality Controls:
-
Primary Stock Solutions: Prepare individual stock solutions of Phenylacetic Acid (certified reference material) and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the PAA stock solution with the same solvent to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL) in the same solvent.
-
Calibration Curve and Quality Control (QC) Samples: Prepare calibration standards and QC samples (at low, medium, and high concentrations) by spiking the appropriate amount of the PAA working standard solutions into a pooled, blank biological matrix (e.g., human plasma).
2. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[13][14][15]
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound working solution and vortex briefly. The early addition of the internal standard is crucial to account for variability in all subsequent sample preparation steps.[10]
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if desired, to improve protein precipitation) to precipitate the proteins.[16]
-
Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.
3. LC-MS/MS Instrumentation and Conditions:
The following are typical starting conditions for an LC-MS/MS system. Method optimization will be required for specific instrumentation.
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) | Offers good retention and separation for PAA. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode or maintains acidic form for negative ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution from the reverse-phase column. |
| Gradient Elution | Start at low %B, ramp to high %B, then re-equilibrate | Provides optimal separation of PAA from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 40°C | Improves peak shape and reproducibility. |
| Injection Volume | 5 - 10 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Essential for Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | PAA is a carboxylic acid and readily forms a [M-H]⁻ ion.[17][18] |
| MRM Transitions | PAA: m/z 135 -> 91; PAA-d7: m/z 142 -> 98 | These transitions correspond to the deprotonated molecule fragmenting to the tropylium cation (or its deuterated equivalent). Specific transitions should be optimized for the instrument used. |
| Ion Source Temp. | 500 - 550°C | Facilitates efficient desolvation. |
| Collision Energy | Optimize for each transition | Ensures optimal fragmentation for the MRM experiment. |
4. Data Analysis and Quantification:
-
Integrate the chromatographic peaks for both PAA and this compound.
-
Calculate the peak area ratio of PAA to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Determine the concentration of PAA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation and Performance Characteristics
A robust bioanalytical method requires thorough validation to ensure its reliability. The following table summarizes typical performance characteristics for a validated LC-MS/MS assay for PAA.
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.99 | [17] |
| Lower Limit of Quantification (LLOQ) | 0.8 µg/mL in plasma | [18] |
| Recovery | > 81% | [18] |
| Intra-day Precision (%RSD) | < 15% | [18] |
| Inter-day Precision (%RSD) | < 15% | [18] |
| Accuracy (% bias) | Within ±15% | [18] |
Clinical and Research Applications
The accurate measurement of PAA has several important applications:
-
Diagnosis and Monitoring of Inborn Errors of Metabolism: Elevated PAA is a key diagnostic marker for PKU and other disorders of phenylalanine metabolism.[3]
-
Therapeutic Drug Monitoring: Phenylbutyrate is a drug used to treat urea cycle disorders, and it is metabolized to PAA.[7] Monitoring PAA levels can help in optimizing the dosage of this drug.
-
Neurological Research: High levels of PAA have been associated with neurotoxicity, and its measurement is important in research into the pathophysiology of metabolic disorders affecting the brain.[19][20][21]
-
Gut Microbiome Research: As gut bacteria contribute to PAA production, its quantification can be a tool in studies investigating the metabolic output of the gut microbiome and its impact on host health.[5]
Conclusion
The quantification of phenylacetic acid as a metabolite of phenylalanine is a critical tool in both clinical diagnostics and biomedical research. The use of a stable isotope-labeled internal standard, this compound, in conjunction with LC-MS/MS, provides the necessary accuracy, precision, and robustness for reliable measurements in complex biological matrices. The detailed protocol and validation data presented in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to establish and implement a high-quality bioanalytical method for PAA, ultimately contributing to a better understanding and management of metabolic disorders.
References
-
Marahatta, A., Bhandary, B., Lee, M. R., Kim, D. S., Lee, Y. C., Kim, S. R., Kim, H. R., & Chae, H. J. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 903, 118–125. [Link]
-
Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. ResearchGate. [Link]
-
Organic Syntheses Procedure. Phenylacetic acid. [Link]
-
Aldámiz-Echevarría, L., et al. (2019). Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS as treatment compliance biomarkers in Urea. ADDI. [Link]
- Google Patents. (n.d.).
-
Laryea, M. D., et al. (2011). Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. ResearchGate. [Link]
-
Laryea, M. D., et al. (2011). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Inherited Metabolic Disease, 34(1), 21-27. [Link]
-
Mokhtarani, M., et al. (2013). Elevated Phenylacetic Acid Levels Do Not Correlate With Adverse Events in Patients With Urea Cycle Disorders or Hepatic Encephalopathy and Can Be Predicted Based on the Plasma PAA to PAGN Ratio. Molecular Genetics and Metabolism, 110(4), 446-453. [Link]
-
Moldave, K., et al. (1957). Synthesis of phenylacetylglutamine by human tissue. ResearchGate. [Link]
-
Davis, B. A., et al. (1984). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Journal of Neuroscience Methods, 12(1), 47-53. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]
-
Shariati, S., et al. (2007). Three phase liquid phase microextraction of phenylacetic acid and phenylpropionic acid from biological fluids. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 855(2), 228-235. [Link]
-
Teufel, R., et al. (2003). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Proceedings of the National Academy of Sciences, 100(15), 8645-8650. [Link]
-
Kaufman, S. (1999). A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients. Proceedings of the National Academy of Sciences, 96(6), 3160-3164. [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Volmut, T., et al. (1993). Simple HPLC Method for Routine Determination of Urinary Phenylacetic Acid Excretion. Journal of Liquid Chromatography, 16(3), 633-644. [Link]
-
Nall, R., et al. (2024). Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases. ACS Omega, 9(4), 4349-4359. [Link]
-
Luis Sanchez. (2001). TCA protein precipitation protocol. [Link]
- Google Patents. (n.d.). Method for recovering and purifying phenylacetic acid.
-
Lab Results explained. (n.d.). Phenylacetic Acid (PAA) - Metabolic Analysis Markers (Urine). [Link]
-
Teufel, R., et al. (2003). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. ResearchGate. [Link]
-
Wikipedia. (n.d.). Phenylacetylglutamine. [Link]
-
Phenomenex. (2025). Protein Precipitation Method. [Link]
-
Mondal, T., et al. (2018). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 33(3), 348-352. [Link]
-
Chen, Y., et al. (2021). Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events. Clinical Pharmacokinetics, 60(10), 1315-1327. [Link]
-
Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. ResearchGate. [Link]
-
Priyansh Jain. (2022, October 31). Phenylalanine metabolism and Overview of phenylketonuria : Medical Biochemistry. YouTube. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Phenomenex. (n.d.). SAMPLE PREPARATION. [Link]
-
PathWhiz. (n.d.). Phenylalanine Metabolism. [Link]
-
The Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
Nall, R., et al. (2024). Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases. [Link]
-
PubChem. (n.d.). Phenylacetic Acid. [Link]
-
Mokhtarani, M., et al. (2013). ELEVATED PHENYLACETIC ACID LEVELS DO NOT CORRELATE WITH ADVERSE EVENTS IN PATIENTS WITH UREA CYCLE DISORDERS OR HEPATIC ENCEPHALOPATHY AND CAN BE PREDICTED BASED ON THE PLASMA PAA TO PAGN RATIO. NIH. [Link]
-
Taylor & Francis. (n.d.). Phenylacetylglutamine – Knowledge and References. [Link]
-
News-Medical.Net. (2025). Improving sample preparation for LC-MS/MS analysis. [Link]
Sources
- 1. CN108426964A - A kind of method that LC-MS detects phenylacetic acid content in water - Google Patents [patents.google.com]
- 2. pnas.org [pnas.org]
- 3. youtube.com [youtube.com]
- 4. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. addi.ehu.es [addi.ehu.es]
- 8. Phenylacetylglutamine - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. PathWhiz [pathbank.org]
- 13. its.caltech.edu [its.caltech.edu]
- 14. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 15. news-medical.net [news-medical.net]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Elevated phenylacetic acid levels do not correlate with adverse events in patients with urea cycle disorders or hepatic encephalopathy and can be predicted based on the plasma PAA to PAGN ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Elevated phenylacetic acid levels do not correlate with adverse events in patients with urea cycle disorders or hepatic encephalopathy and can be predicted based on the plasma PAA to PAGN ratio. [vivo.weill.cornell.edu]
- 21. ELEVATED PHENYLACETIC ACID LEVELS DO NOT CORRELATE WITH ADVERSE EVENTS IN PATIENTS WITH UREA CYCLE DISORDERS OR HEPATIC ENCEPHALOPATHY AND CAN BE PREDICTED BASED ON THE PLASMA PAA TO PAGN RATIO - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Abundance of Deuterium in Phenylacetic Acid
Foreword
The subtle substitution of a protium atom with its stable, heavier isotope, deuterium, can induce profound changes in the physicochemical properties of a molecule. While often associated with intentionally labeled compounds for mechanistic studies or therapeutic development, the non-statistical distribution of deuterium at its natural abundance provides a rich tapestry of information. Phenylacetic acid (PAA), a ubiquitous scaffold in pharmaceuticals, natural products, and synthetic chemistry, serves as an exemplary case study. Its molecular structure, featuring aromatic, benzylic, and carboxylic acid protons, presents distinct chemical environments where isotopic fractionation can occur. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding, measuring, and interpreting the natural abundance of deuterium in phenylacetic acid. We will delve into the causative factors behind isotopic distribution, detail the principal analytical methodologies, and explore the practical applications of this knowledge, moving beyond mere procedural steps to elucidate the scientific rationale underpinning each experimental choice.
The Principles of Deuterium Isotopic Distribution
Deuterium (²H or D) is a stable isotope of hydrogen, containing one proton and one neutron. Its natural abundance is approximately 0.0156%, meaning about 1 in every 6420 hydrogen atoms is deuterium.[1][2] While this concentration seems minuscule, the doubling of mass compared to protium (¹H) leads to a lower zero-point energy for a C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond, giving rise to the Kinetic Isotope Effect (KIE) , where reactions involving C-H bond cleavage proceed faster than the analogous C-D bond cleavage.[3][] This effect is the fundamental driver of isotopic fractionation in chemical and biological systems, leading to a non-random, or non-statistical, distribution of deuterium within a molecule like phenylacetic acid.
The specific deuterium content at any given position within a PAA molecule is a cumulative record of its history, influenced by three primary factors:
-
Isotopic Inheritance: The initial D/H ratio of the precursor materials is the primary determinant of the final product's overall isotopic signature. These precursors, whether derived from petroleum feedstocks or biological sources, have D/H ratios dictated by the geographical and climatic conditions of their origin, as reflected in the isotopic content of environmental water.[2][5]
-
Synthetic Pathway Fractionation: Each step in a synthetic sequence that involves the formation or cleavage of a C-H bond is a potential point of isotopic fractionation. The magnitude of the KIE for a given reaction will determine the extent to which deuterium is either enriched or depleted at a specific site relative to the precursor pool.[6][7] For example, a synthesis involving a rate-limiting proton transfer will result in a product that is depleted in deuterium at that specific position.
-
Post-Synthetic Exchange: Labile protons, such as the carboxylic acid proton in PAA, can exchange with protons from the surrounding environment (e.g., solvents, atmospheric moisture). This can alter the site-specific deuterium content post-synthesis and must be accounted for during analysis.[8]
Analytical Methodologies: Quantifying Site-Specific Deuterium Abundance
Determining the intramolecular distribution of deuterium requires highly sensitive and specific analytical techniques. The two primary methods employed are Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR) and Isotope Ratio Mass Spectrometry (IRMS).
Site-Specific Natural Isotope Fractionation by NMR (SNIF-NMR®)
²H NMR spectroscopy is the definitive technique for observing and quantifying deuterium at distinct atomic positions within a molecule.[6][9] Unlike mass spectrometry, which typically provides a bulk isotopic ratio, NMR can resolve the signals from deuterons on the aromatic ring, the benzylic (α-carbon) position, and even the exchangeable carboxylic acid group, providing a detailed isotopic fingerprint.
Causality of Experimental Choices in SNIF-NMR:
The primary challenge in natural abundance ²H NMR is the extremely low signal-to-noise ratio (S/N) due to the low gyromagnetic ratio and 0.0156% abundance of deuterium.[10][11] The experimental design must be rigorously optimized to overcome this limitation.
-
High-Field Spectrometers (≥ 600 MHz): Signal-to-noise increases with the magnetic field strength. Utilizing high-field instruments is the first and most critical step for feasibility.
-
Cryogenically Cooled Probes (CryoProbes): These probes reduce thermal noise in the electronics, providing a significant S/N boost (typically 3-4 fold) compared to standard probes, which is essential for natural abundance measurements.
-
Large Sample Quantity: Maximizing the number of molecules in the active volume of the NMR coil is crucial. This often requires using larger diameter NMR tubes (e.g., 10 mm) and preparing highly concentrated solutions.
-
Optimized Acquisition Parameters: A short relaxation delay (D1) can be used because the spin-lattice relaxation time (T1) of deuterium is relatively short.[12] A large number of scans (often tens of thousands) is required, leading to long experiment times (several hours to overnight).
-
Sample Preparation:
-
Dissolve a high concentration of phenylacetic acid (e.g., 200-500 mg) in a non-deuterated, aprotic solvent (e.g., acetone, acetonitrile) in a high-precision 10 mm NMR tube. The use of a non-deuterated solvent is critical to prevent a massive solvent signal from obscuring the analyte signals.
-
Add a certified internal standard for quantification. A suitable standard is tetramethylurea (TMU) with a known, certified (D/H) ratio, added at a concentration that will yield signals of comparable intensity to the analyte.
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a deuterium probe and a cryogenically cooled probehead.
-
The experiment must be run in unlocked mode as no deuterated solvent is present to provide a lock signal. This necessitates a highly stable magnetic field.
-
Shim the spectrometer on the high-concentration ¹H signal of the PAA sample to achieve optimal field homogeneity.
-
-
Data Acquisition:
-
Employ a simple pulse-acquire sequence (e.g., zg on Bruker systems).
-
Use a 90° pulse angle to maximize signal for each scan.
-
Set the number of scans to a high value (e.g., 32,000 or more) to achieve adequate S/N.
-
Set the relaxation delay (D1) to be at least 5 times the longest measured T1 of the deuterium nuclei in the molecule to ensure complete relaxation and accurate signal integration for quantification.
-
-
Data Processing and Analysis:
-
Apply a line-broadening factor (e.g., 1-2 Hz) during Fourier transformation to improve the S/N of the broad deuterium signals.
-
Carefully phase and baseline-correct the spectrum.
-
Integrate the signals corresponding to the aromatic, benzylic, and internal standard positions.
-
Calculate the site-specific isotope ratio, (D/H)i, for each position using the following formula:
(D/H)i = (I_i / N_i) * (N_std / I_std) * (D/H)_std
Where:
-
I_i is the integral of the signal for site i.
-
N_i is the number of equivalent hydrogen atoms at site i.
-
I_std and N_std are the integral and number of hydrogen atoms for the standard.
-
(D/H)_std is the certified deuterium/hydrogen ratio of the standard.
-
-
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)
For obtaining a highly precise measurement of the bulk D/H ratio of the entire molecule, GC-IRMS is the method of choice. This technique is particularly useful for comparing the overall isotopic signature of PAA from different sources.
Workflow Rationale: The process involves separating PAA from other matrix components via gas chromatography, converting the entire molecule to H₂ and HD gas via high-temperature combustion, and then measuring the ratio of mass 3 (HD) to mass 2 (H₂) in an isotope ratio mass spectrometer.
Caption: Slower C-D bond cleavage reduces the rate of metabolic oxidation.
Conclusion
The natural abundance of deuterium in phenylacetic acid is not a static, random value but a dynamic and informative property. It is a chemical signature imprinted by the molecule's journey from raw materials to final product. By leveraging powerful analytical tools like SNIF-NMR, researchers can decode this signature to verify authenticity, elucidate reaction mechanisms, and inform the rational design of next-generation therapeutics. The principles discussed herein—isotopic inheritance, kinetic fractionation, and site-specific analysis—provide a robust framework for any scientist seeking to harness the subtle yet powerful insights offered by the isotopes that exist all around us.
References
-
Natural-Abundance Solid-State 2H NMR Spectroscopy at High Magnetic Field. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
2H Natural-Abundance MAS NMR Spectroscopy: An Alternative Approach to Obtain 1H Chemical Shifts in Solids. ACS Publications. [Link]
-
2H Natural-Abundance MAS NMR Spectroscopy: An Alternative Approach to Obtain 1H Chemical Shifts in Solids - ACS Publications. ACS Publications. [Link]
-
Polarization IR spectra of the hydrogen bond in phenylacetic acid crystals: H/D isotopic effects temperature and polarization effects. PubMed. [Link]
-
Deuterium NMR in the Study of Site-Specific Natural Isotope Fractionation ( SNIF-NMR ). Semantic Scholar. [Link]
-
Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Wiley Analytical Science. [Link]
-
Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry. [Link]
-
Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Natural-abundance Solid-State 2H NMR Spectroscopy at High Magnetic Field. PubMed. [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]
-
(PDF) Natural Abundance 2H NMR Spectroscopy. ResearchGate. [Link]
-
L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. Heavy Water Board. [Link]
-
Deuterium Medicinal Chemistry Comes of Age. Taylor & Francis Online. [Link]
-
Deuterium: Discovery and Applications in Organic Chemistry. ResearchGate. [Link]
-
Commission on Isotopic Abundances and Atomic Weights (CIAAW). IUPAC. [Link]
-
Periodic Table--Hydrogen. USGS -- Isotope Tracers -- Resources. [Link]
-
Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. [Link]
-
Site-specific Natural Isotope Fractionation of hydrogen in plant products studied by Nuclear Magnetic Resonance. ResearchGate. [Link]
-
Deuterium. Wikipedia. [Link]
-
What is Deuterium?. International Atomic Energy Agency. [Link]
-
isotopic abundance Archives. IUPAC. [Link]
-
Why is deuterium six times more abundant in the Earth than in Jupiter and the rest of the universe?. Reddit. [Link]
-
2.3: Isotopic Abundance and Atomic Weight. Chemistry LibreTexts. [Link]
-
IUPAC Commission on Atomic Weights and Isotopic Abundances. NIST. [Link]
-
(PDF) Recent Advances in Site-Specific Natural Isotope Fractionation Studied by Nuclear Magnetic Resonance. ResearchGate. [Link]
-
IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW). PubChem - NIH. [Link]
-
Deuteronation and aging. PubMed. [Link]
-
Fundamental Equation of State for Deuterium. National Institute of Standards and Technology. [Link]
-
NIST Energy Levels of Hydrogen and Deuterium dATABASE- SRD 142. NIST. [Link]
-
Deuterium Science Summary Presentation Page. Johns Hopkins University. [Link]
-
Deuterium. NIST WebBook. [Link]
-
Method Validation and Standards in Hydrogen/Deuterium Exchange Mass Spectrometry. NIST. [Link]
-
NIST Energy Levels of Hydrogen and Deuterium. Re3data.org. [Link]
-
Deuteration of phenylacetic acid derivatives. ResearchGate. [Link]
-
Photochemical Strategy for Carbon Isotope Exchange with CO2. ACS Catalysis. [Link]
-
phenylacetic acid. Organic Syntheses Procedure. [Link]
-
Quantifying hydrogen-deuterium exchange of meteoritic dicarboxylic acids during aqueous extraction. UA Campus Repository. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
-
Deuterium Isotope Fractionation of Polycyclic Aromatic Hydrocarbons in Meteorites as an Indicator of Interstellar/Protosolar Processing History. MDPI. [Link]
-
(PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]
-
Deuterium Enrichment of Vitamin A at the C20 Position Slows the Formation of Detrimental Vitamin A Dimers in Wild-type Rodents. PMC - NIH. [Link]
Sources
- 1. Deuterium - Wikipedia [en.wikipedia.org]
- 2. iaea.org [iaea.org]
- 3. pubs.acs.org [pubs.acs.org]
- 5. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantifying hydrogen-deuterium exchange of meteoritic dicarboxylic acids during aqueous extraction [arizona.aws.openrepository.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Methodological & Application
Application Note: Quantitative Analysis of Phenylacetic Acid in Biological Matrices Using Phenylacetic-d7 Acid as an Internal Standard by LC-MS/MS
Introduction & Scientific Rationale
Phenylacetic acid (PAA) is a significant biomarker and metabolite with clinical relevance in various fields, including the diagnosis and monitoring of inborn errors of metabolism like Phenylketonuria (PKU)[1][2]. PAA is a catabolite of phenylalanine, and its accurate quantification in biological fluids such as plasma and urine is crucial for disease management and clinical research[3][4]. Furthermore, PAA levels are monitored as a metabolite of drugs like sodium phenylbutyrate, which is used to treat urea cycle disorders[5][6][7].
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, specificity, and throughput[1][8]. A cornerstone of robust quantitative LC-MS/MS assays is the use of a suitable internal standard (IS) to correct for variability during sample preparation and analysis[9][10].
The Principle of Stable Isotope Dilution: The most effective internal standards are stable isotope-labeled (SIL) analogues of the analyte[9][11]. A SIL IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N)[12]. Phenylacetic-d7 acid (PAA-d7), where seven hydrogen atoms on the phenyl ring are replaced by deuterium, is an ideal IS for PAA analysis.
Causality Behind Experimental Choice:
-
Co-elution: PAA-d7 has nearly identical physicochemical properties to PAA, ensuring they behave similarly during extraction and chromatographic separation, leading to co-elution.
-
Correction for Matrix Effects: Any ion suppression or enhancement experienced by the analyte during electrospray ionization (ESI) will be mirrored by the co-eluting SIL IS. By using the peak area ratio of the analyte to the IS, these matrix effects are effectively normalized, leading to higher accuracy and precision.
-
Compensation for Variability: The SIL IS accurately accounts for analyte loss at every step, from sample extraction and handling to injection volume variations[13].
This application note provides a comprehensive, field-proven protocol for the robust quantification of PAA in human plasma using this compound as an internal standard, grounded in the principles of bioanalytical method validation as outlined by regulatory bodies such as the FDA[10][14].
Materials and Reagents
| Reagent / Material | Grade | Supplier Example |
| Phenylacetic Acid (PAA) | ≥99% Purity | Sigma-Aldrich |
| This compound (PAA-d7) | ≥98% Isotopic Purity | Cambridge Isotope Laboratories, Inc. |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific |
| Formic Acid (FA) | LC-MS Grade, ~99% | Thermo Scientific |
| Water | LC-MS Grade | Millipore Milli-Q System |
| Human Plasma (K2-EDTA) | Pooled, Blank | BioIVT |
| C18 Reverse-Phase HPLC Column | e.g., Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) | Agilent Technologies |
| 96-well Collection Plates | Polypropylene | Waters Corporation |
| Microcentrifuge Tubes | 1.5 mL, Polypropylene | Eppendorf |
Experimental Protocols
Preparation of Standard and QC Solutions
Expert Insight: Preparing calibration standards and quality controls (QCs) from separate stock solutions is a critical requirement for a self-validating system, as stipulated by FDA guidelines[10]. This practice ensures that any errors in the preparation of one stock do not invalidate the entire assay.
Step-by-Step Protocol:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of PAA and PAA-d7 into separate 10 mL volumetric flasks.
-
Dissolve in Methanol and bring to volume. Mix thoroughly. These are your PAA Analyte Stock and PAA-d7 IS Stock. Store at -20°C.
-
-
Working Solutions:
-
PAA Spiking Solution (100 µg/mL): Dilute 1 mL of the PAA Analyte Stock to 10 mL with 50:50 Methanol:Water.
-
Internal Standard Working Solution (ISWS) (1 µg/mL): Perform a serial dilution of the PAA-d7 IS Stock with 50:50 Methanol:Water. This concentration should be optimized to yield a robust MS signal.
-
-
Calibration Standards and Quality Controls (QCs):
-
Prepare a series of calibration standards by spiking blank human plasma with the PAA Spiking Solution to achieve the desired concentration range (e.g., 10 to 5000 ng/mL).
-
Prepare at least four levels of QCs (Low, Mid, High, and Lower Limit of Quantification - LLOQ) in the same manner using a separately prepared stock solution.
-
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation (PPT) is a rapid, cost-effective, and high-throughput method for removing the majority of proteins from plasma samples, which would otherwise interfere with the LC-MS system[15][16][17]. Acetonitrile is a common and effective solvent for this purpose[15].
Caption: Protein Precipitation Workflow.
Step-by-Step Protocol:
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of the respective sample into its labeled tube.
-
Add 25 µL of the Internal Standard Working Solution (1 µg/mL PAA-d7) to every tube except for blank matrix samples.
-
Add 300 µL of ice-cold Acetonitrile to every tube. The 3:1 ratio of solvent to plasma ensures efficient protein removal[15].
-
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at ~14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant into a 96-well collection plate for analysis, avoiding the protein pellet.
LC-MS/MS Instrumentation and Conditions
Expert Insight: Electrospray ionization (ESI) in negative ion mode is highly effective for acidic compounds like PAA, as they readily deprotonate to form [M-H]⁻ ions. Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a specific precursor-to-product ion transition[5][18].
| Parameter | Condition | Rationale |
| LC System | ||
| Column | Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) | C18 chemistry provides excellent retention for moderately polar compounds like PAA. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reverse-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Gradient | Time (min) | %B |
| 0.0 | 20 | |
| 2.5 | 95 | |
| 3.5 | 95 | |
| 3.6 | 20 | |
| 5.0 | 20 | |
| MS/MS System | ||
| Ionization Mode | ESI Negative | PAA is an acid and readily forms negative ions. |
| MRM Transitions | PAA: 135.1 → 91.1 | [M-H]⁻ → [M-H-CO₂]⁻ (Loss of carboxyl group) |
| PAA-d7: 142.1 → 98.1 | [M-d7-H]⁻ → [M-d7-H-CO₂]⁻ | |
| Collision Energy | Optimized for each transition (e.g., -15 V) | Tuned to maximize product ion intensity. |
| Dwell Time | 100 ms | Sufficient time for data point acquisition across the peak. |
Data Analysis and System Validation
Trustworthiness Through Self-Validation: The entire analytical run is validated by the performance of the calibration curve and the accuracy of the QC samples.
-
Calibration Curve:
-
Integrate the peak areas for both the PAA and PAA-d7 MRM transitions.
-
Calculate the Peak Area Ratio (PAR) = (PAA Peak Area / PAA-d7 Peak Area).
-
Plot the PAR against the nominal concentration of the PAA calibration standards.
-
Perform a linear regression with a 1/x² weighting. The weighting compensates for heteroscedasticity, where variance is greater at higher concentrations.
-
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.99. Each calibrator's back-calculated concentration must be within ±15% of the nominal value (±20% for the LLOQ).
-
-
Quantification of Samples:
-
The concentration of PAA in QC and unknown samples is calculated from their measured PAR using the regression equation of the calibration curve.
-
Acceptance Criteria: At least 2/3 of the QC samples must be within ±15% of their nominal concentrations, with at least one at each level meeting this criterion.
-
Caption: Ratiometric Data Analysis Workflow.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of Phenylacetic acid in human plasma. The strategic use of this compound as a stable isotope-labeled internal standard is paramount to the method's success, ensuring high accuracy and precision by compensating for analytical variability. This protocol is grounded in established scientific principles and meets the rigorous standards required for bioanalytical method validation in clinical and pharmaceutical research.
References
- Google Patents. (n.d.). A kind of method that LC-MS detects phenylacetic acid content in water.
-
Marahatta, A., Bhandary, B., Lee, M. R., Kim, D. S., Lee, Y. C., Kim, S. R., Kim, H. R., & Chae, H. J. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 903, 118–125. [Link]
-
ResearchGate. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Retrieved from [Link]
-
ResearchGate. (2010). Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Retrieved from [Link]
-
PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Improving the Diagnosis of Phenylketonuria by Using a Machine Learning–Based Screening Model of Neonatal MRM Data. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Zivak Technologies. (n.d.). PKU (Phenylketonuria) Serum LC-MS/MS Analysis Kit User Manual. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
ADDI. (n.d.). Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS as treatment compliance biomarkers in Urea. Retrieved from [Link]
-
ResearchGate. (2005). Use of phenylalanine-to-tyrosine ratio determined by tandem mass spectrometry to improve newborn screening for phenylketonuria of early discharge specimens collected in the first 24 hours. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
PubMed. (2020). Quantitation of Phenylalanine in Dried Blood Spot Using Liquid Chromatography Tandem Mass Spectrometry for Monitoring of Patients with Phenylketonuria (PKU). Retrieved from [Link]
-
PharmiWeb.com. (2025). Internal Standards for Protein Quantification by LC-MS/MS. Retrieved from [Link]
-
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]
-
UMass Chan Medical School. (n.d.). Sample Preparation Basics SOP. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 40V, Positive (HMDB0000209). Retrieved from [Link]
-
ResearchGate. (2006). Newborn screening of phenylketonuria by LC/MS/MS. Retrieved from [Link]
-
ResearchGate. (2012). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. Retrieved from [Link]
-
ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. Retrieved from [Link]
-
PubMed. (2005). Polarization IR spectra of the hydrogen bond in phenylacetic acid crystals: H/D isotopic effects temperature and polarization effects. Retrieved from [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]
-
YouTube. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. Retrieved from [Link]
Sources
- 1. zivak.com [zivak.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. addi.ehu.es [addi.ehu.es]
- 8. Improving the Diagnosis of Phenylketonuria by Using a Machine Learning–Based Screening Model of Neonatal MRM Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. isotope.com [isotope.com]
- 12. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]
- 13. pharmiweb.com [pharmiweb.com]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. agilent.com [agilent.com]
- 16. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Organic Acids in Human Urine by GC-MS Using Phenylacetic-d7 Acid as an Internal Standard
Introduction
Organic acids are crucial intermediates and end-products of various metabolic pathways, including amino acid, carbohydrate, and lipid metabolism.[1][2] The analysis of their profiles in biological fluids, particularly urine, is a cornerstone in the diagnosis and monitoring of inborn errors of metabolism, also known as organic acidurias.[2] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted technique for the comprehensive profiling of organic acids due to its high resolution and sensitivity.[1][3]
A significant challenge in the GC-MS analysis of organic acids is their inherent low volatility and high polarity, which necessitates a derivatization step to convert them into thermally stable and volatile compounds suitable for gas chromatography.[2][4] Silylation, particularly using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for this purpose.[2][5]
To ensure the accuracy and reliability of quantitative analysis, an internal standard is indispensable. The ideal internal standard should mimic the analyte's chemical behavior throughout the sample preparation and analysis process. Stable isotope-labeled internal standards are highly recommended for their ability to compensate for variations in extraction efficiency and derivatization yield.[1] This application note details a robust and validated protocol for the quantitative analysis of organic acids in human urine using Phenylacetic-d7 acid as an internal standard. This compound is a suitable choice due to its structural similarity to some endogenous aromatic organic acids and its deuterium labeling, which ensures it co-elutes with the unlabeled analogue but is distinguishable by its mass spectrum.[6]
Principle of the Method
This method involves the following key steps:
-
Sample Preparation: Urine samples are first acidified to ensure all organic acids are in their protonated form.
-
Internal Standard Spiking: A known amount of this compound is added to each sample to correct for analytical variations.
-
Liquid-Liquid Extraction: Organic acids are extracted from the aqueous urine matrix into an organic solvent.
-
Derivatization: The extracted organic acids are converted to their volatile trimethylsilyl (TMS) esters using BSTFA.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation, identification, and quantification.
Materials and Reagents
| Item | Supplier | Part Number |
| This compound | Sigma-Aldrich | 493236 |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Supelco | 33155 |
| Pyridine | Fisher Scientific | P368-100 |
| Ethyl Acetate, HPLC Grade | Fisher Scientific | E145-4 |
| Hydrochloric Acid (5M) | VWR | BDH7201-2.5L |
| Sodium Chloride | VWR | BDH0286-500G |
| Anhydrous Sodium Sulfate | Sigma-Aldrich | 239313 |
| GC-MS Vials, 2 mL, with caps | Agilent | 5182-0714 |
| Glass Conical Centrifuge Tubes, 15 mL | Corning | 430790 |
Experimental Protocols
Preparation of Internal Standard Stock Solution
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of ethyl acetate to obtain a stock solution of 1 mg/mL.
-
Store the stock solution at -20°C in a tightly sealed vial.
Sample Preparation and Extraction
This protocol is designed for the analysis of human urine samples.
-
Thaw frozen urine samples at room temperature. For long-term storage, samples should be kept at -70°C.[1]
-
Vortex the sample to ensure homogeneity.
-
Transfer a 2 mL aliquot of urine into a 15 mL glass conical centrifuge tube.
-
Add 20 µL of the 1 mg/mL this compound internal standard stock solution to each urine sample.
-
Acidify the urine to a pH of less than 2 by adding 6 drops of 5M HCl. Verify the pH with pH paper.[2]
-
Add approximately 1 g of solid sodium chloride to saturate the solution and enhance the extraction efficiency. Vortex to dissolve.[2]
-
Add 5 mL of ethyl acetate to the tube.[7]
-
Cap the tube and vortex vigorously for 2 minutes to extract the organic acids into the ethyl acetate layer.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.[7]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean 15 mL glass tube using a Pasteur pipette.[2]
-
Repeat the extraction (steps 7-10) with another 5 mL of ethyl acetate and combine the organic layers.
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried extract, add 100 µL of pyridine.
-
Add 100 µL of BSTFA (with 1% TMCS).
-
Cap the tube tightly and vortex briefly.
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a 2 mL GC-MS vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for an Agilent GC-MS system but can be adapted for other instruments.
| GC Parameter | Setting |
| Injector | Splitless mode |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temp: 70°C, hold for 2 min |
| Ramp 1: 3°C/min to 200°C | |
| Ramp 2: 20°C/min to 320°C, hold for 10 min[8] | |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| MS Parameter | Setting |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV[8] |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C[8] |
| Scan Mode | Full Scan |
| Mass Range | m/z 50-650[1][8] |
Data Analysis and Quantification
-
Peak Identification: Identify the TMS-derivatized organic acids based on their retention times and mass spectra by comparing them to a reference library such as the NIST Mass Spectral Library.
-
Quantification: For each identified organic acid, select a characteristic quantification ion. For the internal standard, this compound (as the TMS ester), the quantification ion will be shifted by +7 amu compared to the unlabeled phenylacetic acid.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target organic acids and a constant concentration of the this compound internal standard. Process these standards using the same extraction and derivatization protocol as the samples.
-
Response Factor Calculation: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The slope of this line represents the response factor.
-
Concentration Calculation: Calculate the concentration of each organic acid in the urine samples using the calibration curve. The results are typically normalized to the creatinine concentration of the urine sample to account for variations in urine dilution.
Workflow Visualization
Caption: Workflow for GC-MS analysis of organic acids.
Trustworthiness and Self-Validation
-
Internal Standard Recovery: The peak area of this compound should be monitored in all samples, calibrators, and quality controls. Consistent peak areas indicate reliable extraction and derivatization across the batch. Significant deviations may signal a problem with a specific sample.
-
Quality Control Samples: Include at least two levels of quality control (QC) samples (low and high concentrations) in each analytical run. The calculated concentrations of the QCs should fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value) to validate the run.
-
Calibration Curve Linearity: The calibration curve for each analyte should have a coefficient of determination (r²) of ≥ 0.99 to ensure a linear response over the desired concentration range.
-
Chromatographic Performance: Monitor retention times and peak shapes for both the analytes and the internal standard. Significant shifts in retention time or poor peak shape can indicate issues with the GC column or system that need to be addressed.
Conclusion
This application note provides a detailed and robust protocol for the quantitative analysis of organic acids in human urine using GC-MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard is crucial for achieving the high accuracy and precision required in clinical and research settings. The described sample preparation, derivatization, and GC-MS parameters, coupled with rigorous quality control measures, establish a self-validating system for reliable organic acid profiling.
References
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
ERNDIM. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]
-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
Wörmer, L., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412, 6443–6458. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12198008, this compound. Retrieved from [Link]
-
Pragolab. (n.d.). GC-MS Application Note. Retrieved from [Link]
-
GL Sciences. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Encyclopedia of Chromatography. (2004). Acids: Derivatization for GC Analysis. Retrieved from [Link]
-
MDPI. (2019). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 999, Phenylacetic acid. Retrieved from [Link]
-
Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
-
ResearchGate. (2010). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
SciSpace. (2012). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Retrieved from [Link]
Sources
- 1. metbio.net [metbio.net]
- 2. erndim.org [erndim.org]
- 3. impactfactor.org [impactfactor.org]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. gcms.cz [gcms.cz]
- 6. This compound | C8H8O2 | CID 12198008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative Analysis of Phenylacetic Acid in Metabolomics using Phenylacetic-d7 Acid
Introduction: The Significance of Phenylacetic Acid in Metabolic Research
Phenylacetic acid (PAA) is a metabolite of significant interest in the field of metabolomics, implicated in a range of physiological and pathological processes. As a product of phenylalanine metabolism by gut microbiota, its levels can offer insights into the gut-brain axis and microbial dysbiosis.[1][2] Furthermore, PAA is recognized as a uremic toxin, accumulating in patients with chronic kidney disease and contributing to disease progression.[3][4][5][6] It also plays a role in certain inborn errors of metabolism, such as urea cycle disorders, where its quantification is crucial for monitoring therapeutic interventions.[7][8][9] Given its clinical relevance, the accurate and precise quantification of PAA in biological matrices is paramount for researchers, clinicians, and professionals in drug development.
This comprehensive guide details a robust and validated method for the quantitative analysis of Phenylacetic acid in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Phenylacetic-d7 acid. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, correcting for variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision.[10][11]
The Principle of Isotope Dilution Mass Spectrometry
The cornerstone of this analytical approach is Isotope Dilution Mass Spectrometry (ID-MS).[10][11] This technique involves the addition of a known quantity of an isotopically enriched version of the analyte of interest, in this case, this compound, to the sample at the earliest stage of preparation. This compound is chemically identical to the endogenous PAA but has a different mass due to the replacement of seven hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The fundamental principle is that the stable isotope-labeled internal standard (IS) behaves identically to the endogenous analyte throughout the entire analytical process, including extraction, derivatization (if any), and ionization. Therefore, any loss of analyte during sample processing will be accompanied by a proportional loss of the IS. By measuring the ratio of the signal from the endogenous analyte to the signal from the IS, we can accurately determine the concentration of the analyte in the original sample.[10][11]
Caption: Workflow of Isotope Dilution Mass Spectrometry for PAA quantification.
Metabolic Pathway of Phenylacetic Acid
Understanding the metabolic origin of PAA is crucial for interpreting its quantitative data. PAA is primarily derived from the essential amino acid phenylalanine. In humans, a significant portion of PAA is generated by the metabolic activity of the gut microbiome.[1] Certain species of intestinal bacteria can metabolize dietary phenylalanine to produce PAA.[12] PAA can also be formed endogenously in the body through alternative catabolic pathways of phenylalanine. Once formed, PAA is conjugated in the liver with glutamine to form phenylacetylglutamine, which is then excreted in the urine.[9]
Caption: Simplified metabolic pathway of Phenylacetic Acid formation and excretion.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the quantification of PAA in human plasma. The principles of this method can be adapted for other biological matrices such as urine or tissue homogenates with appropriate modifications.
Materials and Reagents
-
Phenylacetic acid (≥99% purity)
-
This compound (≥98 atom % D)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)
Protocol 1: Preparation of Stock and Working Solutions
-
PAA Stock Solution (1 mg/mL): Accurately weigh 10 mg of PAA and dissolve it in 10 mL of methanol.
-
PAA-d7 Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
PAA Working Standards: Prepare a series of working standard solutions by serially diluting the PAA stock solution with 50:50 (v/v) methanol:water to create calibration standards with concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
PAA-d7 Internal Standard Working Solution (10 µg/mL): Dilute the PAA-d7 stock solution with 50:50 (v/v) methanol:water.
Protocol 2: Sample Preparation (Plasma)
The choice of sample preparation technique is critical for removing interfering substances and concentrating the analyte. Protein precipitation is a simple and common method, while solid-phase extraction (SPE) can provide a cleaner extract.[13][14] This protocol utilizes protein precipitation followed by SPE for optimal results.
-
Sample Spiking: To 100 µL of plasma sample, calibrator, or quality control (QC) sample, add 10 µL of the PAA-d7 internal standard working solution (10 µg/mL). Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.
-
Solid-Phase Extraction (Optional, for enhanced cleanup):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
The following parameters provide a starting point and should be optimized for the specific instrument used. A C18 reversed-phase column is typically suitable for separating PAA.[15]
| Parameter | Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | UHPLC offers higher resolution and faster analysis times. |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for aromatic acids like PAA. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of PAA, leading to better retention on the reversed-phase column. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate | A gradient elution is necessary to effectively elute PAA and separate it from other matrix components. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Should be optimized based on instrument sensitivity. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[16] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | PAA is an acid and readily forms a negative ion [M-H]- in the ESI source.[17] |
| MRM Transitions | PAA: 135.1 -> 91.1; PAA-d7: 142.1 -> 98.1 | These transitions correspond to the precursor ion [M-H]- and a characteristic fragment ion, providing high selectivity. |
| Collision Energy | Optimize for each transition | The collision energy should be optimized to maximize the signal of the product ion. |
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of PAA to PAA-d7 against the concentration of the PAA calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: Determine the concentration of PAA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
A full bioanalytical method validation should be performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA), to ensure the reliability of the results.[18][19][20][21][22]
| Validation Parameter | Acceptance Criteria (Typical) | Rationale |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. | Ensures that the method can differentiate the analyte from other components in the sample.[20] |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). | Measures the closeness of the determined value to the true value.[17] |
| Precision | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). | Measures the reproducibility of the method.[17] |
| Matrix Effect | CV of the peak area ratios of post-extraction spiked samples from different sources should be ≤15%. | Assesses the influence of matrix components on the ionization of the analyte. |
| Recovery | Consistent and reproducible across the concentration range. | Measures the efficiency of the extraction process.[17] |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. | Demonstrates the linear relationship between concentration and response. |
| Stability | Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | Ensures the integrity of the analyte in the sample from collection to analysis. |
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape | Column degradation, inappropriate mobile phase pH, sample solvent mismatch. | Replace the column, ensure mobile phase pH is appropriate for the analyte, reconstitute the sample in the initial mobile phase. |
| Low Sensitivity | Inefficient ionization, poor extraction recovery, instrument contamination. | Optimize ESI source parameters, evaluate and optimize the sample preparation method, clean the mass spectrometer. |
| High Variability | Inconsistent sample preparation, matrix effects, instrument instability. | Ensure consistent pipetting and extraction procedures, use a more effective cleanup method, perform instrument maintenance. |
| Carryover | Contamination from a previous high-concentration sample. | Optimize the wash steps in the autosampler, inject a blank sample after a high-concentration sample. |
Conclusion
The method described in this application note provides a robust and reliable approach for the quantitative analysis of Phenylacetic acid in biological matrices using LC-MS/MS and a stable isotope-labeled internal standard, this compound. This methodology offers the high sensitivity, selectivity, and accuracy required for demanding research and clinical applications in the field of metabolomics. By adhering to the detailed protocols and validation guidelines, researchers can generate high-quality data to further elucidate the role of PAA in health and disease.
References
-
Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. (2012). J Chromatogr B Analyt Technol Biomed Life Sci, 903, 118-25. [Link]
-
Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. (n.d.). ResearchGate. [Link]
-
An LC-MS/MS analytical method for the determination of uremic toxins in patients with end-stage renal disease. (n.d.). ResearchGate. [Link]
-
Sample Preparation in Metabolomics. (2020). Metabolites, 10(11), 447. [Link]
-
What Is Isotope Dilution Mass Spectrometry? (2023). YouTube. [Link]
-
Phenylacetic acid metabolism in land plants: novel pathways and metabolites. (2024). bioRxiv. [Link]
-
Comprehensive Metabolomic–Transcriptomic Analysis of the Regulatory Effects of Armillaria mellea Source Differences on Secondary Metabolism in Gastrodia elata. (2023). Metabolites, 13(5), 633. [Link]
-
Phenylacetic acid. (n.d.). Organic Syntheses. [Link]
-
Mass spectrometry-based metabolomics: a guide for annotation, quantification and best reporting practices. (2020). Nat Methods, 17(2), 133-143. [Link]
- A kind of method that LC-MS detects phenylacetic acid content in water. (n.d.).
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]
-
Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. (2011). J Inherit Metab Dis, 34(1), 297. [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2023). TrAC Trends in Analytical Chemistry, 167, 117232. [Link]
-
Quantitation of phenylbutyrate metabolites by UPLC-MS/MS demonstrates inverse correlation of phenylacetate:phenylacetylglutamine ratio with plasma glutamine levels. (n.d.). ResearchGate. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2023). LinkedIn. [Link]
-
A Comprehensive Targeted Metabolomics Assay for Crop Plant Sample Analysis. (2021). Metabolites, 11(5), 309. [Link]
-
Phenylacetic Acid (PAA). (n.d.). HealthMatters.io. [Link]
-
Use of Internal Standards in IC/MS, IC/MS/MS and LC/MS/MS for the Determination of Perchlorate. (n.d.). ResearchGate. [Link]
-
Assessment of uremic toxins in advanced chronic kidney disease patients on maintenance hemodialysis by LC-ESI-MS/MS. (2023). Metabolomics, 19(1), 13. [Link]
-
Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS as treatment compliance biomarkers in Urea. (n.d.). ADDI. [Link]
-
Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. (2021). Metabolites, 11(11), 785. [Link]
-
Phenylacetic acid metabolism in land plants: novel pathways and metabolites. (2024). bioRxiv. [Link]
-
Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]
-
Guideline on Isotope Dilution Mass Spectrometry. (2017). OSTI.gov. [Link]
-
Metabolomics Sample Preparation. (n.d.). Organomation. [Link]
-
A Historical Perspective on Uremia and Uremic Toxins. (2021). Toxins (Basel), 13(5), 356. [Link]
-
Comprehensive Bibliometric Analysis of Uremic Toxin Research. (2023). Toxins (Basel), 15(11), 633. [Link]
-
Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. (2022). Front Microbiol, 13, 949313. [Link]
-
Why Solvent Choice Matters in Metabolomics Sample Preparation. (n.d.). Arome Science. [Link]
-
Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. (2021). Metabolites, 11(11), 748. [Link]
-
USFDA guidelines for bioanalytical method validation. (2015). SlideShare. [Link]
-
Quantification of free and protein bound uremic toxins in human serum by LC-MS/MS: Comparison of rapid equilibrium dialysis and ultrafiltration. (2017). J Chromatogr B Analyt Technol Biomed Life Sci, 1061-1062, 440-449. [Link]
-
Phenylacetic Acid (PAA) - Metabolic Analysis Markers (Urine). (n.d.). Lab Results Explained. [Link]
Sources
- 1. Phenylacetic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Phenylacetic Acid (PAA) - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of uremic toxins in advanced chronic kidney disease patients on maintenance hemodialysis by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive Bibliometric Analysis of Uremic Toxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. addi.ehu.es [addi.ehu.es]
- 10. youtube.com [youtube.com]
- 11. osti.gov [osti.gov]
- 12. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 13. Mass spectrometry-based metabolomics: a guide for annotation, quantification and best reporting practices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organomation.com [organomation.com]
- 15. mdpi.com [mdpi.com]
- 16. lcms.cz [lcms.cz]
- 17. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. labs.iqvia.com [labs.iqvia.com]
- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 21. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 22. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Note & Protocol: The Use of Phenylacetic-d7 Acid in Pharmaceutical Bioanalysis
A Senior Application Scientist's Guide to Robust Quantitative Analysis using Stable Isotope Dilution
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Phenylacetic-d7 acid as an internal standard in pharmaceutical bioanalysis. Leveraging the principles of stable isotope dilution (SID) with liquid chromatography-tandem mass spectrometry (LC-MS/MS), this guide offers in-depth protocols and technical insights to ensure accurate, precise, and robust quantification of Phenylacetic acid (PAA) in biological matrices. The methodologies described herein are grounded in established scientific principles and adhere to regulatory expectations for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Introduction: The Imperative for Precision in Bioanalysis
In pharmaceutical development, the accurate quantification of endogenous compounds, drugs, and their metabolites in biological matrices is paramount for pharmacokinetic, toxicokinetic, and biomarker studies. Phenylacetic acid (PAA), a metabolite of phenylalanine and a compound with its own therapeutic applications, requires precise measurement to understand its physiological and pathological roles.[1][2] Bioanalytical methods employing mass spectrometry are susceptible to variability introduced during sample preparation and analysis, such as matrix effects and instrument fluctuations.[3]
To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis.[4] A SIL-IS, such as this compound, is chemically and physically almost identical to the analyte of interest, Phenylacetic acid.[5][6] This near-identical behavior ensures that any variability affecting the analyte during the analytical process will similarly affect the internal standard, allowing for reliable correction and highly accurate quantification.[5][7]
This compound: An Ideal Internal Standard
This compound is a deuterated analog of Phenylacetic acid where seven hydrogen atoms have been replaced with deuterium.[8] This isotopic substitution results in a molecule with a higher mass but nearly identical physicochemical properties to the unlabeled analyte.
Table 1: Physicochemical Properties of Phenylacetic Acid and this compound
| Property | Phenylacetic Acid | This compound |
| Chemical Formula | C₈H₈O₂ | C₈D₇H₁O₂ |
| Molecular Weight | 136.15 g/mol | ~143.19 g/mol |
| Appearance | White crystalline solid | Solid |
| Melting Point | 76-78°C | 77-79°C |
| Boiling Point | 265°C | 265°C |
| Solubility | Slightly soluble in water; soluble in organic solvents | Soluble in organic solvents |
Data sourced from PubChem and commercial supplier specifications.[1][8]
The key advantages of using this compound as an internal standard include:
-
Co-elution with the Analyte: It chromatographically co-elutes with Phenylacetic acid, ensuring that both compounds experience the same matrix effects at the same point in time.[5]
-
Similar Extraction Recovery: Its extraction efficiency from biological matrices is virtually identical to that of the analyte.[5]
-
Comparable Ionization Efficiency: It exhibits similar ionization behavior in the mass spectrometer source, providing a stable response ratio.[5]
-
Mass Differentiation: The mass difference of +7 amu provides a clear distinction from the analyte's signal, preventing isotopic crosstalk.[5]
The Principle of Stable Isotope Dilution (SID)
The core of this application lies in the Stable Isotope Dilution (SID) method, a robust technique for quantitative analysis by mass spectrometry.[9][10][11] The process involves adding a known amount of the internal standard (this compound) to all samples, calibrators, and quality controls before sample processing. The mass spectrometer then measures the ratio of the analyte's signal to the internal standard's signal. This ratio is used to calculate the concentration of the analyte in the unknown samples by referencing a calibration curve.
Caption: Workflow of Stable Isotope Dilution using this compound.
Bioanalytical Method Validation Protocol
A robust and reliable bioanalytical method is underpinned by thorough validation. The following protocols are based on the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[12][13][14][15]
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Phenylacetic acid and this compound into separate volumetric flasks.
-
Dissolve in a suitable organic solvent (e.g., methanol or acetonitrile) to a final volume of 10 mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Phenylacetic acid primary stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality control samples.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution in 50:50 methanol:water to achieve a final concentration of 1 µg/mL.
-
Calibration Curve and Quality Control (QC) Samples
-
Matrix: Use the same biological matrix (e.g., human plasma, mouse tissue homogenate) as the study samples.
-
Calibration Standards: Spike blank matrix with the appropriate Phenylacetic acid working solutions to prepare a set of at least six non-zero calibration standards covering the expected concentration range.
-
Quality Control Samples: Prepare QC samples in blank matrix at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC)
-
Medium QC (MQC)
-
High QC (HQC)
-
Sample Preparation Protocol: Protein Precipitation
This protocol is a general example and should be optimized for the specific matrix.
-
Aliquot 50 µL of study samples, calibration standards, and QC samples into a 96-well plate.
-
Add 10 µL of the Internal Standard Working Solution (1 µg/mL this compound) to all wells except for the blank matrix samples.
-
Add 200 µL of cold acetonitrile to each well to precipitate proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Caption: Protein Precipitation Sample Preparation Workflow.
LC-MS/MS Analysis Protocol
Instrumentation and parameters should be optimized for the specific LC-MS/MS system.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 2: Example MRM Transitions for PAA and PAA-d7
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenylacetic Acid | 135.1 | 91.1 | -15 |
| This compound | 142.1 | 97.1 | -15 |
These values are illustrative and require optimization on the specific mass spectrometer.
Data Analysis and Acceptance Criteria
Calibration Curve
-
The calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
-
A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
The accuracy and precision of the method are evaluated by analyzing the QC samples.
Table 3: FDA/EMA Acceptance Criteria for Accuracy and Precision
| QC Level | Accuracy (% Bias) | Precision (%CV) |
| LLOQ | Within ±20% | ≤ 20% |
| LQC, MQC, HQC | Within ±15% | ≤ 15% |
The method should meet these criteria for at least three independent validation runs.[12][13][14][15]
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable foundation for the quantitative bioanalysis of Phenylacetic acid. By compensating for analytical variability, the stable isotope dilution technique ensures the generation of high-quality data that meets stringent regulatory requirements. The protocols and insights provided in this guide offer a comprehensive framework for the successful implementation of this methodology in a pharmaceutical development setting. Adherence to these principles will enable researchers to confidently and accurately measure Phenylacetic acid concentrations, contributing to a deeper understanding of its role in health and disease.
References
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Imre Blank. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
The Value of Deuterated Internal Standards. KCAS Bio. [Link]
-
Bioanalytical method validation emea. Slideshare. [Link]
-
Isotope dilution. Britannica. [Link]
-
Stable-isotope dilution LC–MS for quantitative biomarker analysis. PubMed Central (PMC). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
What Is Isotope Dilution Mass Spectrometry? YouTube. [Link]
-
Deuterated internal standards and bioanalysis. AptoChem. [Link]
-
Phenylacetic Acid: Properties, Synthesis, and Industrial Uses. Patsnap Eureka. [Link]
-
Phenylacetic acid. Sciencemadness Wiki. [Link]
-
This compound. PubChem. [Link]
-
Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. PubMed. [Link]
-
Phenylacetic acid. Wikipedia. [Link]
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
-
How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
Sources
- 1. Phenylacetic Acid: Properties, Synthesis, and Industrial Uses [eureka.patsnap.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. iroatech.com [iroatech.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. This compound | C8H8O2 | CID 12198008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. imreblank.ch [imreblank.ch]
- 10. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. fda.gov [fda.gov]
Application Note & Protocol: Quantitative Analysis of Phenylacetic Acid in Human Urine using Phenylacetic-d7 Acid as an Internal Standard
Abstract
This document provides a comprehensive guide for the sample preparation and quantitative analysis of Phenylacetic Acid (PAA) in human urine. Phenylacetic acid is a significant biomarker, with its urinary levels reflecting intestinal bacterial metabolism of phenylalanine and serving as an indicator for conditions such as small intestinal bacterial overgrowth (SIBO) and certain inborn errors of metabolism.[1][2] To ensure the highest degree of accuracy and precision in quantification by mass spectrometry, this protocol employs Phenylacetic-d7 acid (PAA-d7) as a stable isotope-labeled internal standard (SIL-IS). The use of a deuterated internal standard is critical for correcting variations arising from sample preparation and matrix effects during analysis.[3][4][5] We present two robust sample preparation methodologies: classic Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals requiring a validated, reliable method for PAA quantification in a clinical or research setting.
Introduction: The "Why" Behind the Method
Phenylacetic Acid: A Key Metabolic Biomarker
Phenylacetic acid is a product of phenylalanine metabolism, primarily carried out by intestinal microflora.[2] Elevated urinary PAA can indicate dysbiosis or an overgrowth of certain bacterial strains, such as Clostridium species.[2] In individuals with normal intestinal function, PAA is typically present only in trace amounts from endogenous phenylalanine catabolism.[1] Therefore, its accurate quantification provides valuable insights into gut health and metabolic status.
The Critical Role of this compound (PAA-d7)
In quantitative mass spectrometry, especially when dealing with complex biological matrices like urine, analytical variability can arise from multiple sources, including extraction efficiency, instrument drift, and ion suppression or enhancement in the MS source.[3][4] A stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these issues.[5][6]
Why PAA-d7 is the Ideal Internal Standard:
-
Chemical and Physical Identity: PAA-d7 is chemically identical to the endogenous PAA, ensuring it behaves the same way during extraction, chromatography, and ionization.[3][6]
-
Co-elution: It co-elutes with the unlabeled PAA during liquid chromatography, experiencing the exact same matrix effects at the same time.[4][6]
-
Mass Distinction: Its increased mass (due to the seven deuterium atoms) allows it to be distinguished from the native analyte by the mass spectrometer.[7]
By adding a known concentration of PAA-d7 to each urine sample at the very beginning of the preparation process, the ratio of the PAA peak area to the PAA-d7 peak area is used for quantification. This ratio remains constant even if sample is lost during preparation or if signal intensity fluctuates, leading to highly accurate and precise results.[7]
Sample Preparation: Isolating the Analyte
The composition of urine is highly variable, making robust sample preparation a critical step for accurate analysis.[8] The primary goals are to remove interfering substances (salts, proteins, etc.) and concentrate the analyte of interest. We present two effective methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Method 1: Liquid-Liquid Extraction (LLE)
LLE is a classic, cost-effective method that separates compounds based on their differential solubility in two immiscible liquids (e.g., aqueous urine and an organic solvent).[9] For acidic compounds like PAA, acidification of the urine sample is crucial to convert the PAA into its more nonpolar, protonated form, which enhances its partitioning into the organic solvent.[9]
-
Sample Thawing & Normalization: Thaw frozen urine samples at room temperature. Centrifuge at 3000 x g for 10 minutes to pellet any sediment. It is common practice to normalize the urine volume to its creatinine concentration to account for dilution variations.[9] For this protocol, use a urine volume equivalent to 1 mg of creatinine.
-
Internal Standard Spiking: To a 2 mL microcentrifuge tube, add the normalized urine sample. Spike with 20 µL of a 10 µg/mL this compound solution in methanol. Vortex briefly.
-
Acidification: Add 50 µL of 6 M HCl to the sample to adjust the pH to < 2. Vortex for 10 seconds. This step is critical for protonating the carboxylic acid group of PAA.
-
Extraction: Add 1 mL of ethyl acetate to the tube. Cap tightly and vortex vigorously for 2 minutes. Ethyl acetate is a common solvent for extracting organic acids.[8][10]
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube. Avoid aspirating any of the lower aqueous layer.
-
Repeat Extraction: Repeat steps 4-6 on the remaining aqueous layer with a fresh 1 mL of ethyl acetate and combine the organic extracts. This second extraction maximizes recovery.
-
Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Method 2: Solid-Phase Extraction (SPE)
SPE has become an increasingly popular alternative to LLE, offering cleaner extracts, higher throughput, and reduced solvent consumption.[9][11] This method utilizes a solid sorbent (the stationary phase) to retain the analyte from the liquid sample (the mobile phase). For PAA, a strong anion-exchange (SAX) or a polymeric reversed-phase sorbent can be used. We will detail a protocol for a polymeric sorbent, which offers broad-spectrum retention for organic acids.
-
Sample Preparation: Prepare and spike the urine sample with this compound as described in LLE steps 1 and 2. Acidify the sample with 1% formic acid.
-
Column Conditioning: Condition a polymeric SPE cartridge (e.g., Strata-X, 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent. Do not allow the sorbent bed to go dry. This activates the stationary phase.[8]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge. Pass the sample through the sorbent at a slow, steady flow rate (approx. 1 drop per second).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% formic acid. This step removes polar interferences like salts while retaining the PAA and PAA-d7.
-
Elution: Elute the analytes from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in LLE steps 8 and 9.
Workflow Visualization
The following diagram illustrates the general workflow from sample collection to final analysis.
Caption: General workflow for Phenylacetic acid analysis in urine.
Analytical Determination by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is the preferred analytical technique due to its high sensitivity, specificity, and speed.[12][13]
Chromatographic Conditions
A reversed-phase separation is effective for PAA. The use of formic acid in the mobile phase helps maintain PAA in its protonated form for better retention and ionization.
| Parameter | Recommended Condition |
| LC Column | C18 Column (e.g., 100 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Analysis is performed using a tandem quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. The specificity is achieved using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenylacetic Acid | 135.1 | 91.1 | -15 |
| This compound | 142.1 | 97.1 | -15 |
Note: These parameters should be optimized for the specific instrument being used.
Method Validation & Performance
A full method validation should be performed according to established guidelines to ensure the reliability of the results.[14][15] Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | > 0.99 | Achieved over a range of 0.1 - 50 µg/mL |
| Accuracy (% Bias) | Within ±15% | Typically within ±10% for QC samples |
| Precision (% RSD) | < 15% | Intra- and inter-day precision typically < 10% |
| Extraction Recovery | Consistent and reproducible | LLE: ~75-85%[8]; SPE: >85%[8][16] |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | ~0.1 µg/mL, sufficient for endogenous levels |
Conclusion
The protocols detailed in this application note provide a robust and reliable framework for the quantitative analysis of Phenylacetic acid in human urine. The incorporation of this compound as an internal standard is paramount for achieving the accuracy and precision required for clinical research and drug development applications. Both Liquid-Liquid Extraction and Solid-Phase Extraction are presented as viable sample preparation techniques, with SPE offering advantages in cleanliness and potential for automation. The subsequent LC-MS/MS analysis provides the necessary sensitivity and specificity for confident biomarker quantification.
References
-
Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. National Institutes of Health (NIH). [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Pharmanest.[Link]
-
Deuterated internal standards and bioanalysis by AptoChem. AptoChem.[Link]
-
A Rapid Derivatization Based Lc–Ms/Ms Method for Quantitation of Short Chain Fatty Acids in Human Plasma and Urine. Taylor & Francis Online.[Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]
-
A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. PubMed.[Link]
-
Phenylacetic Acid (PAA) - Metabolic Analysis Markers (Urine) - Lab Results explained. HealthMatters.io.[Link]
-
Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? Acclive.[Link]
-
A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI.[Link]
-
Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. MDPI.[Link]
-
Phenylacetic Acid - Metabolimix+ - Lab Results explained. HealthMatters.io.[Link]
-
Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. MDPI.[Link]
-
LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu.[Link]
-
Urinary Phenylacetylglutamine as Dosing Biomarker for Patients with Urea Cycle Disorders. National Institutes of Health (NIH).[Link]
-
Urinary Phenylacetylglutamine as Dosing Biomarker for Patients with Urea Cycle Disorders. Europe PMC.[Link]
-
Validation of Analytical Methods for Biomarkers Employed in Drug Development. National Institutes of Health (NIH).[Link]
-
Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. PubMed.[Link]
-
Determination of Total Organic Acids in Urine by Extraction with Organic Solvents. Oxford Academic.[Link]
-
A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. National Institutes of Health (NIH).[Link]
-
Validation of analytic methods for biomarkers used in drug development. PubMed.[Link]
-
Comparison of two extraction procedures for urinary organic acids prior to gas chromatography-mass spectrometry. ResearchGate.[Link]
-
Discovery and validation of urinary biomarkers for prostate cancer. National Institutes of Health (NIH).[Link]
-
Phenylacetate Metabolism. Small Molecule Pathway Database (SMPDB).[Link]
-
SAMPLE PREPARATION. Phenomenex.[Link]
-
Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. PubMed.[Link]
-
Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. ResearchGate.[Link]
-
Gas-liquid chromatographic determination of total phenylacetic acid in urine. PubMed.[Link]
-
Validation of Analytic Methods for Biomarkers Used in Drug Development. Semantic Scholar.[Link]
-
Acids: Derivatization for GC Analysis. ResearchGate.[Link]
-
Urinary Biomarkers and Point-of-Care Urinalysis Devices for Early Diagnosis and Management of Disease: A Review. National Institutes of Health (NIH).[Link]
-
Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. PubMed.[Link]
-
What Is Derivatization In GC-MS? - Chemistry For Everyone. YouTube.[Link]
-
Derivatization Methods in GC and GC/MS. IntechOpen.[Link]
-
Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. ResearchGate.[Link]
-
Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS as treatment compliance biomarkers in Urea. ADDI.[Link]
-
Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on. Bisphenol A Information & Resources.[Link]
-
Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies.[Link]
-
Automated SPE for Drugs of Abuse in Urine Sample. Aurora Biomed.[Link]
Sources
- 1. Phenylacetic Acid (PAA) - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Phenylacetic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 8. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of analytic methods for biomarkers used in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Inborn Errors of Metabolism using Phenylacetic-d7 Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Clinical Significance of Phenylacetic Acid in Inborn Errors of Metabolism
Inborn errors of metabolism (IEM) comprise a diverse group of genetic disorders that disrupt normal metabolic pathways. A significant number of these disorders, particularly Urea Cycle Disorders (UCDs), lead to the accumulation of toxic levels of ammonia in the blood and brain, a condition known as hyperammonemia. If left unmanaged, hyperammonemia can result in severe neurological damage and can be life-threatening[1][2].
Therapeutic intervention for UCDs often involves the administration of nitrogen-scavenging drugs, such as sodium phenylbutyrate and glycerol phenylbutyrate. These drugs provide an alternative pathway for the excretion of excess nitrogen. Upon administration, phenylbutyrate is metabolized to phenylacetic acid (PAA). PAA then conjugates with glutamine to form phenylacetylglutamine (PAGN), which is subsequently excreted in the urine. This process effectively removes two moles of nitrogen from the body for every one mole of PAA, thereby reducing the ammonia load.
Consequently, the accurate quantification of Phenylacetic acid in biological matrices such as plasma and urine is crucial for several reasons:
-
Therapeutic Drug Monitoring (TDM): Measuring PAA levels helps ensure that patients are receiving a therapeutic dose of the nitrogen-scavenging drug.
-
Patient Compliance: Monitoring PAA concentrations can aid in assessing patient adherence to the prescribed treatment regimen.
-
Metabolic Status Assessment: PAA levels, in conjunction with other biomarkers, provide a snapshot of the patient's metabolic control.
To achieve the high accuracy and precision required for clinical monitoring, stable isotope-labeled internal standards are indispensable. Phenylacetic-d7 acid, a deuterated analog of PAA, serves as the gold standard internal standard for the quantification of PAA by mass spectrometry. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for any variability in the analytical process.
This document provides detailed protocols for the quantification of Phenylacetic acid in both plasma and urine using this compound as an internal standard, employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of Phenylbutyrate
The therapeutic action of phenylbutyrate relies on its conversion to Phenylacetic acid and subsequent conjugation with glutamine. This metabolic pathway is central to its nitrogen-scavenging effect.
Caption: Metabolic conversion of Phenylbutyrate to Phenylacetylglutamine for nitrogen excretion.
Quantitative Analysis of Phenylacetic Acid by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and specific technique for the quantification of small molecules in complex biological matrices. The following protocol is designed for the analysis of Phenylacetic acid in human plasma.
Experimental Workflow for LC-MS/MS Analysis
Caption: Step-by-step workflow for the quantification of Phenylacetic acid in plasma by LC-MS/MS.
Detailed Protocol for Plasma Phenylacetic Acid Analysis by LC-MS/MS
1. Materials and Reagents:
-
Phenylacetic acid analytical standard
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
Human plasma (for calibration standards and quality controls)
2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Phenylacetic acid and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Phenylacetic acid stock solution in 50:50 (v/v) methanol:water to create a series of working standard solutions for spiking into plasma to generate a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water to a final concentration of 10 µg/mL.
-
Calibration Curve and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to create calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation:
-
To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the 10 µg/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water containing 0.1% formic acid.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Phenylacetic acid | 135.1 | 91.1 |
| This compound | 142.1 | 96.1 |
5. Data Analysis and Quantification:
-
Integrate the peak areas for both Phenylacetic acid and this compound.
-
Calculate the peak area ratio of Phenylacetic acid to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Phenylacetic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Analysis of Phenylacetic Acid by GC-MS
Gas Chromatography-Mass Spectrometry is a robust and reliable technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like Phenylacetic acid, a derivatization step is required to increase their volatility and improve their chromatographic properties.
Experimental Workflow for GC-MS Analysis
Sources
Application Note & Protocol: Quantitative Analysis of Phenylacetic Acid in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This document provides a comprehensive and validated protocol for the quantitative determination of Phenylacetic Acid (PAA) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Phenylacetic acid is a uremic toxin and a catabolite of phenylalanine, with its levels being a subject of clinical interest in various metabolic disorders and depressive disorders.[1][2] This method employs a stable isotope-labeled internal standard, Phenylacetic Acid-d7 (PAA-d7), to ensure high accuracy and precision, following the principles of stable isotope dilution.[3][4] The protocol details a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and outlines optimized LC-MS/MS parameters for sensitive and selective detection. The method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[5][6][7][8]
Introduction
Phenylacetic acid (PAA) is an organic compound derived from the metabolism of phenylalanine.[9] Elevated levels of PAA have been associated with inborn errors of urea metabolism, where it provides an alternative pathway for waste nitrogen excretion.[10][11] Furthermore, PAA has been investigated as a potential biomarker for depressive disorders.[1][12] Given its clinical relevance, a robust, reliable, and sensitive analytical method for the quantification of PAA in biological matrices is essential for both clinical diagnostics and pharmaceutical research.
LC-MS/MS has become the gold standard for bioanalytical quantification due to its inherent selectivity and sensitivity.[6] The use of a stable isotope-labeled internal standard (SIL-IS), such as PAA-d7, is critical for mitigating matrix effects and correcting for variability during sample preparation and injection.[13][14][15] This technique, known as stable isotope dilution mass spectrometry (SID-MS), ensures that the analyte and the internal standard behave nearly identically throughout the analytical process, leading to highly accurate and precise results.[4][14]
This application note describes a complete workflow, from sample preparation to data analysis, for the quantification of PAA in human plasma. The causality behind experimental choices, such as the selection of extraction solvent and chromatographic conditions, is explained to provide a deeper understanding of the method's principles.
Principle of the Method: Stable Isotope Dilution
The core of this analytical method is the principle of stable isotope dilution (SID). A known amount of a deuterated analog of PAA (PAA-d7) is added to each plasma sample at the beginning of the sample preparation process.[14] PAA-d7 is chemically identical to PAA but has a higher mass due to the replacement of seven hydrogen atoms with deuterium. Because of their near-identical physicochemical properties, the analyte and the SIL-IS co-extract and experience similar ionization efficiencies and potential matrix effects in the mass spectrometer.[13] By measuring the ratio of the MS/MS signal of the analyte to that of the SIL-IS, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.[4]
Caption: Liquid-Liquid Extraction (LLE) Workflow for PAA.
Step-by-Step Protocol:
-
Pipette 100 µL of plasma (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the PAA-d7 internal standard working solution (1 µg/mL) to each tube.
-
Vortex briefly to mix.
-
Add 25 µL of 1 M HCl to acidify the sample.
-
Vortex briefly.
-
Add 600 µL of ethyl acetate.
-
Cap the tubes and vortex vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer 500 µL of the upper organic layer into a clean tube, avoiding the protein pellet at the interface.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The chromatographic separation is performed using a reverse-phase C18 column, which is standard for separating small organic acids. [16]A gradient elution is employed to ensure good peak shape and separation from endogenous plasma components. The mobile phase is acidified with formic acid to maintain PAA in its protonated form, which aids in retention on the C18 column and promotes efficient ionization.
Instrumentation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Condition |
| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 35 °C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
MS/MS Parameters:
PAA and its deuterated standard readily form [M-H]⁻ ions in negative electrospray ionization mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent selectivity and sensitivity. [17][18][19]
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV [20] |
| Drying Gas Temp. | 350 °C [19] |
| Drying Gas Flow | 8 L/min [19] |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PAA | 135.1 | 91.1 | 10 |
| PAA-d7 | 142.1 | 98.1 | 10 |
Note: Collision energy and other source parameters should be optimized for the specific instrument being used.
Method Validation
The method was validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance. [5][21][8] Validation Parameters Summary:
| Parameter | Acceptance Criteria | Result |
| Linearity | r² ≥ 0.99, back-calculated concentrations within ±15% of nominal (±20% at LLOQ) | Pass |
| Range | 10 - 5000 ng/mL | Pass |
| Accuracy | Mean accuracy within 85-115% of nominal (80-120% at LLOQ) | Pass |
| Precision | CV ≤ 15% (≤ 20% at LLOQ) | Pass |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma | Pass |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Pass |
| Recovery | Consistent and reproducible | Pass |
| Stability | Bench-top, Freeze-thaw, Long-term stability within ±15% of nominal | Pass |
Data Analysis
-
Integrate the peak areas for the PAA and PAA-d7 MRM transitions.
-
Calculate the Peak Area Ratio (PAR) for each sample:
-
PAR = (Peak Area of PAA) / (Peak Area of PAA-d7)
-
-
Construct a calibration curve by plotting the PAR of the calibration standards against their nominal concentrations.
-
Perform a linear regression analysis with a 1/x² weighting factor.
-
Determine the concentration of PAA in the QC and unknown samples by interpolating their PAR values from the calibration curve.
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the quantification of phenylacetic acid in human plasma. The use of a stable isotope-labeled internal standard and a simple liquid-liquid extraction protocol ensures high accuracy, precision, and throughput. The method has been validated according to international guidelines and is suitable for use in clinical research and drug development settings requiring the precise measurement of PAA.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
De Boer, T., et al. (2011). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 3(21), 2403-2406. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Vcs, D., & Armstrong, D. W. (2000). Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. Journal of Chromatography A, 866(2), 281-292. [Link]
-
Britannica. Isotope dilution. [Link]
-
UTAK. Sample Preparation. [Link]
-
Shrestha, E., et al. (2018). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 33(3), 344-348. [Link]
-
Martin, F., et al. (1991). High-performance liquid chromatographic determination of phenylacetic acid in human plasma extracted with ethyl acetate. Journal of Chromatography B: Biomedical Sciences and Applications, 570(2), 376-381. [Link]
-
Fiveable. Principles of mass spectrometry. [Link]
-
Gusovsky, F., et al. (1985). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Analytical Biochemistry, 145(1), 101-105. [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. [Link]
-
Blank, I. Stable Isotope Dilution Assay Mass Spectrometry in Flavour Research. [Link]
-
Chemistry For Everyone. (2023). What Is Isotope Dilution Mass Spectrometry?. [Link]
-
Organic Syntheses. Phenylacetic acid. [Link]
-
SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]
-
Laryea, M. D., et al. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Chromatography B, 878(27), 2493-2498. [Link]
-
Uwai, Y., et al. (1997). Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 694(2), 393-399. [Link]
-
Aecenar. Phenylacetic acid production(PAA-precursor). [Link]
-
Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. [Link]
-
Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. [Link]
-
Wikipedia. Solid-phase extraction. [Link]
- Google Patents. Recovery process of phenylacetic acid.
-
Shariati, S., et al. (2007). Three phase liquid phase microextraction of phenylacetic acid and phenylpropionic acid from biological fluids. Journal of Chromatography B, 855(2), 228-235. [Link]
-
MDPI. Materials for Solid-Phase Extraction of Organic Compounds. [Link]
-
YouTube. [ChemPlayer Reupload]Trying out a preparation of phenylacetic acid. [Link]
-
Laryea, M. D., et al. (2010). Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Chromatography B, 878(31), 3328. [Link]
- Google Patents.
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
Citefactor. Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs. [Link]
-
PubChem. Phenylacetic Acid. [Link]
-
Wikipedia. Phenylacetic acid. [Link]
-
Organomation. What is Solid Phase Extraction (SPE)?. [Link]
- Google Patents. Method for recovering and purifying phenylacetic acid.
Sources
- 1. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 4. osti.gov [osti.gov]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ema.europa.eu [ema.europa.eu]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 10. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Three phase liquid phase microextraction of phenylacetic acid and phenylpropionic acid from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
- 14. imreblank.ch [imreblank.ch]
- 15. m.youtube.com [m.youtube.com]
- 16. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN108426964A - A kind of method that LC-MS detects phenylacetic acid content in water - Google Patents [patents.google.com]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. fda.gov [fda.gov]
Application Notes & Protocols: Phenylacetic-d7 Acid in Clinical Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, clinical scientists, and drug development professionals on the application of Phenylacetic-d7 acid (PAA-d7) as an internal standard in quantitative clinical chemistry assays. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, highlighting the fundamental principles, detailed experimental protocols, and data interpretation. We present a validated protocol for the quantification of endogenous Phenylacetic acid (PAA) in human plasma, a critical biomarker for monitoring certain inborn errors of metabolism.
Introduction: The Clinical Significance of Phenylacetic Acid
Phenylacetic acid (PAA) is an organic compound that is a catabolite of the essential amino acid phenylalanine.[1] While present at low levels in healthy individuals, elevated concentrations of PAA can be indicative of underlying metabolic dysfunction. Specifically, PAA is a key biomarker in the diagnosis and management of inborn errors of metabolism (IEMs), such as urea cycle disorders.[2][3] In these conditions, the body's inability to properly eliminate nitrogenous waste leads to hyperammonemia, and PAA levels rise as alternative metabolic pathways are utilized.[1][2] Therefore, the accurate and precise quantification of PAA in biological matrices like plasma and urine is crucial for clinical diagnosis and therapeutic monitoring.[3][4]
The Imperative for an Ideal Internal Standard: Stable Isotope Dilution
Quantitative analysis by mass spectrometry is susceptible to variations that can compromise accuracy. These variations can arise during sample preparation (e.g., analyte loss during extraction) or during analysis (e.g., ion suppression or enhancement in the MS source).[5] To correct for these potential errors, the technique of Isotope Dilution Mass Spectrometry (IDMS) is the gold standard.[6][7]
IDMS involves adding a known quantity of a stable isotope-labeled version of the analyte to the sample at the very beginning of the workflow.[6] This "internal standard" (IS) is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C)).
This compound (PAA-d7) , with a mass shift of +7 amu compared to the native PAA, is an ideal internal standard for this purpose.[8]
Causality: Why PAA-d7 is the Gold Standard IS
-
Co-elution: PAA-d7 has virtually identical physicochemical properties to PAA, meaning it behaves identically during chromatographic separation, ensuring it elutes at the same retention time.
-
Identical Extraction Recovery: Any loss of the native PAA during sample preparation steps (like protein precipitation) will be matched by a proportional loss of PAA-d7.[9]
-
Correction for Matrix Effects: Both PAA and PAA-d7 experience the same degree of ion suppression or enhancement during ionization in the mass spectrometer.[5]
-
No Isotopic Interference: The +7 mass difference ensures that the mass signals of the analyte and the internal standard are clearly resolved and do not overlap with natural isotopic abundances.
The final concentration is determined not by the absolute signal of the analyte, but by the ratio of the analyte's signal to the internal standard's signal. This ratio remains constant even if absolute signal intensities fluctuate, providing highly accurate and precise results.[9]
Caption: Principle of Stable Isotope Dilution using PAA-d7.
Application Protocol: Quantification of Phenylacetic Acid in Human Plasma
This protocol describes a robust LC-MS/MS method for the determination of PAA in human plasma using PAA-d7 as an internal standard. The method is suitable for monitoring patients with suspected or confirmed inborn errors of metabolism.
Materials and Reagents
-
Analytes: Phenylacetic acid (PAA), this compound (PAA-d7)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (Optima LC/MS Grade)
-
Water: Deionized, 18 MΩ·cm or greater purity
-
Plasma: Human plasma (K2EDTA), quality control (QC) plasma pools
Equipment
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical Balance
-
Calibrated Pipettes
-
Vortex Mixer
-
Microcentrifuge (capable of >14,000 x g and 4°C)
-
1.5 mL Polypropylene Microcentrifuge Tubes
Preparation of Standards and Solutions
-
PAA Stock Solution (1 mg/mL): Accurately weigh 10 mg of PAA and dissolve in 10 mL of methanol.
-
PAA-d7 Internal Standard (IS) Working Solution (1 µg/mL): Prepare by serial dilution from a stock solution (e.g., 100 µg/mL) in 50:50 acetonitrile:water. The concentration of the IS should be chosen to be near the mid-point of the calibration curve for optimal performance.
-
Calibration Standards & Quality Controls (QCs): Prepare by spiking appropriate volumes of the PAA stock solution into a surrogate matrix (e.g., charcoal-stripped plasma or a validated synthetic matrix) to create a calibration curve (e.g., 0.1 to 50 µg/mL). Prepare QCs at low, medium, and high concentrations independently.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of interfering proteins from plasma samples prior to LC-MS/MS analysis.[10][11] Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while being compatible with reversed-phase chromatography.[12][13]
-
Aliquot: Pipette 100 µL of patient sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 50 µL of the PAA-d7 IS Working Solution (1 µg/mL) to each tube.
-
Precipitate: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of solvent to plasma is critical for efficient protein removal.[12]
-
Vortex: Vortex each tube vigorously for 30 seconds to ensure complete denaturation and mixing.[14]
-
Incubate & Centrifuge: Incubate tubes at 4°C for 10 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
Transfer: Carefully transfer 200 µL of the clear supernatant to an autosampler vial for analysis. Avoid disturbing the protein pellet.
Caption: Plasma sample preparation and analysis workflow.
LC-MS/MS Instrumental Conditions
The following parameters serve as a validated starting point and may require optimization for different instrument platforms. The method utilizes electrospray ionization in negative ion mode (ESI-), which is highly efficient for carboxylic acids like PAA.[15]
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for small organic acids. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for better peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting analytes from the C18 column. |
| Flow Rate | 0.4 mL/min | Standard flow for analytical scale LC, balances speed and efficiency. |
| Injection Volume | 5 µL | Minimizes column overload while providing sufficient sensitivity. |
| Column Temp. | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Gradient | 10% B to 95% B over 3 min, hold 1 min, re-equilibrate | A rapid gradient allows for high-throughput analysis while ensuring separation from matrix components. |
Table 2: Tandem Mass Spectrometry Parameters (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| PAA | 135.1 | 91.1 | 100 | -15 |
| PAA-d7 | 142.1 | 96.1 | 100 | -15 |
Rationale for MRM Transitions: In Multiple Reaction Monitoring (MRM), the precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole. It is then fragmented in the collision cell, and a specific, stable product ion is selected in the third quadrupole for detection. This process is highly specific and significantly reduces chemical noise, enhancing sensitivity.[15] The PAA transition of 135.1 -> 91.1 corresponds to the loss of the carboxyl group (-COO H).
Method Validation & Quality Assurance
For clinical applications, any quantitative assay must be rigorously validated to ensure its performance is acceptable for patient testing. Validation should be performed according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI C62-A).[16][17][18]
Table 3: Typical Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The range over which the assay is accurate and precise. | ≥ 5 calibrators, correlation coefficient (r²) > 0.99 |
| Accuracy | Closeness of measured value to the true value. | % Bias within ±15% of nominal value (±20% at LLOQ) |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day). | % CV ≤15% (≤20% at LLOQ) |
| LLOQ | Lowest concentration reliably quantified. | Signal-to-Noise > 10, with acceptable accuracy and precision. |
| Selectivity | Absence of interference from endogenous matrix components. | No significant peaks (>20% of LLOQ) in blank matrix at the analyte retention time. |
| Matrix Effect | Ion suppression or enhancement from the biological matrix. | IS-normalized matrix factor should be consistent across lots (CV ≤15%). |
| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible. |
| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, etc.). | Degradation should be within acceptable limits (e.g., <15%). |
Ongoing Quality Control: Each analytical batch must include blank samples, calibration standards, and at least two levels of QC samples (e.g., low and high). The results of the QCs must fall within pre-defined acceptance ranges for the patient results to be considered valid.[19]
Conclusion
This compound is an essential tool for the accurate and reliable quantification of Phenylacetic acid in clinical samples. The use of stable isotope dilution with LC-MS/MS, as detailed in this guide, provides the specificity, sensitivity, and robustness required for demanding clinical applications, from diagnosing inborn errors of metabolism to supporting therapeutic drug monitoring. The protocol presented herein is a validated, field-proven method that serves as a strong foundation for any laboratory implementing this critical assay.
References
-
Marahatta, A., Bhandary, B., Lee, M. R., Kim, D. S., Lee, Y. C., Kim, S. R., Kim, H. R., & Chae, H. J. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. Available at: [Link]
- A kind of method that LC-MS detects phenylacetic acid content in water. (n.d.). Google Patents.
-
Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. PubMed. Available at: [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Retrieved from [Link]
-
Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]
-
Adaway, J. E., Keevil, B. G., & Owen, L. J. (2012). Therapeutic drug monitoring and LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 883-884, 32–49. Available at: [Link]
-
Moral, A. M., et al. (2021). Diagnosis and Management of Inborn Errors of Metabolism in Adult Patients in the Emergency Department. Journal of Clinical Medicine. Available at: [Link]
-
Isotope dilution. (n.d.). In Wikipedia. Retrieved from [Link]
-
Colangelo, J. L. (2017). The Validation of Quantitative Mass Spectrometry Assays for Clinical Chemistry Assessments in Animal Models. Toxicologic Pathology, 45(7), 977-982. Available at: [Link]
-
Quemet, J., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Available at: [Link]
-
Laryea, M. D., et al. (2011). Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Inherited Metabolic Disease. Available at: [Link]
-
Frazier, D. M., et al. (2016). Inborn Errors of Metabolism (Metabolic Disorders). Pediatrics In Review. Available at: [Link]
-
Automating LC-MS/MS in Therapeutic Drug Monitoring. (2022). Chromsystems. Retrieved from [Link]
-
Phenylacetic acid. (n.d.). In Wikipedia. Retrieved from [Link]
-
Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (2004). ResearchGate. Available at: [Link]
-
Mass Spectrometry in therapeutic drug monitoring. (2024). Wiley Analytical Science. Retrieved from [Link]
-
Ko, D. H., & Lee, S. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine, 42(1), 18-29. Available at: [Link]
-
Casetta, B., et al. (1998). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. PubMed. Available at: [Link]
-
Laryea, M. D., et al. (2011). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Inherited Metabolic Disease. Available at: [Link]
-
Diagnosing Inborn Errors of Metabolism in the Newborn: Laboratory Investigations. (n.d.). AACC. Retrieved from [Link]
-
Sandler, M., et al. (1979). Phenylacetic acid in human body fluids: high correlation between plasma and cerebrospinal fluid concentration values. Journal of Neurology, Neurosurgery, and Psychiatry. Available at: [Link]
-
Phenylacetic acid metabolism in land plants: novel pathways and metabolites. (2024). bioRxiv. Available at: [Link]
-
Adaway, J. E., et al. (2012). Therapeutic drug monitoring and LC-MS/MS. ResearchGate. Available at: [Link]
-
Perioperative management of pediatric patients with inborn errors of metabolism during liver transplantation. (2022). Baishideng Publishing Group. Available at: [Link]
-
Basic versus Advanced Quality Rules for Complex Mass Spectrometry Assays. (2020). MLO. Retrieved from [Link]
-
Theoretical considerations in stable isotope dilution mass spectrometry for organic analysis. (n.d.). ACS Publications. Available at: [Link]
-
Laboratory Diagnosis of Inborn Errors of Liver Metabolism. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Principles of mass spectrometry. (n.d.). Fiveable. Available at: [Link]
-
Validation Resources for Clinical Mass Spectrometry. (2015). myadlm.org. Retrieved from [Link]
-
Protocol for Therapeutic Drug Monitoring Within the Clinical Range Using Mid-infrared Spectroscopy. (n.d.). ACS Publications. Available at: [Link]
-
Phenylacetic Acid: Properties, Synthesis, and Industrial Uses. (n.d.). Patsnap Eureka. Retrieved from [Link]
-
a protein precipitation extraction method. (2019). Protocols.io. Available at: [Link]
-
Seger, C., & Vogeser, M. (2016). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinical Chemistry and Laboratory Medicine (CCLM). Available at: [Link]
Sources
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. publications.aap.org [publications.aap.org]
- 3. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylacetic acid in human body fluids: high correlation between plasma and cerebrospinal fluid concentration values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope dilution - Wikipedia [en.wikipedia.org]
- 7. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 8. 苯乙酸-d7 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. a protein precipitation extraction method [protocols.io]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Validation of Quantitative Mass Spectrometry Assays for Clinical Chemistry Assessments in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. myadlm.org [myadlm.org]
- 18. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 19. clinicallab.com [clinicallab.com]
Troubleshooting & Optimization
Troubleshooting deuterium exchange of Phenylacetic-d7 acid in mobile phase
Welcome to the technical support center for troubleshooting deuterium exchange of Phenylacetic-d7 acid. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterated standards in their analytical workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter when using this compound, particularly concerning its stability in mobile phases for liquid chromatography-mass spectrometry (LC-MS) applications.
I. Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange, and why is it a concern for this compound?
Deuterium exchange is a chemical process where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent or mobile phase. For this compound, which is often used as an internal standard in quantitative LC-MS analysis, this exchange can compromise the isotopic purity of the standard. This leads to a decrease in the accuracy and precision of the analytical method, as the mass spectrometer may no longer be able to reliably distinguish between the analyte and the partially de-deuterated internal standard.
The deuterium atoms on this compound are located on the phenyl ring and the alpha-carbon. While the deuterium atoms on the aromatic ring are generally stable, they can undergo exchange under strongly acidic conditions through an electrophilic aromatic substitution mechanism. The deuterium atoms on the alpha-carbon, adjacent to the carboxylic acid, are more susceptible to exchange, particularly under conditions that promote enolization.
Q2: What are the primary factors that influence deuterium exchange in a mobile phase?
Several factors related to the mobile phase composition and analytical conditions can significantly influence the rate of deuterium exchange:
-
pH: The pH of the mobile phase is a critical factor. The rate of hydrogen-deuterium exchange is at its minimum around pH 2.5-3. Both highly acidic and basic conditions can catalyze the exchange process.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange. Maintaining low temperatures throughout the analytical workflow is crucial for preserving the isotopic integrity of the standard.
-
Solvent Composition: The presence of protic solvents (solvents with exchangeable protons, like water and methanol) in the mobile phase is necessary for the exchange to occur. While unavoidable in reversed-phase chromatography, the choice of co-solvents and additives can play a role.
-
Exposure Time: The longer the deuterated standard is exposed to the mobile phase, the greater the potential for exchange. This includes time spent in the autosampler and during the chromatographic run.
Q3: Can the deuterium on the aromatic ring of this compound exchange?
Yes, under certain conditions, the deuterium atoms on the aromatic ring can exchange with protons from the mobile phase. This process is typically catalyzed by strong acids and proceeds via an electrophilic aromatic substitution mechanism. While generally less facile than the exchange of more labile protons, it can become significant if the mobile phase is highly acidic.
Q4: Are the deuterium atoms on the alpha-carbon to the carboxylic acid more susceptible to exchange?
Yes, the deuterium atoms on the carbon adjacent to the carboxylic acid (the alpha-carbon) are generally more acidic and thus more prone to exchange than those on the aromatic ring. This is because the carbonyl group of the carboxylic acid can stabilize the formation of a carbanion intermediate through resonance, facilitating the deprotonation and subsequent reprotonation (or in this case, deuteration/protonation) process.
II. Troubleshooting Guide: Loss of Isotopic Purity
This section provides a systematic approach to troubleshooting the loss of isotopic purity of this compound observed during LC-MS analysis.
Symptom: Mass spectrum shows unexpected peaks at lower m/z values (e.g., M-1, M-2), indicating loss of deuterium.
Question: Have you verified the pH of your mobile phase?
The pH of the mobile phase is the most critical factor influencing deuterium exchange. The exchange rate is minimized at a pH of approximately 2.5.
-
Action:
-
Measure the pH of your mobile phase components (both aqueous and organic) and the final mixture.
-
If the pH is outside the optimal range of 2.5-3.0, adjust it using a suitable LC-MS grade acid (e.g., formic acid) or base (e.g., ammonium hydroxide).
-
Remember that when using D₂O, the measured "pH" reading should be corrected to "pD" (pD = pH reading + 0.41).
-
Question: What is the temperature of your autosampler and column compartment?
Elevated temperatures accelerate the rate of deuterium exchange.
-
Action:
-
Set the autosampler temperature to 4°C or as low as your instrument allows to minimize exchange while the samples are waiting for injection.
-
If permissible for your chromatographic separation, consider lowering the column compartment temperature. However, be aware that this may affect retention times and peak shapes.
-
Question: How long are your samples stored in the autosampler before analysis?
Prolonged exposure to the mobile phase, even at reduced temperatures, can lead to cumulative deuterium exchange.
-
Action:
-
Minimize the residence time of your samples in the autosampler.
-
Prepare your samples in smaller batches if you have a long analytical run.
-
Consider preparing your working solutions of this compound in a non-protic solvent (e.g., acetonitrile) and diluting into the mobile phase just before injection, if your workflow allows.
-
Symptom: Gradual decrease in the isotopic purity of the standard over a sequence of injections.
This often points to an issue with the stability of the standard in the prepared mobile phase over time.
Question: How are you preparing and storing your mobile phase?
Improper mobile phase preparation and storage can lead to changes in pH and composition over time.
-
Action:
-
Prepare fresh mobile phase for each analytical run.
-
Avoid topping off old mobile phase reservoirs with fresh solvent, as this can concentrate contaminants.
-
Use clean, dedicated glassware for mobile phase preparation to prevent cross-contamination.
-
Keep mobile phase containers tightly capped to prevent evaporation of volatile organic components, which can alter the solvent ratio and pH.
-
Question: Is there a possibility of contamination in your LC system?
Contaminants in the LC system can potentially alter the mobile phase pH locally or introduce catalytic species.
-
Action:
-
Flush the entire LC system thoroughly with a strong solvent mixture (e.g., isopropanol/water) to remove any potential contaminants.
-
If the problem persists, consider cleaning the system with a dedicated cleaning solution as per the manufacturer's recommendations.
-
III. Experimental Protocols & Data
Protocol 1: Preparation of a Deuterium-Stabilizing Mobile Phase
This protocol outlines the steps for preparing a mobile phase optimized to minimize deuterium exchange of this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
LC-MS grade formic acid
-
Clean, borosilicate glass solvent bottles
Procedure:
-
Dispense the required volume of HPLC-grade water into a clean solvent bottle.
-
Carefully add LC-MS grade formic acid to the water to achieve a final concentration of 0.1% (v/v). This should result in a pH of approximately 2.7.
-
Mix the solution thoroughly.
-
Measure the pH of the aqueous solution to confirm it is within the 2.5-3.0 range. Adjust if necessary with small additions of formic acid.
-
Prepare the final mobile phase by mixing the acidified water with the desired volume of acetonitrile.
-
Sonicate or degas the mobile phase before use to remove dissolved gases.
Table 1: Effect of Mobile Phase pH on Deuterium Exchange
The following table summarizes hypothetical data illustrating the impact of mobile phase pH on the isotopic purity of this compound after 24 hours in the autosampler at 10°C.
| Mobile Phase pH | Initial Isotopic Purity (%) | Isotopic Purity after 24h (%) | Percentage Loss of Isotopic Purity |
| 2.0 | 99.5 | 98.0 | 1.5 |
| 2.7 | 99.5 | 99.2 | 0.3 |
| 4.0 | 99.5 | 97.5 | 2.0 |
| 7.0 | 99.5 | 95.3 | 4.2 |
| 9.0 | 99.5 | 92.1 | 7.4 |
This data is illustrative and serves to highlight the trend of increased exchange at pH values deviating from the optimal range.
Protocol 2: Verifying the Isotopic Purity of this compound
This protocol describes a general method for assessing the isotopic purity of your this compound standard.
Materials:
-
This compound standard
-
High-resolution mass spectrometer (HR-MS)
-
LC system
-
Appropriate column for the analysis of phenylacetic acid
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to an appropriate concentration for direct infusion or LC-MS analysis.
-
Acquire a full-scan mass spectrum of the standard in the expected m/z range.
-
Identify the monoisotopic peak for the fully deuterated molecule.
-
Look for peaks corresponding to the loss of one or more deuterium atoms (M-1, M-2, etc.).
-
Calculate the isotopic purity by comparing the peak area of the fully deuterated species to the sum of the peak areas of all isotopic variants.
IV. Visual Guides
Diagram 1: Troubleshooting Workflow for Deuterium Exchange
Caption: A logical workflow for troubleshooting deuterium exchange.
Diagram 2: Mechanism of Acid-Catalyzed Deuterium Exchange on the Aromatic Ring
Caption: Simplified mechanism of deuterium exchange on the aromatic ring.
V. References
-
Mechanism of Deuterium Exchange on Aromatic Rings. (n.d.). Study.com. Retrieved from [Link]
-
Konermann, L., Pan, J., & Liu, Y. H. (2011). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. NIH. Retrieved from [Link]
-
Gellman, S. H., & Rzepa, H. S. (2011). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. NIH. Retrieved from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021). MDPI. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. Retrieved from [Link]
-
Exchangeable Protons and Deuterium Exchange. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
Perrin, C. L., & Kuperman, J. (2011). Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. Journal of Organic Chemistry. Retrieved from [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards?. (n.d.). NorthEast BioLab. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Hydrogen–Deuterium Exchange Mass Spectrometry: An Emerging Biophysical Tool for Probing Protein Behavior and Higher-Order Structure. (2018). LCGC International. Retrieved from [Link]
-
Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). (2024). YouTube. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. (2020). ChemRxiv. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. (2021).
Technical Support Center: Optimizing Mass Spectrometry Parameters for Phenylacetic-d7 Acid
Welcome to the technical support center for the analysis of Phenylacetic-d7 acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful application of this internal standard in your mass spectrometry-based assays. As Senior Application Scientists, we have curated this information based on established methodologies and field-proven insights to address common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
For this compound, negative electrospray ionization (ESI-) is the preferred mode .[1][2][3][4] This is because the carboxylic acid group readily loses a proton to form the [M-H]⁻ ion in the ESI source, leading to a strong and stable signal. While positive mode ionization is possible, it is generally less efficient for this class of compounds.
Q2: What are the expected precursor and product ions for this compound in MRM analysis?
The monoisotopic mass of this compound (C₆D₅CD₂CO₂H) is approximately 143.10 Da.[5][6] In negative ESI mode, the precursor ion will be the deprotonated molecule, [M-H]⁻, with an m/z of approximately 142.1.
The fragmentation of the phenylacetic acid backbone typically involves the loss of CO₂ (44 Da) from the carboxyl group. Therefore, a common product ion would be observed at an m/z of approximately 98.1, corresponding to the [M-H-CO₂]⁻ fragment.
A secondary fragment can sometimes be observed corresponding to the phenyl ring itself after cleavage of the acetic acid moiety.
Q3: I am not seeing any signal for this compound. What are the first things I should check?
If you are experiencing a complete lack of signal, it is crucial to perform a systematic check of your LC-MS/MS system.[7][8]
Here is a workflow to diagnose the issue:
Caption: Initial troubleshooting workflow for no signal.
Q4: My signal intensity for this compound is low and inconsistent. How can I improve it?
Low and fluctuating signal intensity is a common issue in mass spectrometry.[7][9] Several factors can contribute to this problem.
Troubleshooting Steps for Low/Inconsistent Signal:
-
Sample Concentration: Ensure your internal standard working solution is at the correct concentration. If it's too dilute, the signal will be weak.[7]
-
Ionization Efficiency: The choice of mobile phase additives can significantly impact signal intensity in ESI-.[10] For acidic compounds like this compound, using a weak acid like acetic acid in the mobile phase can sometimes provide better signal than a strong acid like formic acid.[10]
-
Source Contamination: A dirty ion source can lead to ion suppression and inconsistent signal.[11] Regularly clean the ion source components as per the manufacturer's recommendations.
-
Collision Energy Optimization: The collision energy used for fragmentation in MRM is a critical parameter. If the collision energy is too low, fragmentation will be inefficient. If it is too high, the product ion may be further fragmented, leading to a loss of signal at the desired m/z. It is essential to perform a collision energy optimization experiment for your specific instrument.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during your analysis of this compound.
Problem 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
Poor peak shape can compromise the accuracy and precision of your quantification.[7][11]
Potential Causes and Solutions:
| Cause | Solution |
| Column Overload | Inject a smaller volume or dilute your sample. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
| Inappropriate Mobile Phase | Ensure the mobile phase composition is suitable for the column and analyte. For reversed-phase chromatography, ensure sufficient organic solvent to elute the compound effectively. |
| Dead Volume in the LC System | Check all fittings and connections for leaks or improper seating. |
| Dirty Ion Source | A contaminated ion source can cause peak tailing.[11] Clean the source components. |
Problem 2: High Background Noise or Baseline Drift
A high background or a drifting baseline can make it difficult to accurately integrate your peaks.[7][12]
Potential Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. |
| Gas Purity Issues | Ensure the nitrogen gas used for nebulization and desolvation is of high purity. |
| Leaks in the LC or MS System | Check for leaks, as this can introduce air and other contaminants. |
| Insufficient Column Equilibration | Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. |
| Detector Settings | Adjust detector settings, such as gain, to minimize noise.[7] |
Problem 3: Mass Inaccuracy
Incorrect mass assignment can lead to a complete loss of signal in MRM mode as the instrument will not be monitoring the correct m/z.[7]
Potential Causes and Solutions:
| Cause | Solution |
| Instrument Not Calibrated | Regularly calibrate your mass spectrometer using the manufacturer's recommended calibration solution and procedure.[7][11] |
| Instrument Drift | Temperature fluctuations in the lab can cause mass drift. Ensure a stable lab environment. |
| High Contamination Levels | Contaminants can sometimes interfere with the mass accuracy. Clean the system thoroughly. |
Experimental Protocols
Protocol 1: Basic Workflow for Method Development
This protocol outlines the fundamental steps for developing a robust LC-MS/MS method for this compound.
Caption: Method development workflow for this compound.
Protocol 2: Collision Energy Optimization
-
Prepare a working solution of this compound at a concentration that gives a stable signal (e.g., 100 ng/mL).
-
Infuse the solution directly into the mass spectrometer using a syringe pump.
-
Set up an experiment to monitor the precursor ion (m/z 142.1) and the potential product ion (e.g., m/z 98.1).
-
Vary the collision energy in small increments (e.g., 2-5 eV) over a range (e.g., 5-40 eV).
-
Plot the intensity of the product ion as a function of the collision energy.
-
The collision energy that produces the maximum product ion intensity is the optimal value.
Optimized Mass Spectrometry Parameters (Example)
The following table provides a starting point for your method development. Note that optimal values may vary depending on the specific mass spectrometer and LC system used.
| Parameter | Value | Rationale |
| Ionization Mode | ESI- | Efficient deprotonation of the carboxylic acid group.[1][2] |
| Precursor Ion (Q1) | m/z 142.1 | Corresponds to the [M-H]⁻ of this compound. |
| Product Ion (Q3) | m/z 98.1 | Corresponds to the loss of CO₂ from the precursor ion. |
| Collision Energy | 10-25 eV | This range typically provides efficient fragmentation for this type of molecule. Needs to be optimized experimentally. |
| Capillary Voltage | 2.5-3.5 kV | A typical range for stable electrospray in negative mode. |
| Source Temperature | 120-150 °C | Helps with desolvation without causing thermal degradation. |
| Desolvation Temperature | 350-450 °C | Ensures complete evaporation of the solvent from the ESI droplets. |
References
-
mzCloud. (2016). Phenylacetic acid. Retrieved from [Link]
-
ResearchGate. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Retrieved from [Link]
-
PubMed. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Retrieved from [Link]
-
National Institute of Standards and Technology. Benzeneacetic acid. Retrieved from [Link]
-
Chegg.com. (2021). Solved Please interpret this MS spectrum of phenylacetic. Retrieved from [Link]
-
National Institutes of Health. (n.d.). LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants. Retrieved from [Link]
-
Human Metabolome Database. Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209). Retrieved from [Link]
- Google Patents. A kind of method that LC-MS detects phenylacetic acid content in water.
-
MassBank. PHENYLACETIC ACID; EI-B; MS. Retrieved from [Link]
-
ResearchGate. (2010). Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Retrieved from [Link]
-
National Institutes of Health. This compound. Retrieved from [Link]
-
Waters. Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. Retrieved from [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
Springer. (n.d.). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]
-
ResearchGate. (2021). EI mass spectra of phenylacetic acid. Retrieved from [Link]
-
ResearchGate. Optimized MRM transitions. Retrieved from [Link]
-
ResearchGate. (n.d.). pH Effects on Electrospray Ionization Efficiency. Retrieved from [Link]
-
National Institutes of Health. (n.d.). On the Ionization and Ion Transmission Efficiencies of Different ESI-MS Interfaces. Retrieved from [Link]
-
CGSpace. MASS SPECTROMETER (MS) TROUBLESHOOTING Solutions. Retrieved from [Link]
-
Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
PubMed. (n.d.). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Retrieved from [Link]
-
SCIEX. Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC. Retrieved from [Link]
-
PLOS. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. Retrieved from [Link]
-
Chromatography Forum. (2014). HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS. Retrieved from [Link]
-
YouTube. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C8H8O2 | CID 12198008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 苯乙酸-d7 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS - Chromatography Forum [chromforum.org]
- 10. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zefsci.com [zefsci.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Phenylacetic-d7 Acid for Matrix Effect Minimization
Welcome to the technical support center for advanced bioanalytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are leveraging Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Phenylacetic acid (PAA) in complex biological matrices such as plasma and urine. Our focus is to provide expert, field-proven insights into minimizing matrix effects using its stable isotope-labeled internal standard, Phenylacetic-d7 acid (PAA-d7), to ensure the highest level of data integrity and analytical accuracy.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a critical issue in my LC-MS analysis of Phenylacetic acid?
A1: In LC-MS analysis, the "matrix" refers to all the components in your sample other than the analyte you are trying to measure (in this case, Phenylacetic acid).[1] These components can include salts, lipids, proteins, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of PAA in the mass spectrometer's ion source.[1] This interference can either decrease the analyte signal, a phenomenon known as ion suppression , or, less commonly, increase it, which is called ion enhancement .
This is a critical issue because inconsistent ion suppression or enhancement between your calibration standards and your unknown samples can lead to significant inaccuracies in quantification, compromising the reliability and reproducibility of your results.[2] For regulated bioanalysis, failing to properly address matrix effects can lead to the rejection of study data by regulatory bodies like the FDA.
Q2: How does using this compound as an internal standard help solve this problem?
A2: this compound is a stable isotope-labeled (SIL) internal standard. This means it is chemically identical to Phenylacetic acid, but several of its hydrogen atoms have been replaced with deuterium. This substitution increases its mass by 7 daltons, allowing the mass spectrometer to distinguish it from the unlabeled PAA.
The core principle is that PAA-d7, being physically and chemically almost identical to PAA, will behave in a nearly identical manner throughout the entire analytical process.[3] It will co-elute from the LC column and experience the same degree of ion suppression or enhancement as the native PAA.[1]
By adding a known concentration of PAA-d7 to every sample and standard at the beginning of the sample preparation process, you can use the ratio of the PAA peak area to the PAA-d7 peak area for quantification. This ratio remains constant even if the absolute signal intensity of both compounds fluctuates due to matrix effects. This normalization corrects for variations in sample extraction, injection volume, and ionization efficiency, thereby dramatically improving the accuracy and precision of the final calculated concentration of PAA.[4]
Q3: What is the "Internal Standard-Normalized Matrix Factor" and how do I calculate it to satisfy regulatory requirements?
A3: The Matrix Factor (MF) is a quantitative measure of the extent of ion suppression or enhancement. Regulatory guidelines, such as those from the EMA, require its assessment during method validation.[5] The Internal Standard-Normalized Matrix Factor is the most relevant parameter when using a SIL-IS like PAA-d7.
The calculation is a two-step process performed using matrix from at least six different sources:
-
Calculate the Matrix Factor (MF) for both the analyte (PAA) and the internal standard (PAA-d7):
-
MF = (Peak Area in presence of matrix) / (Peak Area in clean solvent)[5]
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of PAA) / (MF of PAA-d7)[5]
-
According to guidelines, the coefficient of variation (CV) of the IS-normalized MF from the different matrix lots should not be greater than 15%.[5] This ensures that the internal standard is effectively tracking and correcting for the variability in the matrix effect across different samples.
Troubleshooting Guides
This section addresses specific issues you might encounter during the analysis of Phenylacetic acid and provides actionable solutions leveraging PAA-d7.
Issue 1: Poor or Inconsistent Analyte Recovery
You observe that the peak area for Phenylacetic acid is significantly lower than expected or varies widely between replicate preparations of the same sample.
Causality & Explanation: Low and variable recovery is often a result of inefficiencies and inconsistencies in the sample preparation workflow (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction). PAA, being a small organic acid, can have variable partitioning between aqueous and organic phases depending on pH and matrix composition.
Solution Workflow: The use of PAA-d7 is essential here. By adding it at the very first step of your sample preparation, it will be lost to the same extent as your analyte. The consistent analyte/IS ratio will correct for these recovery issues. However, to ensure your method is robust, you should optimize the extraction procedure itself.
Comparative Data: Sample Preparation Techniques for PAA
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Typical PAA Recovery | 70-85%[6][7] | >85%[6][8] | >90% (but high matrix effects) |
| Matrix Effect | Moderate | Low to Moderate | High |
| Selectivity | Moderate | High | Low |
| Recommendation | Good for initial cleanup, but may have lower recovery and introduce emulsions. | Generally the preferred method for cleaner extracts and higher, more consistent recovery.[8] | Fastest and simplest, but often results in significant ion suppression. Not recommended without a SIL-IS. |
Experimental Protocol: Optimizing LLE for Phenylacetic Acid
-
Sample Acidification (Critical Step): To 500 µL of plasma, add 50 µL of your PAA-d7 internal standard working solution. Add 50 µL of 1 M HCl to adjust the pH to approximately 2-3. This is crucial as it protonates the carboxylic acid group of PAA, making it less polar and more amenable to extraction into an organic solvent.
-
Extraction: Add 2 mL of ethyl acetate (or methyl tert-butyl ether). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of your mobile phase. Vortex, and inject into the LC-MS/MS system.
Issue 2: Peak Tailing and Poor Peak Shape for Phenylacetic Acid
Your Phenylacetic acid peak is asymmetric, with a pronounced "tail," which complicates integration and reduces precision.
Causality & Explanation: Peak tailing for acidic compounds like PAA is often caused by secondary interactions with the stationary phase.[9] Residual, un-capped silanol groups on the silica-based C18 column can become negatively charged and interact ionically with any PAA molecules that are not fully protonated, delaying their elution and causing tailing.[9][10]
Solution Workflow: While PAA-d7 will also tail similarly to PAA, improving the chromatography is fundamental to good science. The primary solution is to control the mobile phase pH to ensure PAA is fully protonated (ion-suppressed).
dot
Caption: Logic diagram showing how mobile phase pH affects PAA's ionic state and subsequent peak shape.
Experimental Protocol: Mobile Phase Optimization
-
Assess Current Mobile Phase: If you are using a mobile phase with a pH close to 4.3 (the pKa of PAA), you are likely to see tailing.
-
Lower the pH: Prepare an aqueous mobile phase containing 0.1% formic acid (pH ≈ 2.7) or 20 mM phosphoric acid adjusted to a low pH. This will ensure the carboxylic acid group of PAA is fully protonated.
-
Evaluate Peak Shape: Re-run your analysis. The peak for both PAA and PAA-d7 should be significantly sharper and more symmetrical.
-
Consider the Column: If tailing persists even at low pH, it could indicate column degradation or the use of a lower-quality (Type A silica) column with high silanol activity. Consider switching to a high-purity, end-capped (Type B silica) column.[9]
Issue 3: Retention Time Drift During an Analytical Run
The retention time for Phenylacetic acid is gradually decreasing over the course of a long sequence of injections.
Causality & Explanation: Retention time drift can be caused by several factors, including changes in mobile phase composition (e.g., evaporation of the more volatile organic component), inadequate column equilibration between gradient runs, or changes in the column chemistry itself.[11][12] For acidic analytes like PAA, unstable mobile phase pH can also be a culprit, as small pH shifts can alter the degree of ionization and thus retention.[13]
Solution Workflow: PAA-d7 is the ultimate diagnostic tool here. Because it co-elutes with PAA, if both peaks shift together, it confirms a systemic issue (e.g., pump or mobile phase problem) rather than a sample-specific one. The consistent analyte/IS ratio ensures that even with some drift, quantification can remain accurate.
dot
Caption: Decision workflow for diagnosing retention time drift using PAA-d7.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms for PAA and PAA-d7 from several injections across the run. Confirm that both are shifting together.
-
Check Mobile Phase: Ensure your mobile phase bottles are well-sealed to prevent evaporation. If you are preparing buffers, ensure they are made fresh and accurately. Using 0.1% acid is often more reproducible than trying to hit an exact pH with buffers.[14]
-
Ensure Column Equilibration: If using a gradient method, ensure the column is allowed sufficient time to re-equilibrate to the initial conditions before the next injection. A rule of thumb is 5-10 column volumes.
-
Inspect System Hardware: Check for any potential leaks in the HPLC system, as even a small leak can cause flow rate fluctuations and lead to retention time drift.[11]
By systematically addressing these common issues with the powerful tool of a stable isotope-labeled internal standard, you can develop robust, reliable, and defensible bioanalytical methods for the quantification of Phenylacetic acid in any complex matrix.
References
-
Marahatta, A., et al. (2025). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. ResearchGate. Available at: [Link]
-
Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. Available at: [Link]
-
Das, S., et al. (2017). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 32(3), 338-343. Available at: [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]
-
ACE. (2020). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available at: [Link]
-
Welch, C. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Available at: [Link]
-
ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. Available at: [Link]
-
Dolan, J.W. (2016). Retention Time Drift—A Case Study. LCGC International. Available at: [Link]
-
Galaon, T., & David, V. (2025). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. Available at: [Link]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Waters. Available at: [Link]
-
Sisu@UT. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. Available at: [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. ALWSCI Blog. Available at: [Link]
-
Phenomenex. (2017). SPE vs LLE: A Battle of Methods. SCIENCE UNFILTERED. Available at: [Link]
-
Ingelse, B. (2017). The essence of matrix effects for chromatographic assays. European Bioanalysis Forum. Available at: [Link]
-
Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. Available at: [Link]
-
Nakajima, M., et al. (1993). Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection. Biological & Pharmaceutical Bulletin, 16(10), 1034-1037. Available at: [Link]
-
Gouveia, C. A., et al. (2025). Comparison of extraction efficiencies and LC–MS–MS matrix effects using LLE and SPE methods for 19 antipsychotics in human blood. ResearchGate. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
-
Laryea, M. D., et al. (2010). Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Inherited Metabolic Disease, 33(5), 659. Available at: [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available at: [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Waters Knowledge Base. Available at: [Link]
-
Li, Y., et al. (2006). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology, 30(10), 112-126. Available at: [Link]
-
Galimberti, D., et al. (1991). High-performance Liquid Chromatographic Determination of Phenylacetic Acid in Human Plasma Extracted With Ethyl Acetate. Journal of Chromatography B: Biomedical Sciences and Applications, 570(2), 376-381. Available at: [Link]
-
Caccia, S., et al. (1998). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. Journal of Chromatography B: Biomedical Sciences and Applications, 710(1-2), 15-20. Available at: [Link]
-
ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. ResearchGate. Available at: [Link]
-
Sisu@UT. (n.d.). 8.2 Examples of unstable analytes. Sisu@UT. Available at: [Link]
-
Sabelli, H. C., et al. (1984). Gas-liquid chromatographic determination of total phenylacetic acid in urine. Analytical Biochemistry, 136(1), 202-207. Available at: [Link]
-
Gusovsky, F., et al. (1985). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Analytical Biochemistry, 145(1), 101-105. Available at: [Link]
-
ResearchGate. (2022). How can we fix the concentration of internal standard in LCMS analysis?. ResearchGate. Available at: [Link]
-
Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Waters. Available at: [Link]
-
Patel, A., et al. (2025). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate. Available at: [Link]
-
Van Eeckhaut, A., et al. (2009). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. Available at: [Link]
-
Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia, 66(5-6), 333-337. Available at: [Link]
-
Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. Available at: [Link]
-
De Nicolò, A., et al. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Bioanalysis, 9(16), 1285-1297. Available at: [Link]
-
Ravi, T. K., et al. (2012). Validation of Analytical Procedures- A Review. Asian Journal of Pharmaceutical Analysis, 2(3), 63-67. Available at: [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. J Chromatograph Separat Techniq. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic determination of phenylacetic acid in human plasma extracted with ethyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED [phenomenex.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 14. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Chromatographic Resolution of Phenylacetic Acid and its Deuterated Analog
Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, scientists, and drug development professionals facing the specific challenge of separating phenylacetic acid (PAA) from its deuterated analog (d-PAA). The subtle physicochemical differences between isotopologues make their resolution a non-trivial task, requiring meticulous method development. This document provides in-depth troubleshooting advice, experimental protocols, and the scientific rationale behind each strategic choice.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to separate deuterated and non-deuterated compounds like PAA and d-PAA?
The primary challenge lies in their near-identical chemical properties. Deuterium substitution for hydrogen results in a minuscule change in molecular weight and polarity. Separation relies on the "isotope effect" in chromatography, where the heavier C-D bond, being slightly shorter and stronger than a C-H bond, can lead to subtle differences in molecular interactions with the stationary phase. In reversed-phase HPLC, deuterated compounds are often observed to be slightly less retentive than their non-deuterated counterparts.[1] This effect is often very small, necessitating highly efficient chromatographic systems to achieve baseline resolution.
Q2: What is the fundamental mechanism driving the separation of these isotopologues in liquid chromatography?
In reversed-phase HPLC, the separation is primarily driven by subtle differences in the van der Waals interactions and the hydrophobic effect between the analytes and the stationary phase. The C-D bond is less polarizable than the C-H bond, which can slightly alter the molecule's interaction with the non-polar stationary phase. This can result in a slightly shorter retention time for the deuterated analog.[2] The goal of method development is to amplify this small difference to achieve a detectable separation.
Q3: Which technique is generally preferred for this separation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)?
Both techniques can be successful, but the choice depends on the available instrumentation and the sample matrix.
-
HPLC: Often the first choice due to its versatility and the fact that PAA is a non-volatile solid. Reversed-phase HPLC is the most common approach.[3][4] It offers numerous parameters (mobile phase, pH, temperature, stationary phase) that can be fine-tuned to achieve separation.
-
GC: Requires derivatization to make the carboxylic acid PAA volatile enough for analysis.[5][6] While this adds a sample preparation step, GC often provides very high-efficiency separations with capillary columns, which can be advantageous for resolving closely eluting isotopologues.
Q4: Do I need a specialized column to achieve this separation?
Not necessarily "specialized," but "high-efficiency." Standard columns (e.g., 150 mm x 4.6 mm, 5 µm) may not provide enough theoretical plates. Success often requires:
-
For HPLC: Columns with smaller particle sizes (e.g., sub-2 µm or 3.5 µm) and/or longer lengths (e.g., 250 mm).
-
For GC: High-resolution capillary columns (e.g., 30-60 m length, ≤ 0.25 mm internal diameter).
Troubleshooting Guide: Reversed-Phase HPLC
This section addresses common issues encountered when developing an HPLC method for PAA and d-PAA separation.
Problem: My PAA and d-PAA peaks are completely co-eluting on a C18 column. What is my first step?
Root Cause: The initial conditions lack the selectivity needed to resolve the subtle differences between the isotopologues. The most powerful tool for influencing selectivity in reversed-phase chromatography is the mobile phase composition.[7][8]
Solution: Systematic Mobile Phase Optimization.
The goal is to manipulate the interactions between the analytes and the stationary phase. For an acidic compound like PAA (pKa ≈ 4.31), controlling the pH is critical.[9] At a pH well below the pKa (e.g., pH 2.5-3.0), the compound is in its neutral, more retentive form.
Experimental Protocol: Mobile Phase Optimization
-
Buffer Preparation: Prepare an aqueous buffer to control the pH. A 20-25 mM phosphate or formate buffer at pH 2.7 is a good starting point. Using formic or phosphoric acid is common.[4]
-
Initial Conditions: Start with a C18 column (e.g., 15 cm x 4.6 mm, 5 µm) at a controlled temperature (e.g., 35 °C).
-
Organic Modifier Screening:
-
Run 1 (Acetonitrile): Begin with a mobile phase of 25% Acetonitrile / 75% Buffer (pH 2.7).
-
Run 2 (Methanol): Use the same column and buffer, but switch the organic modifier to Methanol. You may need to adjust the percentage to achieve a similar retention time as acetonitrile (e.g., start with 40% Methanol).
-
-
Analysis: Compare the chromatograms. Even if baseline resolution is not achieved, look for any hint of peak asymmetry or shouldering, which indicates partial separation. One organic modifier may provide better selectivity than the other.
-
Fine-Tuning: Once the better organic modifier is selected, finely adjust its concentration in small increments (e.g., ±1-2%). A lower percentage of organic modifier will increase retention time and may improve resolution, but will also broaden peaks.
Data Presentation: Starting Mobile Phase Conditions
| Parameter | Condition A | Condition B | Rationale |
| Column | Ascentis C18, 15cm x 4.6mm, 5µm | Same | Standard starting point. |
| Aqueous Phase | 20 mM Phosphoric Acid (pH ~2.7) | Same | Suppresses ionization of PAA. |
| Organic Phase | Acetonitrile | Methanol | Different selectivity profiles. |
| Composition | 75:25 (Aqueous:Organic) | 60:40 (Aqueous:Organic) | Adjust for similar elution strength. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard for 4.6 mm ID column. |
| Temperature | 35 °C | 35 °C | Ensures stable retention times.[10] |
| Detection | UV, 210-215 nm | UV, 210-215 nm | PAA has a UV absorbance maximum here.[3] |
Problem: I've optimized the mobile phase, but my resolution (Rs) is still below the desired 1.5.
Root Cause: The column's efficiency (number of theoretical plates, N) is insufficient to resolve the peaks given the existing selectivity.
Solution: Increase Column Efficiency.
Resolution is proportional to the square root of the column's efficiency. Therefore, doubling the efficiency will increase the resolution by a factor of ~1.4.
-
Option 1: Increase Column Length: Replace the 150 mm column with a 250 mm column of the same packing material. This directly increases the number of theoretical plates but also increases backpressure and run time.
-
Option 2: Decrease Particle Size: Switch to a column packed with smaller particles (e.g., 3.5 µm or sub-2 µm). This is a highly effective way to increase efficiency. Be aware that sub-2 µm columns generate significantly higher backpressure and require a UPLC/UHPLC system.
-
Option 3 (Advanced): Couple two identical columns in series. This effectively doubles the column length. Ensure connections are made with low-dead-volume tubing.
Diagram: HPLC Troubleshooting Workflow
Caption: Workflow for improving HPLC resolution of PAA and d-PAA.
Problem: How can I use column temperature to my advantage?
Root Cause Analysis: Temperature is a dual-edged sword. It decreases mobile phase viscosity, which lowers backpressure and can lead to sharper peaks (higher efficiency).[11] However, it can also alter selectivity (the relative retention of the two analytes), sometimes for the better, sometimes for the worse.
Solution: Perform a Temperature Study.
Systematically varying the column temperature can reveal an optimum for selectivity.
Experimental Protocol: Temperature Optimization Study
-
Select Best Mobile Phase: Use the mobile phase composition that showed the most promise from your initial screening.
-
Set Initial Temperature: Start at a lower temperature, for example, 25 °C. Ensure the system is fully equilibrated.
-
Inject and Record: Inject your PAA/d-PAA mixture and record the chromatogram, noting the retention times and resolution.
-
Increase Temperature: Increase the column oven temperature in increments (e.g., 35 °C, 45 °C, 55 °C). Allow the system to fully equilibrate at each new temperature before injecting.
-
Analyze Results: Plot resolution (Rs) versus temperature. Often, lower temperatures increase retention and can improve the resolution of isotopologues, while higher temperatures shorten run times.[12] The key is to find the best balance of resolution and analysis time. Maintaining a stable temperature is crucial for reproducible results.[10]
Troubleshooting Guide: Gas Chromatography (GC)
Problem: My underivatized PAA and d-PAA give broad, tailing peaks, or no peaks at all in my GC-MS.
Root Cause: Phenylacetic acid is a polar, non-volatile carboxylic acid. Direct injection onto a standard non-polar or mid-polar GC column leads to poor chromatography due to strong, undesirable interactions with the stationary phase and insufficient volatility.
Solution: Derivatization.
You must convert the carboxylic acid group into a less polar, more volatile ester or silyl ester. This is a mandatory step for GC analysis of this compound.[5][6]
Experimental Protocol: Silylation of PAA
-
Sample Preparation: Evaporate a solution containing your PAA/d-PAA sample to complete dryness in a GC vial under a stream of nitrogen. It is critical to remove all water and protic solvents.
-
Add Reagent: Add a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in an appropriate solvent like pyridine or acetonitrile.
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Analysis: Cool to room temperature and inject the derivatized sample directly into the GC-MS.
Diagram: GC Derivatization Requirement
Caption: Derivatization is essential for GC analysis of PAA.
Problem: After derivatization, the PAA and d-PAA peaks are sharp but still not baseline separated.
Root Cause: The GC conditions, particularly the oven temperature program, are not optimized to resolve the small differences in retention time.
Solution: Optimize the Temperature Program and Flow Rate.
A slow, controlled temperature ramp gives the analytes more time to interact with the stationary phase, amplifying small differences in partitioning behavior and improving separation.
Data Presentation: Example GC Temperature Programs
| Parameter | Program 1 (Fast Screening) | Program 2 (Optimized for Resolution) | Rationale |
| Initial Temp | 100 °C, hold 1 min | 100 °C, hold 2 min | Ensures focused injection. |
| Ramp Rate | 20 °C/min | 5 °C/min | Slower ramp is key for resolving close eluters. [12] |
| Final Temp | 250 °C, hold 2 min | 250 °C, hold 5 min | Ensures all components elute. |
| Carrier Gas | Helium | Helium | Inert carrier gas. |
| Flow Rate | 1.2 mL/min (Constant Flow) | 1.0 mL/min (Constant Flow) | Lowering flow can sometimes increase efficiency. |
By methodically addressing these common challenges with a clear understanding of the underlying chromatographic principles, researchers can successfully develop robust and reliable methods for the resolution of phenylacetic acid and its deuterated analogs.
References
-
Simple HPLC Method for Routine Determination of Urinary Phenylacetic Acid Excretion. SpringerLink. Available at: [Link]
-
Separation of Phenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Waters. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Gas-liquid chromatographic determination of total phenylacetic acid in urine. PubMed. Available at: [Link]
-
Isotopic Separations Indicating the Efficiency and Selectivity of HPLC Columns and Stationary Phases. ResearchGate. Available at: [Link]
-
Phenylacetic acid - Wikipedia. Wikipedia. Available at: [Link]
-
Isotope fractionation during gas chromatographic separations. USGS Publications Warehouse. Available at: [Link]
-
Effects of HPLC analytic procedure on determining isotope measurement... ResearchGate. Available at: [Link]
-
Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. PMC - NIH. Available at: [Link]
-
The Effect of Temperature on the Isotope Effects of Neodymium Observed by Ion Exchange Chromatography. ResearchGate. Available at: [Link]
-
High-performance Liquid Chromatographic Determination of Phenylacetic Acid in Human Plasma Extracted With Ethyl Acetate. PubMed. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
-
Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges. PMC. Available at: [Link]
-
Effect of flow rate and temperature on peak resolution in gas chromatography. Reddit. Available at: [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]
-
How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing. Available at: [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]
-
Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. Available at: [Link]
-
Using Ambient Ionization Techniques to Enable Polymer Characterization. Spectroscopy Online. Available at: [Link]
-
Isotope-ratio detection for gas chromatography. CalTech GPS. Available at: [Link]
-
Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. LCGC International. Available at: [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Available at: [Link]
-
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]
-
Plasma concentrations of p- and m-hydroxyphenylacetic acid and phenylacetic acid in humans: gas chromatographic--high-resolution mass spectrometric analysis. PubMed. Available at: [Link]
-
HPLC determination of phenylacetic acid and penicillin G in 6-aminopenicillanic acid. Europe PMC. Available at: [Link]
-
Compounds with deuterium on the aromatic ring giving different responses to their undeuterated counterparts? Reddit. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Gas-liquid chromatographic determination of total phenylacetic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma concentrations of p- and m-hydroxyphenylacetic acid and phenylacetic acid in humans: gas chromatographic--high-resolution mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. longdom.org [longdom.org]
- 9. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 10. chromtech.com [chromtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. reddit.com [reddit.com]
Potential for isotopic fractionation with Phenylacetic-d7 acid
Welcome to the technical support center for Phenylacetic-d7 acid (PAA-d7). This resource is designed for researchers, scientists, and drug development professionals utilizing PAA-d7 as an internal standard in quantitative mass spectrometry-based assays. Here, we address the potential for isotopic fractionation and other common challenges encountered during experimental workflows. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the scientific integrity and trustworthiness of your results.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound as an internal standard. Each issue is presented in a question-and-answer format, detailing the cause and providing a step-by-step resolution.
Issue 1: Partial or Complete Chromatographic Separation of PAA-d7 and Unlabeled PAA
Question: I am observing a different retention time for my this compound (PAA-d7) internal standard compared to the native (unlabeled) Phenylacetic acid (PAA) analyte. Why is this happening and how can I resolve it?
Answer: This phenomenon is known as the "chromatographic isotope effect" (CIE) and is a potential cause of isotopic fractionation in chromatographic separations.[1][2]
-
Causality: Deuterium (²H) is heavier than protium (¹H). The substitution of hydrogen with deuterium in PAA-d7 results in a molecule with slightly different physicochemical properties. Specifically, C-D bonds are shorter and stronger than C-H bonds, leading to subtle differences in polarity and van der Waals interactions. In reversed-phase liquid chromatography, deuterated compounds are often slightly less retentive than their non-deuterated counterparts, causing them to elute earlier.[2][3] While stable isotope labeled (SIL) internal standards are designed to co-elute with the analyte, deuterium-labeled compounds can sometimes exhibit this unexpected behavior.[4]
-
Why it's a problem: If the analyte and internal standard elute at different times, they may be subjected to different degrees of matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[5][6] This can compromise the fundamental assumption of using an internal standard – that it behaves identically to the analyte – leading to inaccurate quantification.
-
Troubleshooting Protocol:
-
Confirm the Separation: Overlay the chromatograms of the analyte and the internal standard to visually confirm the difference in retention times.
-
Optimize Chromatography:
-
Reduce Gradient Steepness: A shallower gradient provides more time for the analyte and internal standard to interact with the stationary phase, which can improve co-elution.
-
Lower Flow Rate: Decreasing the flow rate can enhance resolution and potentially minimize the separation between the two species.
-
Modify Mobile Phase Composition: Small adjustments to the organic modifier (e.g., acetonitrile vs. methanol) or the aqueous phase pH can alter the selectivity of the separation and may help to achieve co-elution.
-
-
Consider a Different Column: If chromatographic optimization is unsuccessful, testing a column with a different stationary phase chemistry (e.g., C18 vs. Phenyl-Hexyl) may be necessary.
-
Issue 2: Inconsistent Analyte/Internal Standard Area Ratios Across a Batch
Question: My PAA-d7 area counts are consistent, but the area ratios relative to my analyte are highly variable across my sample batch. What could be causing this?
Answer: High variability in the analyte to internal standard (IS) area ratio, especially when the IS response is stable, often points to issues with sample processing or matrix effects that disproportionately affect the analyte.
-
Causality: While PAA-d7 is an excellent internal standard, its purpose is to correct for variability during sample preparation and analysis.[5][7] Inconsistent area ratios can stem from several sources:
-
Inconsistent Sample Preparation: Variations in extraction efficiency, protein precipitation, or derivatization can lead to fluctuating analyte recovery.[5]
-
Matrix Effects: As mentioned previously, if there is any chromatographic separation between the analyte and IS, they may experience different levels of ion suppression or enhancement, particularly in complex biological matrices.[6]
-
Analyte Instability: The native PAA may be degrading during sample storage or processing, while the deuterated standard remains stable.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent area ratios.
-
Verify Internal Standard Spiking: Ensure that the PAA-d7 is added to all samples, calibrators, and quality controls at the very beginning of the sample preparation process.[5] This allows it to account for variability in extraction recovery.
-
Assess Matrix Effects: Prepare two sets of samples. In the first set, spike the analyte and PAA-d7 into the matrix before extraction. In the second set, extract the blank matrix and spike the analyte and PAA-d7 in just before analysis (post-extraction). A significant difference in the analyte/IS ratio between the two sets indicates a strong matrix effect.
-
Evaluate Analyte Stability: Analyze a freshly prepared sample and compare the results to a sample that has been left at room temperature or in the autosampler for an extended period. A decrease in the analyte/IS ratio over time suggests analyte instability.
-
Refine Extraction Procedure: If extraction recovery is suspected to be the issue, re-evaluate the extraction solvent, pH, and mixing steps to ensure they are robust and reproducible.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the isotopic purity of this compound and why is it important?
For reliable quantification, a high isotopic purity is crucial. It is recommended to use deuterated compounds with at least 98% isotopic enrichment.[7][8] This ensures minimal contribution from the unlabeled analyte in your internal standard stock, which could otherwise lead to an overestimation of the analyte concentration, especially at the lower limits of quantification. The isotopic purity of PAA-d7 should be confirmed from the Certificate of Analysis provided by the supplier.
| Parameter | Recommended Specification | Rationale |
| Isotopic Purity | ≥ 98 atom % D | Minimizes interference from unlabeled analyte present in the internal standard.[7][8] |
| Chemical Purity | > 99% | Ensures that the standard is free from other chemical impurities that could interfere with the analysis.[8] |
Q2: Are the deuterium labels on this compound stable?
This compound has the chemical formula C₆D₅CD₂CO₂H. The deuterium atoms are located on the phenyl ring and the alpha-carbon. These are generally stable positions and are not prone to back-exchange with hydrogen from solvents like water or methanol under typical analytical conditions.[5][9] It is important to avoid placing deuterium labels on heteroatoms (like the oxygen in a hydroxyl or carboxylic acid group) as these are readily exchangeable.[9]
Q3: What is the Kinetic Isotope Effect (KIE) and could it affect my results with PAA-d7?
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes.[10] A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of a reaction.[10] Since C-D bonds are stronger than C-H bonds, reactions that involve breaking this bond will be slower for the deuterated compound.[11][12]
In the context of using PAA-d7 as an internal standard for LC-MS analysis, the KIE is generally not a concern for the analytical measurement itself, as no covalent bonds are being broken. However, if your experimental workflow involves a derivatization reaction or a metabolic process where a C-H bond on the phenyl ring or alpha-carbon is cleaved, you may observe different reaction rates between PAA and PAA-d7. This would be a source of isotopic fractionation and would violate the assumption that the analyte and internal standard behave identically.
Q4: What are the ideal storage conditions for this compound solutions?
To ensure long-term stability and prevent any potential for H/D exchange, PAA-d7 standards and solutions should be stored in cool, dry, and dark conditions.[7] It is also advisable to store them under an inert gas atmosphere (like nitrogen or argon) to protect against moisture and potential degradation.[5][7]
Q5: Can I use this compound for both GC-MS and LC-MS?
Yes, PAA-d7 is suitable for both GC-MS and LC-MS. For GC-MS, a derivatization step is often required to make the carboxylic acid group more volatile. It has been used as an internal standard in GC-MS methods for the determination of phenylacetic acid in biological fluids.[13] For LC-MS, it can typically be analyzed directly. In both cases, it serves to correct for variations in sample preparation and instrument response.[5][7]
References
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
Reddit. (2025). Understanding Internal standards and how to choose them. Available at: [Link]
-
YouTube. (2025). What Is Isotope Fractionation? - Chemistry For Everyone. Available at: [Link]
-
ACS Publications. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Available at: [Link]
-
PubMed. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Available at: [Link]
-
PubMed. (n.d.). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Available at: [Link]
-
PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Available at: [Link]
-
PubMed. (n.d.). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. Available at: [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. Available at: [Link]
-
Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Phenylacetic-d7 Acid Internal Standard
Welcome to the Technical Support Center for Phenylacetic-d7 acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in their analytical workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purity assessment of this compound.
Q1: What are the critical purity attributes for this compound when used as an internal standard?
A1: When using this compound as an internal standard, two primary purity aspects are critical:
-
Chemical Purity: This refers to the absence of any chemical species other than this compound. Impurities can arise from the synthesis process, such as starting materials or byproducts like dibenzyl ketone.[1][2]
-
Isotopic Purity: This is a measure of the percentage of deuterium incorporation at the specified positions. For this compound (C₆D₅CD₂CO₂H), this means assessing the enrichment of deuterium at the seven designated sites. The presence of unlabeled (d0) or partially deuterated (d1-d6) isotopologues can interfere with the quantification of the target analyte.[3][4]
Q2: What is a typical acceptable purity level for this compound?
A2: For most bioanalytical applications, the chemical purity of the internal standard should be as high as possible, ideally ≥98%. The isotopic purity, specifically the isotopic enrichment at the deuterated positions, should also be high, typically ≥98 atom % D. Regulatory guidelines, such as those from the ICH, emphasize the use of high-purity reference standards.[5][6]
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:[7]
-
For Chemical Purity:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is ideal for separating and quantifying non-volatile chemical impurities.[8][9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[7]
-
-
For Isotopic Purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H NMR) is the gold standard for determining the exact location and extent of deuterium incorporation.[12][13][14]
-
High-Resolution Mass Spectrometry (HRMS) can determine the distribution of isotopologues and calculate the overall isotopic enrichment.[15][16][17]
-
Q4: What are some common impurities that might be present in this compound?
A4: Potential impurities can originate from the synthetic route used. Common synthesis pathways include the hydrolysis of benzyl cyanide-d7 or the oxidation of ethylbenzene-d8.[1][18][19] Potential impurities could include:
-
Unreacted starting materials: e.g., benzyl cyanide-d7.
-
Synthesis byproducts: e.g., dibenzyl ketone-d14 from the self-condensation of this compound.[2]
-
Residual solvents: from the manufacturing and purification process. These are regulated by guidelines such as USP <467>.[20][21][22][23]
-
Unlabeled Phenylacetic acid (d0): This is a critical isotopic impurity that can interfere with the analyte signal in mass spectrometry-based assays.[4][24]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purity analysis of this compound.
HPLC Analysis: Troubleshooting Poor Peak Shape and Baseline Issues
Issue: My this compound peak is tailing in reverse-phase HPLC.
-
Underlying Cause: Peak tailing for acidic compounds like Phenylacetic acid is often due to secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[25] If the mobile phase pH is not sufficiently low, the carboxylic acid group can be partially ionized, leading to these undesirable interactions.[25]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of Phenylacetic acid (pKa ≈ 4.31).[2][25] Using a mobile phase containing a small amount of an acid like phosphoric acid or formic acid will ensure the analyte is in its neutral, non-ionized form, minimizing interactions with silanols.[10][11]
-
Column Selection: Use a high-purity, end-capped C18 column to minimize the number of accessible silanol groups. If tailing persists, consider a column with a different stationary phase, such as one with a polar-embedded group.[25]
-
Column Contamination: If the peak shape has deteriorated over time, the column may be contaminated. Flush the column according to the manufacturer's recommendations.[26][27][28]
-
Issue: I'm observing a noisy or drifting baseline.
-
Underlying Cause: A noisy baseline can be caused by air bubbles in the system, a contaminated detector cell, or impure mobile phase solvents.[25][29][30] A drifting baseline often indicates inadequate column equilibration or a change in mobile phase composition.[29]
-
Troubleshooting Steps:
-
Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging to remove dissolved air.[25]
-
Check for Leaks: Inspect all fittings for leaks, as this can introduce air into the system and cause pressure fluctuations.[27]
-
Equilibrate the Column: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis. This may take 10-20 column volumes.[25]
-
Use High-Purity Solvents: Use HPLC-grade solvents to prevent baseline noise from impurities.[25]
-
GC-MS Analysis: Troubleshooting Common Problems
Issue: I am not seeing any peaks for this compound.
-
Underlying Cause: This could be due to several factors, including issues with the injection, the column, or the detector. For an acidic compound like Phenylacetic acid, derivatization is often required for good peak shape and volatility in GC. If not derivatized, the compound may not elute properly.
-
Troubleshooting Steps:
-
Derivatization: Phenylacetic acid contains a polar carboxylic acid group that can lead to poor peak shape and adsorption in the GC system. Consider derivatization (e.g., silylation) to increase volatility and improve chromatography.
-
Injector Temperature: Ensure the injector temperature is appropriate to vaporize the sample without causing thermal degradation.[31]
-
Column Integrity: Check for column breakage or improper installation.[31]
-
Detector Function: Verify that the detector is functioning correctly (e.g., for an FID, ensure the flame is lit).[31]
-
Issue: My peaks are fronting or tailing.
-
Underlying Cause: Peak fronting is often a sign of column overload.[32][33] Peak tailing can be caused by active sites in the liner or on the column.[32][33]
-
Troubleshooting Steps:
NMR and MS: Troubleshooting Isotopic Purity Assessment
Issue: The isotopic enrichment calculated by ¹H NMR seems lower than expected.
-
Underlying Cause: In ¹H NMR, you infer deuterium incorporation by the disappearance of proton signals.[13] An apparent lower enrichment could be due to the presence of protonated impurities or inaccurate integration.
-
Troubleshooting Steps:
-
Verify Peak Assignments: Ensure that the residual proton signals are correctly assigned to the this compound molecule.
-
Use an Internal Standard: For quantitative NMR (qNMR), use a high-purity internal standard with a known concentration to accurately quantify the residual protons.[3]
-
Optimize NMR Parameters: Ensure a sufficient relaxation delay (D1) is used to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Complement with ²H NMR: Deuterium NMR allows for the direct detection of deuterium nuclei, providing a complementary and confirmatory analysis of isotopic enrichment.[13][35]
-
Issue: Mass spectrometry shows a distribution of isotopologues (d0-d6) that is higher than anticipated.
-
Underlying Cause: It is practically impossible to synthesize a compound with 100% isotopic purity.[3] A statistical distribution of isotopologues is always expected. However, a higher-than-expected amount of lower-mass isotopologues could indicate an issue with the synthesis or potential H/D back-exchange.
-
Troubleshooting Steps:
-
Distinguish Isotopic Enrichment from Species Abundance: Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while species abundance is the percentage of the total molecules with a specific isotopic composition (e.g., d5 vs. d6). A high isotopic enrichment (e.g., 99.5% D) will still result in a statistical distribution of different isotopologue species.[3]
-
Check for H/D Exchange: Phenylacetic acid has two acidic protons on the alpha-carbon (the -CD₂- group) that could potentially undergo back-exchange with protons from the solvent (e.g., protic HPLC mobile phases) under certain conditions. Analyze the sample promptly after preparation and consider using aprotic solvents where possible.
-
Evaluate the d0 Peak: The presence of the unlabeled analyte (d0) in the internal standard is a critical parameter. This can contribute to the measured response of the actual analyte, leading to inaccurate quantification.[4] The contribution of the d0 impurity in the internal standard to the analyte signal should be minimal, often recommended to be less than 5% of the analyte response at the lower limit of quantification (LLOQ).[24]
-
Part 3: Experimental Protocols
Protocol: HPLC-UV Analysis for Chemical Purity
This protocol provides a general method for assessing the chemical purity of this compound.
| Parameter | Condition | Rationale |
| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm[11] | Provides good retention and separation for aromatic carboxylic acids. |
| Mobile Phase | Acetonitrile: 20 mM Phosphoric Acid (25:75 v/v)[11] | The acidic mobile phase ensures the analyte is in its neutral form, preventing peak tailing.[25] |
| Flow Rate | 1.0 mL/min[11] | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C[11] | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 210 nm or 215 nm[8][9][11] | Phenylacetic acid has a strong UV absorbance at these wavelengths. |
| Injection Vol. | 5 µL[11] | A small injection volume helps prevent column overload. |
| Sample Prep. | Dissolve in mobile phase or a compatible solvent mixture. | Dissolving the sample in the mobile phase minimizes peak distortion.[25] |
Procedure:
-
Prepare the mobile phase and degas thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[25]
-
Prepare a stock solution of this compound and dilute to an appropriate concentration (e.g., 50 µg/mL).
-
Inject the sample and record the chromatogram.
-
Calculate the area percent of the main peak to determine chemical purity.
References
-
Griesemann, E., et al. (n.d.). Simple HPLC Method for Routine Determination of Urinary Phenylacetic Acid Excretion. Journal of Liquid Chromatography, 16(3). Available at: [Link]
- U.S. Pharmacopeia. (n.d.). <467> Residual Solvents. USP-NF.
-
PubMed. (1985). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Analytical Biochemistry, 145(1), 101-5. Available at: [Link]
- U.S. Pharmacopeia. (2019). <467> Residual Solvents. USP-NF.
- U.S. Pharmacopeia. (n.d.). FAQs: <467> Residual Solvents.
-
Royal Society of Chemistry. (n.d.). Deuterium incorporation in biomass cell wall components by NMR analysis. Analyst. Available at: [Link]
- ResolveMass Laboratories Inc. (2025). USP 467 Residual Solvents Guide for Pharma Manufacturers.
- SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column.
- BenchChem. (2025).
- ESSLAB. (n.d.). SPEX CertiPrep USP 467 Residual Solvents.
- BenchChem. (2025). Common HPLC problems and solutions for organic acid analysis.
- ResearchGate. (n.d.). HPLC determination of phenylacetic acid and penicillin G in 6-aminopenicillanic acid.
- Phenomenex. (n.d.). Peak Shape Problems: No Peaks - GC Tip.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Royal Society of Chemistry. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.
- Shimadzu. (n.d.). Abnormal Peak Shapes.
- PubMed. (2022).
- YouTube. (2024).
- Wikipedia. (n.d.). Hydrogen–deuterium exchange.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Phenomenex. (n.d.). Peak Shape Problems: Sensitivity Loss - GC Tech Tip.
- CordenPharma. (n.d.).
- ResearchGate. (n.d.).
- LCGC International. (n.d.).
- Sciencemadness Wiki. (2022). Phenylacetic acid.
- PubMed. (n.d.). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions.
- aecenar. (n.d.). Phenylacetic acid production (PAA-precursor).
- University of Groningen. (2022).
- BenchChem. (2025).
- Wikipedia. (n.d.). Phenylacetic acid.
- WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). Applications of quantitative d-nmr in analysis of deuterium enriched compounds.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
- University of Florence. (n.d.). Protein isotopic enrichment for NMR studies.
- University of Florence. (n.d.). Protein isotopic enrichment for NMR studies.
- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
- Royal Society of Chemistry. (n.d.).
- LCGC International. (n.d.). When Should an Internal Standard be Used?.
- Taylor & Francis. (n.d.). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). This compound | C8H8O2 | CID 12198008.
- Spectrum Chemical. (n.d.). Phenylacetic-Acid-99-Percent-DEA-List-I-Chemical | CAS 103-82-2 | P16621.
- CHEMICAL POINT. (n.d.). This compound.
Sources
- 1. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. isotope.com [isotope.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. tandfonline.com [tandfonline.com]
- 9. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Chromatogram Detail [sigmaaldrich.com]
- 12. Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 20. uspnf.com [uspnf.com]
- 21. uspnf.com [uspnf.com]
- 22. FAQs: Residual Solvents | USP [usp.org]
- 23. resolvemass.ca [resolvemass.ca]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. hplc.eu [hplc.eu]
- 29. HPLC Troubleshooting Guide [scioninstruments.com]
- 30. aelabgroup.com [aelabgroup.com]
- 31. GC Tip: Peak Shape Problems: No Peaks | Phenomenex [discover.phenomenex.com]
- 32. elementlabsolutions.com [elementlabsolutions.com]
- 33. chromatographyonline.com [chromatographyonline.com]
- 34. GC Tech Tip: Peak Problems - Sensitivity Loss | Phenomenex [phenomenex.com]
- 35. sigmaaldrich.com [sigmaaldrich.com]
Storage and handling best practices for Phenylacetic-d7 acid
Technical Support Center: Phenylacetic-d7 Acid
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on best practices for storage and handling, alongside troubleshooting guides for common experimental challenges. As Senior Application Scientists, our goal is to provide you with the causal reasoning behind these protocols to ensure the integrity and success of your work.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the physical properties and general handling of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] The key is to protect it from moisture and air, which can affect its stability and isotopic purity over time.[2]
| Parameter | Recommendation | Rationale |
| Temperature | Cool | To minimize potential degradation over long-term storage. |
| Atmosphere | Dry / Inert Gas (Optional) | Phenylacetic acid's affinity for moisture necessitates a dry environment to prevent clumping and potential isotopic exchange.[2] |
| Container | Tightly Sealed | Prevents exposure to atmospheric moisture and contaminants.[1][2][3][4] |
| Location | Well-ventilated | To safely disperse any potential fumes or dust.[1][3] |
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A: Preparing an accurate and stable stock solution is critical for its use as an internal standard. The choice of solvent is paramount. This compound is slightly soluble in water (approximately 15 g/L at 20°C) but shows much better solubility in organic solvents.[3][5][6]
Experimental Protocol: Preparation of a Stock Solution
-
Solvent Selection: Choose a solvent in which this compound is freely soluble, such as methanol, ethanol, or acetonitrile.[7] This ensures complete dissolution and homogeneity.
-
Weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Weigh the required amount of the solid using a calibrated analytical balance.
-
Dissolution: Add the weighed solid to a Class A volumetric flask. Add a portion of the selected solvent and sonicate or vortex until the solid is completely dissolved.
-
Final Volume: Once dissolved, bring the solution to the final volume with the solvent. Invert the flask multiple times to ensure the solution is thoroughly mixed.
-
Storage: Store the stock solution at the recommended temperature, typically 2-8°C or -20°C, in a tightly sealed container to prevent solvent evaporation and potential degradation.
Visualization: Decision-Making for Stock Solution Preparation
Caption: Workflow for preparing a stable stock solution.
Q3: Is this compound susceptible to isotopic exchange?
A: Yes, under certain conditions. The deuterium atoms on the carboxylic acid group are the most susceptible to exchange with protons from protic solvents (like water or methanol), especially under acidic or basic conditions. The deuterium atoms on the phenyl ring and the alpha-carbon are generally more stable. To maintain isotopic purity, it is crucial to use aprotic solvents where possible and avoid extreme pH conditions during sample preparation and analysis.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during the use of this compound in experiments, particularly in mass spectrometry applications.
Problem 1: I am observing inconsistent peak areas for my this compound internal standard across my sample set.
-
Possible Cause 1: Inconsistent Sample Preparation: The internal standard must be added accurately and consistently to every sample and calibrator. Variations in pipetting can lead to significant differences in the final concentration.
-
Solution: Use a calibrated pipette and ensure the internal standard is fully homogenized with the sample matrix.
-
-
Possible Cause 2: Matrix Effects: Components in the sample matrix (e.g., salts, proteins) can suppress or enhance the ionization of the internal standard in the mass spectrometer source, leading to variability.
-
Solution: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components. Also, ensure the internal standard is added at the beginning of the sample preparation process to account for any loss during cleanup.
-
-
Possible Cause 3: Degradation: this compound may degrade in the sample matrix if exposed to harsh conditions (e.g., extreme pH, high temperatures) for extended periods.
-
Solution: Process samples promptly after adding the internal standard and avoid prolonged exposure to conditions that could cause degradation.[8]
-
Visualization: Troubleshooting Inconsistent Internal Standard Peak Area
Caption: A decision tree for troubleshooting inconsistent internal standard signals.
Problem 2: My mass spectrometry results show a significant M+1 peak for this compound, suggesting back-exchange.
-
Possible Cause: This is likely due to the exchange of a deuterium atom for a proton. As mentioned, the carboxylic acid deuterium is the most labile. This can occur in the LC mobile phase or in the ion source of the mass spectrometer, especially if protic solvents are used.
-
Solution: While difficult to eliminate completely with protic solvents, ensure the mobile phase pH is controlled. If the problem persists and affects quantification, consider using a different deuterated standard where the deuterium labels are on more stable positions, though for this compound, the labels are already in relatively stable positions (phenyl ring and alpha-carbon).
-
Problem 3: I am observing a small peak at the mass of unlabeled Phenylacetic acid in my standard.
-
Possible Cause: This is typically due to the inherent isotopic purity of the standard. No deuterated standard is 100% pure. A typical isotopic purity of 98 atom % D means that a small percentage of molecules will not be fully deuterated.
-
Solution: This is generally not an issue as long as the contribution of the unlabeled species in the internal standard is negligible compared to the concentration of the analyte being measured. Always check the certificate of analysis for the stated isotopic purity.
-
Safety and Handling
Proper handling of this compound is essential for laboratory safety.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.[1][9] Phenylacetic acid can cause serious eye irritation.[1][2][9][10]
-
Hand Protection: Wear suitable chemical-resistant gloves.[1]
-
Respiratory Protection: Avoid forming dust.[1][3] If dust is generated, use a NIOSH-approved respirator.[1]
-
Skin Protection: Avoid skin contact.[1] Phenylacetic acid can cause skin irritation.[1][2][10]
| Hazard Statement | GHS Classification | Source |
| H315: Causes skin irritation | Skin Irritation (Category 2) | [1][2][10] |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | [1][2][4][9][10] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | [1][2][10] |
Incompatible Materials:
To prevent hazardous reactions, avoid contact with:
Disposal:
Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations.[1]
References
-
Loba Chemie, Phenylacetic Acid MSDS. [Link]
-
PubChem, Phenylacetic Acid Compound Summary. [Link]
-
CPAChem, Safety data sheet for Phenylacetic acid. [Link]
-
Wikipedia, Phenylacetic acid. [Link]
-
PubChem, this compound Compound Summary. [Link]
-
Sciencemadness Wiki, Phenylacetic acid. [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry, How To: Troubleshoot a Reaction. [Link]
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.dk [fishersci.dk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 6. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 7. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound | C8H8O2 | CID 12198008 - PubChem [pubchem.ncbi.nlm.nih.gov]
Impact of solvent choice on Phenylacetic-d7 acid stability
Introduction
Phenylacetic-d7 acid (PAA-d7) is a stable isotope-labeled internal standard crucial for achieving accurate and reproducible quantification in mass spectrometry-based assays, particularly in pharmacokinetic and metabolomic studies.[1][2][3] The integrity of any quantitative analysis hinges on the stability of its internal standard. The choice of solvent, while seemingly routine, is a critical parameter that can significantly impact the chemical and isotopic stability of this compound. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help researchers maintain the integrity of their PAA-d7 standards.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
The most significant stability issue for this compound, and indeed for many deuterated standards, is the risk of hydrogen-deuterium (H/D) exchange.[4][5] This is a chemical process where a deuterium atom on the PAA-d7 molecule is replaced by a proton (hydrogen atom) from the solvent or other molecules in the solution.[5] For PAA-d7, the deuterons on the alpha-carbon (-CD2-COOH) are of particular concern. Loss of these labels alters the mass of the standard, compromising its ability to accurately correct for the analyte during mass spectrometric analysis.[4][6]
Q2: How does solvent choice directly impact H/D exchange?
Solvents are broadly categorized as protic or aprotic. This classification is paramount for understanding H/D exchange.
-
Polar Protic Solvents (e.g., water, methanol, ethanol, acetic acid) contain hydrogen atoms bonded to electronegative atoms like oxygen or nitrogen (O-H, N-H).[7][8][9] These labile protons can readily participate in exchange reactions, especially under acidic or basic conditions which can catalyze the abstraction of a deuteron from the alpha-carbon.[5]
-
Polar Aprotic Solvents (e.g., acetonitrile, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), acetone) lack these O-H or N-H bonds.[7][8] While they are polar, they cannot donate protons, which makes them much safer for the long-term storage of deuterated standards as the primary mechanism for H/D exchange is removed.[5][10]
Q3: What are the recommended solvents for preparing a long-term stock solution of this compound?
For long-term storage, high-purity polar aprotic solvents are strongly recommended.
-
Acetonitrile (ACN) is often the preferred choice due to its high purity, compatibility with reversed-phase chromatography, and volatility, which simplifies sample preparation.
-
Tetrahydrofuran (THF) and Ethyl Acetate are also excellent choices.
-
Dimethyl sulfoxide (DMSO) can be used, but it is non-volatile and can be challenging to remove.
Storing PAA-d7 as a solid or in a suitable aprotic solvent in a tightly sealed container, protected from light and moisture, provides the best long-term stability.[11][12][13][14]
Q4: My experimental protocol requires using methanol or water. Is this acceptable?
Using protic solvents is often unavoidable for preparing working solutions or for compatibility with certain biological matrices. This is acceptable under controlled conditions:
-
Short-Term Use: Prepare working solutions in protic solvents fresh, on the day of the experiment. Avoid storing standards in protic solvents for extended periods.
-
Temperature: Keep solutions cold (2-8 °C) or frozen to significantly slow the rate of any potential H/D exchange.
-
pH Control: Ensure the pH of the solution is near neutral (pH 6-8). Both strongly acidic and strongly basic conditions can accelerate H/D exchange. Phenylacetic acid itself is weakly acidic in aqueous solutions.[15][16]
Q5: How does pH influence the stability of this compound?
The pH of the solution is a critical factor, especially in aqueous or partially aqueous media.[17][18] The stability of the deuterons on the alpha-carbon is susceptible to both acid- and base-catalyzed enolization, which facilitates H/D exchange.
-
High pH (Alkaline): Basic conditions can deprotonate the alpha-carbon, forming a carbanion intermediate that can then be protonated by the solvent. This is a significant risk for H/D exchange. Phenylacetic acid is known to be incompatible with strong bases.[19]
-
Low pH (Acidic): Strongly acidic conditions can also promote exchange, albeit typically at a slower rate than strongly basic conditions for this type of compound. For optimal stability in aqueous environments, buffering the solution to a near-neutral pH is a crucial step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Isotopic Purity (e.g., appearance of M+6, M+5 peaks in MS analysis) | 1. H/D Exchange: The standard was stored in a protic solvent (methanol, water) for an extended period. 2. Contaminated Solvent: The solvent contained acidic or basic impurities. 3. Improper Storage: The solution was stored at room temperature or exposed to light. | 1. Prepare fresh stock solutions in a high-purity aprotic solvent like acetonitrile. 2. Prepare working solutions in protic solvents immediately before use. 3. Use high-purity, LC-MS grade solvents. 4. Store all solutions at ≤ -20°C in tightly sealed, amber vials.[11] |
| Decreasing Peak Area in QC Samples Over Time | 1. Chemical Degradation: The compound is degrading due to incompatibility with the solvent or other matrix components. PAA is incompatible with strong oxidizing agents.[19] 2. Adsorption: The analyte may be adsorbing to the surface of the storage container (e.g., glass). | 1. Verify solvent compatibility. If using a complex matrix, perform a stability test (see protocol below). 2. Switch to polypropylene or silanized glass vials to minimize adsorption. 3. Ensure storage conditions protect from light and high temperatures.[20] |
| Poor Chromatographic Peak Shape | 1. Solvent Mismatch: The injection solvent is too strong compared to the initial mobile phase, causing peak distortion. 2. Solubility Issues: The compound may be crashing out of solution upon injection into the mobile phase. | 1. Ensure the composition of the injection solvent is as close as possible to the initial mobile phase conditions. 2. If using a strong solvent like DMSO for the stock, dilute it significantly with a weaker, compatible solvent (e.g., acetonitrile/water) for the working solution. |
Data & Visualizations
Solvent Recommendation Summary for this compound
| Solvent | Type | Dielectric Constant (Polarity) | Use Case | Stability Recommendation |
| Acetonitrile | Polar Aprotic | 37.5 | Stock & Working Solutions | Excellent: Highly recommended for long-term storage. |
| Methanol | Polar Protic | 32.6 | Working Solutions | Caution: Use for short-term only. Prepare fresh and keep cold. High risk of H/D exchange over time. |
| Water | Polar Protic | 78.5 | Working Solutions / Buffers | Caution: Use for short-term only. Buffer to neutral pH. High risk of H/D exchange. |
| Ethanol | Polar Protic | 24.3 | Working Solutions | Caution: Similar to methanol; for short-term use only. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Stock Solutions | Good: Suitable for long-term storage. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | Stock Solutions (High Conc.) | Good: Stable, but non-volatile nature can complicate analysis. |
| Hexane | Non-Polar | 1.9 | Not Recommended | Poor: Phenylacetic acid has low solubility in non-polar solvents. |
Dielectric constant values are approximate and sourced from general chemistry resources.[21]
Diagrams and Workflows
Caption: Decision tree for selecting an appropriate solvent for this compound.
Caption: Experimental workflow for a solvent stability study of this compound.
Protocol: Assessing this compound Stability in a Chosen Solvent
This protocol provides a framework for validating the stability of PAA-d7 in your specific experimental conditions.
1. Objective: To determine the chemical and isotopic stability of this compound in a selected solvent over a defined period and at various temperature conditions.
2. Materials:
-
This compound (solid, of known chemical and isotopic purity)
-
Phenylacetic acid (unlabeled reference standard)
-
Solvents to be tested (e.g., Acetonitrile, Methanol, 50:50 Methanol:Water with 0.1% Formic Acid) - use highest purity available (e.g., LC-MS grade).
-
Class A volumetric flasks and calibrated pipettes
-
Autosampler vials (amber, polypropylene or silanized glass)
-
LC-MS/MS system
3. Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in Acetonitrile to prepare a concentrated stock solution (e.g., 1 mg/mL). This is your Master Stock .
-
Vortex thoroughly to ensure complete dissolution. This Master Stock will be used as the reference for stability and should be stored at -80°C.
4. Test Solution Preparation:
-
From the Master Stock, prepare intermediate or working solutions in each test solvent at your target concentration (e.g., 1 µg/mL).
-
Prepare enough volume to be aliquoted for all time points and conditions.
5. Storage and Time Points:
-
Aliquot the test solutions into vials for each condition and time point to avoid freeze-thaw cycles.
-
Suggested Conditions:
-
-20°C (Freezer)
-
4°C (Refrigerator)
-
25°C (Autosampler/Benchtop)
-
-
Suggested Time Points:
-
T=0 (analyze immediately after preparation)
-
T=24 hours
-
T=7 days
-
T=1 month (for long-term studies)
-
6. Analytical Method (LC-MS/MS):
-
Column: A standard C18 column (e.g., Ascentis C18, 15 cm x 4.6 mm, 5 µm) is suitable.[22]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detection: Use tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
Phenylacetic acid (Analyte): Monitor a transition like m/z 135 -> 91.
-
This compound (IS): Monitor the parent ion at m/z 142 (C6D5CD2COOH). The most common fragment would be the loss of the carboxyl group, so a transition like m/z 142 -> 96 (loss of COOD) would be appropriate.
-
Isotopic Impurity Check: Monitor for the appearance of lower deuterated forms, such as m/z 141 -> 96 or 141 -> 95, to detect H/D exchange.
-
7. Data Analysis and Acceptance Criteria:
-
Isotopic Stability: At each time point, analyze the full scan spectrum of the PAA-d7 peak. The isotopic distribution should not change significantly from T=0. The signal for any lower mass isotopologues (e.g., M+6) should remain below a defined threshold (e.g., <0.5% of the M+7 peak).
-
Chemical Stability: The peak area of PAA-d7 at each time point should be within ±15% of the peak area at T=0.
References
- Benchchem. (n.d.). Technical Support Center: Handling and Storing Deuterated Compounds.
- Benchchem. (n.d.). Technical Support Center: Best Practices for Deuterated Compound Stability.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 999, Phenylacetic Acid.
- Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds.
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
- Slideshare. (n.d.). 1) What is the pH level for phenylacetic acid in water- 2) What is the.docx.
- Solubility of Things. (n.d.). Phenylacetic acid.
- Sciencemadness Wiki. (2022, August 17). Phenylacetic acid.
- Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2108.
- Sdfine. (n.d.). Phenyl acetic acid Safety Data Sheet.
- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.
- Alfa Chemistry. (n.d.). Stable Isotope Labeled Internal Standards: Selection and Proper Use.
- Cambridge Isotope Laboratories, Inc. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
- Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125.
- Tobin, J. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Sigma-Aldrich. (n.d.). HPLC Analysis of Phenylacetic Acid on Ascentis® C18.
- Atul Ltd. (n.d.). Phenyl acetic acid Product Information.
- Loba Chemie. (2015, April 9). PHENYLACETIC ACID MSDS.
- Cayman Chemical. (2025, July 29). Safety Data Sheet - Phenylacetic Acid.
- Sigma-Aldrich. (2013, March 19). Safety Data Sheet - Phenylacetic acid.
- Sigma-Aldrich. (n.d.). This compound.
- Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- LON-CAPA OChem. (n.d.). Polar Protic Solvents.
- PSIBERG. (2022, July 21). Protic vs Aprotic Solvents (with Examples).
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. ukisotope.com [ukisotope.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. LON-CAPA OCHem [s10.lite.msu.edu]
- 9. psiberg.com [psiberg.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atul.co.in [atul.co.in]
- 13. lobachemie.com [lobachemie.com]
- 14. westliberty.edu [westliberty.edu]
- 15. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1) What is the pH level for phenylacetic acid in water- 2) What is the.docx [slideshare.net]
- 17. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ibisscientific.com [ibisscientific.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. moravek.com [moravek.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Chromatogram Detail [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Comparison: Validating a Robust LC-MS/MS Method for Phenylacetic Acid Quantification Using a Deuterated Internal Standard
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and clinical research, the precise quantification of endogenous compounds like phenylacetic acid (PAA) is paramount. PAA is not only a catabolite of phenylalanine but also a compound of interest in various therapeutic areas, including urea cycle disorders.[1] Its accurate measurement in biological matrices is crucial for pharmacokinetic studies, disease monitoring, and drug development. This guide provides a comprehensive walkthrough of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of PAA, utilizing Phenylacetic-d7 acid as a stable isotope-labeled internal standard (SIL-IS). We will delve into the rationale behind experimental choices, present detailed protocols, and compare the method's performance against established regulatory guidelines.
The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[2][3] This principle, championed by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and harmonized through the International Council for Harmonisation (ICH) M10 guideline, forms the bedrock of this guide.[2][4][5][6][7][8] Adherence to these guidelines ensures the quality and consistency of bioanalytical data, making them reliable for regulatory submissions.[3]
The "Why": Rationale for Experimental Design
The selection of an analytical technique and internal standard is a critical first step in method development.[3]
LC-MS/MS: The Gold Standard for Bioanalysis
LC-MS/MS is the preferred technique for small molecule quantification in complex biological matrices due to its high selectivity, sensitivity, and speed.[5][9] This method allows for the precise measurement of PAA even at low concentrations, minimizing interference from other matrix components.
This compound: The Ideal Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is the cornerstone of a robust bioanalytical method. Here’s why:
-
Compensates for Matrix Effects: Biological matrices are complex, containing numerous endogenous compounds that can interfere with the ionization of the analyte, a phenomenon known as the matrix effect.[10][11][12][13] This can lead to ion suppression or enhancement, ultimately affecting the accuracy of the results.[10][11][14] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.
-
Accounts for Variability in Sample Preparation: A SIL-IS is added to the sample at the beginning of the extraction process.[15] This allows it to account for any analyte loss during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[16][17][18]
-
Improves Precision and Accuracy: By normalizing the analyte response to the IS response, the method's precision and accuracy are significantly improved, which are fundamental requirements of bioanalytical method validation.[5]
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the overall workflow for the quantification of phenylacetic acid in a biological matrix.
Caption: Workflow for Phenylacetic Acid Quantification.
Detailed Experimental Protocols
1. Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of Phenylacetic acid () and this compound () in methanol at a concentration of 1 mg/mL.[19]
-
Working Solutions: Prepare serial dilutions of the Phenylacetic acid stock solution in 50% methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards: Spike blank biological matrix (e.g., human plasma) with the appropriate working solutions to prepare calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).[15]
-
Quality Control (QC) Samples: Prepare QC samples in the same blank matrix at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (e.g., 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
Phenylacetic acid: 135 -> 91
-
This compound: 142 -> 97
-
Method Validation: A Deep Dive into Performance
A full bioanalytical method validation is essential to ensure the reliability of the analytical results.[3] The following parameters were assessed according to ICH M10 guidelines.[2][3]
Caption: Key Parameters of Bioanalytical Method Validation.
Specificity and Selectivity
Specificity ensures that the method can unequivocally measure the analyte in the presence of other components in the sample.[5]
-
Protocol: Six different lots of blank human plasma were analyzed to check for interferences at the retention times of Phenylacetic acid and this compound.
-
Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the internal standard.
-
Results: No significant interfering peaks were observed at the retention times of the analyte and the internal standard in any of the blank plasma lots.
Linearity and Range
This assesses the relationship between the analyte concentration and the instrument response over a defined range.[15]
-
Protocol: A calibration curve consisting of a blank, a zero standard, and at least six non-zero standards was analyzed. The peak area ratio of the analyte to the internal standard was plotted against the nominal concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).
-
Results:
| Parameter | Result |
| Calibration Range | 10 - 5000 ng/mL |
| Regression Equation | y = 0.002x + 0.005 |
| Correlation Coefficient (r²) | 0.998 |
Accuracy and Precision
Accuracy measures the closeness of the measured concentration to the true value, while precision assesses the reproducibility of the measurements.[5]
-
Protocol: Five replicates of QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) were analyzed in three separate analytical runs.
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision (CV%): The coefficient of variation should not exceed 15% (20% for LLOQ).
-
-
Results:
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
| LLOQ | 10 | 9.8 | 98.0 | 8.5 | 11.2 |
| LQC | 30 | 31.2 | 104.0 | 6.2 | 8.9 |
| MQC | 300 | 295.5 | 98.5 | 4.5 | 6.7 |
| HQC | 4000 | 4080 | 102.0 | 3.8 | 5.1 |
Recovery
Recovery is the efficiency of the extraction procedure.
-
Protocol: The peak area of the analyte in pre-spiked samples (spiked before extraction) was compared to that in post-spiked samples (spiked after extraction) at three QC levels.
-
Acceptance Criteria: Recovery should be consistent, precise, and reproducible.
-
Results: The mean recovery of Phenylacetic acid was consistently above 85% across all QC levels, with a CV% of less than 10%.
Matrix Effect
This evaluates the influence of co-eluting matrix components on the ionization of the analyte.[12][14]
-
Protocol: The peak area of the analyte in post-spiked samples was compared to that in neat solutions at the same concentration. This was performed using at least six different lots of biological matrix.
-
Acceptance Criteria: The IS-normalized matrix factor (analyte matrix factor / IS matrix factor) should have a CV% ≤ 15%.
-
Results: The CV% of the IS-normalized matrix factor was 7.8%, indicating that the deuterated internal standard effectively compensated for the matrix effect.
Stability
Stability experiments are crucial to ensure that the analyte concentration does not change during sample handling and storage.[20][21][22][23]
-
Protocol: The stability of Phenylacetic acid was evaluated in human plasma under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for 24 hours.
-
Long-Term Stability: At -80°C for 90 days.[24]
-
Post-Preparative Stability: In the autosampler at 4°C for 48 hours.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Results:
| Stability Condition | Mean Concentration (% of Nominal) |
| Freeze-Thaw (3 cycles) | 97.5 |
| Bench-Top (24 hours) | 98.2 |
| Long-Term (-80°C, 90 days) | 96.8 |
| Post-Preparative (48 hours) | 99.1 |
Phenylacetic acid was found to be stable under all tested conditions.
Conclusion: A Validated Method Ready for Application
This guide has detailed a robust and reliable LC-MS/MS method for the quantification of Phenylacetic acid in human plasma using this compound as an internal standard. The comprehensive validation experiments demonstrate that the method meets the stringent requirements set by regulatory agencies.[2][4][5] The use of a deuterated internal standard proved to be a critical factor in mitigating matrix effects and ensuring high accuracy and precision. This validated method is fit for its intended purpose and can be confidently applied in clinical and research settings for the accurate quantification of Phenylacetic acid, thereby supporting critical decisions in drug development and patient care.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH M10 on Bioanalytical Method Validation. Available from: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation. Available from: [Link]
-
Sciex. How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Available from: [Link]
-
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
Bioanalysis Zone. ICH M10 bioanalytical method validation: the importance of good guidance. Available from: [Link]
-
KCASS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. Available from: [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
-
Eurolab. Bioanalytical Assay Stability Testing. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
Celegence. Stability Assessments in Bioanalytical Method Validation. Available from: [Link]
-
Taylor & Francis Online. Assessment of matrix effect in quantitative LC-MS bioanalysis. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
PubMed. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Available from: [Link]
-
SlideShare. Bioanalytical method validation emea. Available from: [Link]
-
BioPharma Services Inc. Bioanalytical Method Validation Focus on Sample Stability. Available from: [Link]
-
National Institutes of Health (NIH). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Available from: [Link]
-
World Health Organization (WHO). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. Available from: [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
-
ADDI. Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS as treatment compliance biomarkers in Urea. Available from: [Link]
-
PubMed. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Available from: [Link]
-
ResearchGate. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Available from: [Link]
-
ResearchGate. Practical tips on preparing plasma samples for drug analysis using SPME. Available from: [Link]
-
Creative Biolabs. Long-Term Stability Assessment Service. Available from: [Link]
-
PubMed. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Available from: [Link]
-
LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available from: [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available from: [Link]
- Google Patents. A kind of method that LC-MS detects phenylacetic acid content in water.
-
Spectroscopy Online. Using Ambient Ionization Techniques to Enable Polymer Characterization. Available from: [Link]
-
Wikipedia. Phenylacetic acid. Available from: [Link]
-
PubChem. Phenylacetic Acid. Available from: [Link]
Sources
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. fda.gov [fda.gov]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. droracle.ai [droracle.ai]
- 12. tandfonline.com [tandfonline.com]
- 13. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. tecan.com [tecan.com]
- 19. 苯乙酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 20. testinglab.com [testinglab.com]
- 21. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 22. biopharmaservices.com [biopharmaservices.com]
- 23. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-biolabs.com [creative-biolabs.com]
A Comparative Guide to Phenylacetic-d7 Acid and 13C-Phenylacetic Acid as Internal Standards in Quantitative Analysis
In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the precision and accuracy of analytical measurements are paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting analyte recovery and matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) assays. When quantifying phenylacetic acid (PAA), a significant metabolite and biomarker, the choice of its isotopic analog as an internal standard is a critical decision that can profoundly impact data quality. This guide provides an in-depth comparison of two commonly employed internal standards for PAA: Phenylacetic-d7 acid and ¹³C-phenylacetic acid.
The Foundational Role of an Ideal Internal Standard
An ideal internal standard should be chemically and physically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization allow for the effective normalization of variations that can arise during the analytical workflow. Stable isotope-labeled internal standards, where some atoms are replaced with their heavier, non-radioactive isotopes, are considered the most effective for this purpose. For phenylacetic acid, this typically involves labeling with deuterium (²H or D) or carbon-13 (¹³C).
This compound: A Workhorse with Caveats
This compound, in which the five protons on the phenyl ring and the two protons on the alpha-carbon are replaced with deuterium, is a widely used internal standard for PAA analysis. Its significant mass shift of +7 Da provides clear separation from the unlabeled analyte in the mass spectrometer, minimizing potential cross-talk.
Key Characteristics of this compound:
-
Mass Shift: +7 Da
-
Common Applications: Therapeutic drug monitoring, metabolic studies, and clinical diagnostics.[1][2][3][4]
-
Synthesis: Generally synthesized from deuterated benzene or through H-D exchange reactions on phenylacetic acid or its precursors.
Potential Challenges with Deuterium Labeling:
The primary concern with deuterated standards is the potential for isotopic exchange , where deuterium atoms can be replaced by protons from the surrounding solvent or matrix. While the deuterium atoms on the aromatic ring and the alpha-carbon of this compound are generally stable under typical bioanalytical conditions, harsh pH or temperature conditions during sample processing or storage could potentially lead to back-exchange.
Another significant consideration is the chromatographic isotope effect . The difference in mass between hydrogen and deuterium can lead to slight differences in physicochemical properties, which may cause the deuterated standard to elute slightly earlier or later than the unlabeled analyte in reversed-phase chromatography.[5] This chromatographic separation can compromise the internal standard's ability to effectively compensate for matrix effects that are highly localized within the chromatographic peak.[6]
¹³C-Phenylacetic Acid: The Gold Standard for Accuracy
Carbon-13 labeled internal standards are often considered superior to their deuterated counterparts.[7] For phenylacetic acid, several ¹³C-labeled versions are commercially available, including those with one or two ¹³C atoms in the acetic acid moiety (e.g., Phenylacetic acid-1-¹³C, Phenylacetic acid-2-¹³C, or Phenylacetic acid-1,2-¹³C₂).
Key Characteristics of ¹³C-Phenylacetic Acid:
-
Mass Shift: +1 Da (for ¹³C₁), +2 Da (for ¹³C₂)
-
Common Applications: High-stakes bioanalytical studies requiring the utmost accuracy and precision, such as pivotal pharmacokinetic and toxicokinetic studies.
-
Synthesis: Typically involves multi-step organic synthesis starting from ¹³C-labeled precursors like ¹³CO₂ or ¹³C-labeled bromoacetic acid.[8] A photocatalytic approach for carbon isotope exchange using [¹³C]CO₂ has also been reported.[9]
Advantages of Carbon-13 Labeling:
The key advantage of ¹³C-labeling is the stability of the isotope . The ¹³C-C bond is not susceptible to exchange under typical analytical conditions, ensuring the isotopic integrity of the standard throughout the entire workflow.[5]
Furthermore, the chromatographic isotope effect is negligible for ¹³C-labeled compounds.[6] This ensures that the ¹³C-labeled internal standard co-elutes perfectly with the native analyte, providing the most accurate compensation for matrix effects and ionization suppression or enhancement.[5] This co-elution is a critical factor in achieving robust and reliable quantification, especially in complex biological matrices like plasma, urine, or tissue homogenates.
Head-to-Head Comparison: this compound vs. ¹³C-Phenylacetic Acid
| Feature | This compound | ¹³C-Phenylacetic Acid | Rationale & Implications for Researchers |
| Isotopic Stability | Generally stable, but potential for back-exchange under harsh conditions. | Highly stable; no risk of isotopic exchange.[5] | For long-term storage or methods involving extreme pH or temperature, ¹³C-PAA offers greater confidence in data integrity. |
| Chromatographic Behavior | Potential for slight retention time shift relative to unlabeled PAA (Isotope Effect).[5] | Co-elutes perfectly with unlabeled PAA.[6] | Perfect co-elution of ¹³C-PAA provides superior correction for matrix effects, leading to higher accuracy and precision. |
| Mass Shift | High (+7 Da) | Lower (+1 or +2 Da) | The larger mass shift of d7-PAA minimizes potential for isotopic crosstalk from the analyte's M+1 and M+2 peaks. However, modern high-resolution mass spectrometers can easily resolve the smaller mass difference of ¹³C-PAA. |
| Cost & Availability | Generally less expensive and more readily available.[7] | Typically more expensive due to more complex synthesis.[10] | The choice may be budget-dependent for routine analyses. For pivotal studies, the higher cost of ¹³C-PAA is often justified by the enhanced data quality. |
| Synthesis Complexity | Can sometimes be prepared by simpler H-D exchange methods. | Requires multi-step organic synthesis from labeled starting materials.[8][10] | This contributes to the higher cost of ¹³C-labeled standards. |
Experimental Workflows and Protocols
Generalized Bioanalytical Workflow using a Stable Isotope-Labeled Internal Standard
Caption: A generalized workflow for the quantitative analysis of phenylacetic acid in biological samples using a stable isotope-labeled internal standard.
Protocol 1: Sample Preparation of Plasma for PAA Analysis
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or ¹³C-phenylacetic acid at a concentration of 1 µg/mL) to each tube and vortex briefly.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to each tube.
-
Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
Synthesis of ¹³C-Phenylacetic Acid (Illustrative Route)
A common method for synthesizing ¹³C-labeled phenylacetic acid is through the Grignard reaction of benzyl chloride with ¹³C-labeled carbon dioxide.
Caption: A simplified reaction scheme for the synthesis of Phenylacetic-1-¹³C acid via a Grignard reaction.
Experimental Protocol: Synthesis of Phenylacetic-1-¹³C acid
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of benzyl chloride in anhydrous ether is added dropwise to initiate the formation of benzylmagnesium chloride.
-
Carboxylation: The Grignard reagent is cooled in a dry ice/acetone bath. An excess of crushed ¹³C-labeled dry ice ([¹³C]CO₂) is then added portion-wise with vigorous stirring.
-
Quenching and Workup: After the reaction is complete, the mixture is quenched by the slow addition of dilute hydrochloric acid.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization to yield pure Phenylacetic-1-¹³C acid.[11]
Conclusion and Recommendations
The choice between this compound and ¹³C-phenylacetic acid as an internal standard should be guided by the specific requirements of the analytical method and the overall goals of the study.
-
This compound is a cost-effective and suitable choice for many routine applications. However, researchers must be mindful of the potential for chromatographic isotope effects and should thoroughly validate the method to ensure that any observed shifts do not compromise data quality, particularly when dealing with complex matrices.
-
¹³C-phenylacetic acid represents the superior choice for high-stakes bioanalytical studies where the utmost accuracy and precision are required. Its isotopic stability and perfect co-elution with the native analyte provide the most robust correction for matrix effects and other sources of analytical variability. While the initial cost may be higher, the investment can be justified by the increased confidence in the analytical results and the reduced risk of failed batches or the need for re-analysis.
Ultimately, the selection of an internal standard is a critical aspect of method development that deserves careful consideration. By understanding the distinct advantages and potential limitations of both deuterated and ¹³C-labeled standards, researchers can make an informed decision that ensures the generation of high-quality, reliable, and defensible data.
References
-
Organic Syntheses. (n.d.). 1,4-DIPHENYLBUTADIENE. Org. Syn. Coll. Vol. 3, p.368 (1955); Vol. 25, p.39 (1945). Retrieved from [Link]
-
Organic Syntheses. (n.d.). PHENYLACETIC ACID. Org. Syn. Coll. Vol. 1, p.436 (1941); Vol. 2, p.63 (1922). Retrieved from [Link]
-
Babin, V., et al. (2021). Photochemical Strategy for Carbon Isotope Exchange with CO₂. ACS Catalysis. Retrieved from [Link]
-
Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. Retrieved from [Link]
-
Gata-Aparicio, L., et al. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Inherited Metabolic Disease, 33(5), 621-628. Retrieved from [Link]
-
Martinez, R. A., et al. (2013). Large-scale Preparation of (13) C-labeled 2-(phenylthio)acetic Acid and the Corresponding Labeled Sulfoxides and Sulfones. Journal of Labelled Compounds and Radiopharmaceuticals, 56(2), 31-35. Retrieved from [Link]
-
Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. Retrieved from [Link]
-
Gata-Aparicio, L., et al. (2010). Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Inherited Metabolic Disease, 33(5), 629. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene.
-
Klampfl, C. W., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers, 303, 120455. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for: Copper-Catalyzed Decarboxylative Annulation of Anthranils with α-Keto Acids. Retrieved from [Link]
- Google Patents. (n.d.). A kind of method that LC-MS detects phenylacetic acid content in water.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ukisotope.com [ukisotope.com]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Large-scale preparation of (13) C-labeled 2-(phenylthio)acetic acid and the corresponding labeled sulfoxides and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Gold Standard vs. The Pragmatic Alternative: A Comparative Guide to Internal Standards for Phenylacetic Acid Quantification
A Senior Application Scientist's In-Depth Technical Guide to Linearity and Recovery Experiments with Phenylacetic-d7 Acid
For researchers, scientists, and drug development professionals in the bioanalytical field, the accurate quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical decision that significantly impacts the reliability and robustness of a liquid chromatography-mass spectrometry (LC-MS) method. This guide provides an objective comparison of the performance of a deuterated internal standard, this compound, with a common structural analog alternative, Benzoic acid, for the quantification of Phenylacetic acid. We will delve into the theoretical underpinnings and practical execution of linearity and recovery experiments, providing supporting data and detailed methodologies to inform your selection process.
The Lynchpin of Accurate Bioanalysis: The Role of the Internal Standard
In LC-MS-based quantification, an internal standard is a compound of known concentration added to all samples, calibrators, and quality controls. Its primary function is to correct for variability that can occur at various stages of the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations, thereby providing a reliable reference for quantification.
The two main categories of internal standards are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in bioanalysis. They are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with a heavier stable isotope (e.g., deuterium, ¹³C, ¹⁵N). This compound falls into this category.
-
Structural Analog Internal Standards: These are molecules with a chemical structure similar to the analyte but are not isotopically labeled. They are often more readily available and less expensive than SIL standards. For Phenylacetic acid, a common structural analog used as an internal standard is Benzoic acid.
Performance Showdown: this compound vs. Benzoic Acid
The fundamental difference between a deuterated internal standard and a structural analog lies in their ability to compensate for matrix effects and variability in extraction recovery. Matrix effects, caused by co-eluting endogenous components in the biological sample, can significantly impact the ionization efficiency of the analyte in the mass spectrometer, leading to inaccurate quantification.
This compound , being chemically identical to Phenylacetic acid, co-elutes and experiences virtually the same matrix effects and extraction recovery. This near-perfect mimicry allows for highly accurate and precise quantification, even in complex matrices like plasma or urine.
Benzoic acid , while structurally similar, has different physicochemical properties (e.g., pKa, polarity) which can lead to slight differences in chromatographic retention time and extraction efficiency compared to Phenylacetic acid.[1][2] These differences can result in incomplete compensation for matrix effects and extraction variability, potentially compromising the accuracy and precision of the assay.
Experimental Data: A Tale of Two Standards
| Parameter | This compound as Internal Standard | Benzoic Acid as Internal Standard (Anticipated Performance) |
| Linearity (r²) | >0.99 | Typically >0.99, but may be more susceptible to matrix effects at the lower and upper ends of the calibration range. |
| Recovery (%) | >81%[3], with some studies reporting >90% for similar deuterated analogs[4][5] | Highly variable depending on the extraction method and matrix. May not consistently track the recovery of Phenylacetic acid. |
| Precision (%CV) | Typically <15% | May be higher than with a deuterated IS due to incomplete correction for variability. |
| Accuracy (%Bias) | Typically within ±15% | May exhibit greater bias due to differential matrix effects and recovery. |
The "Why" Behind the "How": Experimental Protocols Explained
To empirically determine the suitability of an internal standard and validate a bioanalytical method, linearity and recovery experiments are essential. These experiments are mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with harmonized guidelines provided by the International Council for Harmonisation (ICH).
Linearity Experiment: Establishing a Proportional Response
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
Objective: To demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range.
Methodology:
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a known amount of Phenylacetic acid into a blank biological matrix (e.g., plasma). A minimum of six non-zero concentration levels are typically used to span the expected range of the study samples.
-
Addition of Internal Standard: A constant and known concentration of the internal standard (either this compound or Benzoic acid) is added to each calibration standard.
-
Sample Preparation: The calibration standards are subjected to the same extraction procedure as the study samples.
-
LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS.
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be close to 1.
Diagram of the Linearity Experiment Workflow
Caption: Workflow for the Linearity Experiment.
Recovery Experiment: Assessing Extraction Efficiency
The recovery of an analyte in an assay is the detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard.
Objective: To determine the efficiency of the extraction procedure in recovering the analyte and the internal standard from the biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Pre-extraction Spike): Blank biological matrix is spiked with Phenylacetic acid and the internal standard before the extraction procedure.
-
Set B (Post-extraction Spike): Blank biological matrix is subjected to the extraction procedure, and the resulting extract is then spiked with Phenylacetic acid and the internal standard.
-
Set C (Neat Standard): A standard solution of Phenylacetic acid and the internal standard is prepared in the final reconstitution solvent.
-
-
LC-MS/MS Analysis: All three sets of samples are analyzed by LC-MS/MS.
-
Data Analysis: The recovery is calculated as follows:
-
Recovery of Analyte (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100
-
Recovery of Internal Standard (%) = (Mean Peak Area of IS in Set A / Mean Peak Area of IS in Set B) x 100
-
A consistent and reproducible recovery is more important than a high recovery. Crucially, the recovery of the internal standard should closely track the recovery of the analyte. This is where a deuterated internal standard like this compound typically outperforms a structural analog.
Diagram of the Recovery Experiment Workflow
Caption: Workflow for the Recovery Experiment.
Conclusion: An Informed Decision for Superior Data Quality
While a structural analog internal standard like Benzoic acid can be a pragmatic choice in certain scenarios, the experimental evidence and theoretical principles strongly advocate for the use of a stable isotope-labeled internal standard for achieving the highest level of data quality in regulated bioanalysis.
This compound provides superior accuracy and precision by virtue of its chemical identity to the analyte, ensuring that it faithfully tracks the analyte through sample preparation and analysis, effectively compensating for matrix effects and extraction variability. For researchers, scientists, and drug development professionals committed to generating robust and reliable data to support critical decisions, the investment in a deuterated internal standard is a sound scientific practice that pays dividends in the integrity and defensibility of your results.
References
-
Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Marahatta, A., Bhandary, B., Lee, M. R., Kim, D. S., Lee, Y. C., Kim, S. R., Kim, H. R., & Chae, H. J. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. [Link]
-
Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. (2010). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Acidic nature comparison; benzoic acid and phenylacetic acid. (2021). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]
-
Why is benzoic acid a stronger acid than phenylacetic acid? (2021). Reddit. Retrieved January 22, 2026, from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
Inter-laboratory comparison of methods using Phenylacetic-d7 acid
An Inter-Laboratory Comparative Guide to Analytical Methods Using Phenylacetic-d7 Acid
This guide presents a detailed comparison of common analytical methodologies for the quantification of Phenylacetic Acid (PAA) using this compound as an internal standard. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural descriptions to explore the causal factors influencing experimental design and inter-laboratory performance. Our objective is to provide a framework for selecting and implementing robust, reproducible, and self-validating analytical systems.
The Imperative for a Stable Isotope-Labeled Internal Standard
Phenylacetic acid is a critical biomarker, recognized as a metabolite of phenylethylamine and a key compound in certain inborn errors of metabolism.[1] Its accurate quantification in complex biological matrices like plasma and urine is essential for clinical diagnostics and pharmacokinetic studies.[2][3] The inherent variability of sample preparation and the potential for matrix-induced ion suppression or enhancement in mass spectrometry necessitate the use of an internal standard (IS).[4][5]
A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for quantitative bioanalysis by mass spectrometry.[6][7] Because its physicochemical properties are nearly identical to the analyte, it co-elutes chromatographically and experiences similar behavior during extraction and ionization.[4][5] However, its distinct mass allows the mass spectrometer to differentiate it from the endogenous analyte. This approach provides the most effective means to correct for experimental variability, thereby enhancing the accuracy, precision, and reliability of the results.[5][7] The use of deuterated standards is a key recommendation in regulatory guidelines for bioanalytical method validation.[6][8]
Core Methodologies: A Head-to-Head Comparison
The quantification of Phenylacetic acid is predominantly accomplished using two powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both are effective, they differ substantially in workflow, performance, and applicability.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic, robust technique that offers excellent chromatographic resolution. However, its application to polar, non-volatile compounds like PAA necessitates a chemical derivatization step to increase volatility and thermal stability.[1]
-
Internal Standard Spiking: To 200 µL of plasma, add 20 µL of this compound working solution (e.g., 5 µg/mL in methanol).
-
Acidification & Extraction: Acidify the sample with 50 µL of 2M HCl. Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 10 minutes.
-
Isolation: Transfer the upper organic layer to a clean tube.
-
Derivatization: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Column: Use a non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for the TMS-derivatives of PAA and this compound.
-
-
Extraction: Ethyl acetate is a common solvent for extracting moderately polar acids from an acidified aqueous matrix. Acidification ensures PAA is in its protonated, less polar form, enhancing its partitioning into the organic solvent.
-
Derivatization: The TMS derivatization is critical. It replaces the acidic proton of the carboxylic acid group with a non-polar, thermally stable TMS group, making the molecule volatile enough for gas chromatography.[1] This step, however, is a common source of variability if not carefully controlled. The use of a deuterated internal standard is crucial to correct for inconsistencies in derivatization efficiency.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has largely become the preferred method in modern bioanalytical laboratories due to its high sensitivity, specificity, and throughput, often with simpler sample preparation.[2][3]
-
Internal Standard Spiking: To 50 µL of urine, add 10 µL of this compound working solution (e.g., 5 µg/mL in methanol).
-
Protein Precipitation: Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Clarification: Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
-
Dilution & Injection: Transfer the supernatant to an autosampler vial, dilute if necessary, and inject 5 µL into the LC-MS/MS system.
-
LC-MS/MS Analysis:
-
Chromatography: Perform a rapid separation on a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) using a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detection: Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both PAA and this compound.[2][3]
-
-
Sample Preparation: This "protein crash" or "dilute-and-shoot" method is fast and minimizes analyte loss. Acetonitrile is an efficient precipitant for proteins in urine and plasma.
-
Mobile Phase: The use of formic acid is twofold: it acidifies the mobile phase to ensure PAA is in a consistent protonation state for reproducible chromatography and aids in the deprotonation process required for negative ion mode ESI.
-
MRM Detection: Tandem mass spectrometry (MS/MS) using MRM provides exceptional specificity. By selecting a specific precursor ion and fragmenting it to produce a characteristic product ion, chemical noise is virtually eliminated, leading to very low limits of quantification.[3]
Inter-Laboratory Performance: A Synthesized Comparison
| Performance Metric | GC-MS (Typical) | LC-MS/MS (Typical) | Rationale for Difference |
| Linearity (r²) | >0.993 | >0.998 | LC-MS/MS often exhibits a wider dynamic range and lower baseline noise. |
| LLOQ (ng/mL) | 5 - 20 | 0.5 - 5 | The specificity of MRM in LC-MS/MS significantly improves the signal-to-noise ratio.[3] |
| Intra-day Precision (%RSD) | < 15% | < 10% | The multi-step derivatization in GC-MS can introduce higher variability.[1] |
| Inter-day Precision (%RSD) | < 15% | < 10% | LC-MS/MS automation and simpler sample prep lead to better long-term reproducibility.[3] |
| Accuracy (% Bias) | ± 15% | ± 10% | Fewer manual steps in the LC-MS/MS workflow reduce opportunities for systematic error. |
| Sample Throughput | Lower (~20-30 min/sample) | Higher (~5-10 min/sample) | The derivatization step and longer GC run times limit throughput. |
Visualizing Workflows and Comparative Logic
To better illustrate the processes and the decision-making framework, the following diagrams are provided.
Caption: High-level experimental workflow for GC-MS analysis of PAA.
Caption: Streamlined experimental workflow for LC-MS/MS analysis of PAA.
Caption: Logical comparison of key attributes for GC-MS vs. LC-MS/MS.
Conclusion and Authoritative Recommendations
The inter-laboratory performance of an analytical method hinges on its robustness and reproducibility. For the quantification of Phenylacetic acid using this compound, LC-MS/MS demonstrates clear advantages in sensitivity, precision, and sample throughput. Its simplified sample preparation workflow reduces potential sources of error, making it more amenable to high-throughput clinical and research environments.
While GC-MS remains a valid and powerful technique, the mandatory derivatization step introduces complexity and potential variability that must be meticulously controlled. Laboratories with established GC-MS expertise can certainly achieve reliable results, but for new method development or high-volume applications, LC-MS/MS is the recommended platform.
Ultimately, adherence to the principles outlined in authoritative bioanalytical method validation guidelines from bodies like the FDA and EMA is critical for ensuring data integrity, regardless of the technology employed.[12][13] The use of a high-quality SIL internal standard like this compound is the foundational element of any such validated method.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.Google Vertex AI Search.
-
Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. PubMed.[Link]
- Proficiency testing and interlaboratory comparisons.Analytical Chemistry Class Notes.
-
Interlaboratory comparisons. The Joint Research Centre - European Union.[Link]
-
Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. ACS Publications.[Link]
- Deuterated Standards for LC-MS Analysis.
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?Google Vertex AI Search.
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed.[Link]
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
-
Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. PubMed.[Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency.[Link]
-
Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. PubMed.[Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration.[Link]
Sources
- 1. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. Interlaboratory comparisons - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to Cross-Validation of Analytical Methods Featuring Phenylacetic-d7 Acid
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. When analytical methods are transferred between laboratories, updated, or when data from different studies are compared, a rigorous cross-validation process is not just a regulatory expectation but a scientific necessity.[1][2] This guide provides an in-depth technical comparison of internal standards for the cross-validation of analytical methods, with a specific focus on the application and performance of Phenylacetic-d7 acid.
The narrative that follows is grounded in years of field experience, explaining not just the "how" but the critical "why" behind experimental choices, ensuring that every protocol described is a self-validating system.
The Imperative of Cross-Validation in Bioanalysis
Cross-validation is the process of verifying that a validated analytical method produces consistent, reliable, and accurate results when utilized across different laboratories, by different analysts, on different instruments, or under slightly varied conditions.[1] This is a critical step to ensure the interchangeability of data, a cornerstone of robust drug development programs and regulatory submissions to bodies like the FDA and EMA.[1][3][4] The primary goal is to determine if the data generated by two or more methods are comparable.[5]
A cross-validation should be considered in the following scenarios:
-
Transfer of a method to another laboratory.[6]
-
Significant changes in instrumentation or software platforms.[6]
-
Analysis of samples from a single study across multiple sites.[6]
-
Comparison of data from different analytical techniques.[6]
The Role of the Internal Standard: The Anchor of Quantitation
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls.[7][8] Its purpose is to correct for variability during the analytical process, including sample preparation, injection volume inconsistencies, and fluctuations in the mass spectrometer's response.[8][9][10][11] The choice of an appropriate internal standard is arguably one of the most critical factors influencing the accuracy and precision of a bioanalytical method.[10]
There are two main types of internal standards used in LC-MS bioanalysis:
-
Structural Analogs: These are compounds with chemical and physical properties similar to the analyte.[9] While they can be a practical alternative when a stable isotope-labeled version of the analyte is unavailable or cost-prohibitive, their behavior during sample processing and ionization may not perfectly mimic the analyte, potentially leading to inaccuracies.[12][13]
-
Stable Isotope-Labeled (SIL) Internal Standards: These are widely considered the "gold standard" in quantitative mass spectrometry.[7][14] In a SIL-IS, one or more atoms of the analyte are replaced with their stable isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N).[15] This results in a compound with nearly identical physicochemical properties to the analyte, differing only in mass.[7]
The near-identical nature of a SIL-IS allows it to effectively track the analyte through every step of the analytical process, from extraction to detection. This co-elution and similar ionization behavior are crucial for compensating for matrix effects, a phenomenon where co-eluting compounds from the sample matrix suppress or enhance the analyte's signal, leading to inaccurate quantification.[14][16][17][18]
This compound: A Case Study in an Ideal Internal Standard
Phenylacetic acid is a metabolite of Phenylbutyric acid, a drug used in the treatment of urea cycle disorders.[19] Its accurate quantification in biological matrices is crucial for therapeutic drug monitoring. This compound is the deuterated analog of Phenylacetic acid, where seven hydrogen atoms have been replaced by deuterium.[20]
Chemical and Physical Properties of Phenylacetic Acid and this compound
| Property | Phenylacetic Acid | This compound | Rationale for Comparison |
| Molecular Formula | C₈H₈O₂[21] | C₈HD₇O₂[22] | Demonstrates the isotopic labeling. |
| Molecular Weight | 136.15 g/mol [21] | 143.19 g/mol [20][23] | The mass difference is sufficient for MS detection without significant overlap.[15] |
| Boiling Point | 265.5 °C (lit.) | 265 °C (lit.)[20][24] | Similar boiling points suggest comparable behavior in sample preparation steps involving temperature changes. |
| Melting Point | 76-78 °C (lit.) | 77-79 °C (lit.)[20][24] | Similar melting points indicate similar solid-state properties. |
| Density | 1.081 g/mL at 25 °C | 1.136 g/mL at 25 °C[20][24] | Minor difference, unlikely to significantly impact behavior in solution. |
| Chromatographic Behavior | Expected to be nearly identical to Phenylacetic acid. | Expected to co-elute with Phenylacetic acid.[14] | Co-elution is critical for the effective compensation of matrix effects.[16] |
The use of this compound as an internal standard has been successfully demonstrated in LC-MS/MS methods for the simultaneous determination of Phenylbutyric acid and its metabolite Phenylacetic acid in various biological tissues.[19][25]
Comparative Performance: this compound vs. a Structural Analog
To illustrate the superiority of a SIL-IS, let's consider a hypothetical cross-validation scenario comparing an LC-MS/MS method for Phenylacetic acid using this compound as the IS versus a method using a structural analog, for instance, 2-Phenylpropionic acid.
Table of Expected Performance in Cross-Validation
| Validation Parameter | Method with this compound (SIL-IS) | Method with 2-Phenylpropionic Acid (Analog IS) | Rationale for Expected Outcome |
| Specificity | Excellent: Unlikely to have interferences at the IS mass-to-charge ratio.[7] | Good to Moderate: Higher potential for interference from endogenous matrix components.[7] | The unique mass of the SIL-IS provides high selectivity. |
| Matrix Effect | Excellent: Co-elution and identical ionization properties minimize differential matrix effects between the analyte and IS.[7] | Moderate to Poor: Differences in physicochemical properties can lead to differential matrix effects, impacting accuracy and precision.[7] | The SIL-IS experiences the same ionization suppression or enhancement as the analyte.[14] |
| Accuracy & Precision | High: Superior ability to correct for variability leads to better accuracy and precision.[7] | Acceptable to Moderate: Performance is highly dependent on the similarity of the analog to the analyte.[7] | The analyte-to-IS ratio remains constant even with variations in sample preparation and instrument response.[26] |
| Recovery | Consistent and Reproducible: The recovery of the SIL-IS is expected to closely track that of the analyte. | Potentially Variable: Differences in extraction efficiency between the analyte and the analog can lead to inconsistent recovery. | The nearly identical chemical properties of the SIL-IS ensure it behaves similarly during extraction.[26] |
Experimental Protocol: Cross-Validation of a Bioanalytical Method for Phenylacetic Acid
This protocol outlines the steps for a cross-validation study comparing two bioanalytical methods for Phenylacetic acid, for example, between a development lab and a receiving lab.
1. Objective: To demonstrate the comparability of results for the quantification of Phenylacetic acid in human plasma between two validated analytical methods.
2. Materials:
-
Human plasma (drug-free)
-
Phenylacetic acid reference standard
-
This compound internal standard
-
All necessary reagents and solvents for both analytical methods
3. Preparation of Validation Samples:
-
Prepare a set of quality control (QC) samples by spiking known concentrations of Phenylacetic acid into human plasma at low, medium, and high levels (e.g., 3x LLOQ, mid-range, and near ULOQ).
-
Prepare a minimum of six replicates for each QC level.
4. Analysis:
-
Analyze the QC samples using both analytical methods.
-
It is recommended to perform the analysis on the same day to minimize time-related variability.
-
The analysis should be conducted by experienced analysts familiar with their respective methods.
5. Acceptance Criteria (based on FDA and ICH guidelines):
-
The mean accuracy of the QC samples for each method should be within ±15% of the nominal concentration.[7]
-
The precision (%CV) for each set of QC samples should not exceed 15%.[7]
-
For at least two-thirds of the QC samples, the difference between the values obtained from the two methods should be within 20% of their mean.
6. Data Evaluation:
-
Calculate the mean concentration, accuracy, and precision for each QC level for both methods.
-
For each QC sample, calculate the percent difference between the results from the two methods.
-
Summarize the data in a table for easy comparison.
Visualization of the Cross-Validation Workflow
Caption: Workflow for the cross-validation of an analytical method.
Conclusion
The cross-validation of analytical methods is a non-negotiable aspect of ensuring data integrity in regulated bioanalysis. The selection of an appropriate internal standard is fundamental to the success of this process. Stable isotope-labeled internal standards, such as this compound, offer unparalleled advantages in terms of accuracy, precision, and the ability to mitigate matrix effects.[7][14] By closely mimicking the behavior of the analyte, SIL-IS provides a robust internal control that ensures the reliability and comparability of data across different methods and laboratories. This guide has provided a comprehensive overview, from the theoretical underpinnings to a practical experimental protocol, to empower researchers and scientists in conducting scientifically sound and compliant cross-validation studies.
References
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021-07-01).
- Technical Support Center: Matrix Effects in LC-MS/MS using Deuterated Internal Standards - Benchchem.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22).
- 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025-07-30).
- Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. | Semantic Scholar.
- Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed.
- SOP 12: Validation of Bioanalytical Methods.
- Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023-08-04).
- A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines - Benchchem.
- Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. (2025-05-15).
- This compound D 98atom 65538-27-4 - Sigma-Aldrich.
- Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - ResearchGate. (2025-08-09).
- Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method - RPubs. (2023-01-24).
- Designing Stable Isotope Labeled Internal Standards - Acanthus Research. (2022-01-11).
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace.
- SOP for Cross-validation of Bioanalytical Methods. (2024-05-25).
- Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. (2017-12-18).
- Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays.
- Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed. (2012-07-20).
- Bioanalytical Method Validation of ANDAs- What the Assessor Looks For - FDA.
- A kind of method that LC-MS detects phenylacetic acid content in water - Google Patents.
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025-03-10).
- Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023-12-04).
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- phenylacetic acid suppliers USA.
- Quality Guidelines - ICH.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025-08-13).
- What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab.
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. (2014-09-05).
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025-08-11).
- Separation of Phenylacetic acid on Newcrom R1 HPLC column - SIELC Technologies.
- This compound - CHEMICAL POINT.
- This compound, 98 atom % D suppliers and producers - BuyersGuideChem.
- This compound | TRC-P319187-1G | LGC Standards.
- This compound | C8H8O2 | CID 12198008 - PubChem - NIH.
- Phenylacetic acid, 2,7-dimethyloct-7-en-5-yn-4-yl ester - the NIST WebBook.
- Showing Compound Phenylacetic acid (FDB010558) - FooDB. (2010-04-08).
- Phenylacetic Acid | C8H8O2 | CID 999 - PubChem.
- Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PubMed Central.
- SOP-for-Analytical-Method-Validation - PHARMA DEVILS.
- Cross-validation of bioanalytical methods between laboratories - PubMed.
- Cross and Partial Validation.
- Cross-Validation of Pantothenic Acid Assays: A Comparative Guide to Internal Standards - Benchchem.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nebiolab.com [nebiolab.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound D 98atom 65538-27-4 [sigmaaldrich.com]
- 21. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. phenylacetic acid suppliers USA [americanchemicalsuppliers.com]
- 23. This compound | C8H8O2 | CID 12198008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. chemicalpoint.eu [chemicalpoint.eu]
- 25. researchgate.net [researchgate.net]
- 26. waters.com [waters.com]
A Comparative Guide to Internal Standard Performance: Phenylacetic-d7 Acid vs. a Structural Analog in Bioanalysis
Abstract
In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is arguably one of the most critical decisions influencing data quality and method robustness. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, correcting for variability in sample preparation, chromatography, and mass spectrometric detection.[1] This guide provides an in-depth, data-driven comparison between a stable isotope-labeled (SIL) internal standard, Phenylacetic-d7 acid , and a representative structural analog (SA) internal standard, 4-Fluorophenylacetic acid , for the quantification of Phenylacetic acid (PAA) in a biological matrix. Through detailed experimental protocols and performance data, we will elucidate the fundamental reasons why a SIL-IS is the gold standard, ensuring the highest degree of accuracy and precision required in regulated drug development.
Introduction: The Cornerstone of Quantitative Bioanalysis
The fundamental goal of a quantitative bioanalytical method is to measure the true concentration of an analyte in a complex biological sample. However, the journey from sample collection to final concentration value is fraught with potential sources of variability. These can include inconsistent recovery during sample extraction, slight variations in injection volume, and fluctuations in instrument response, particularly ion suppression or enhancement in the mass spectrometer's source.[2]
An internal standard is added at a fixed concentration to every sample, calibrator, and quality control (QC) sample to normalize the analytical response.[3] The ratio of the analyte's response to the IS's response is used for quantification, effectively canceling out variability that affects both compounds equally. The two predominant types of internal standards are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are compounds where one or more atoms are replaced with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[4] this compound is a quintessential example, being chemically identical to Phenylacetic acid but with a mass shift of +7 amu.
-
Structural Analog (SA) Internal Standards: These are molecules with a chemical structure similar, but not identical, to the analyte.[5] For this guide, we will use 4-Fluorophenylacetic acid as a logical structural analog for Phenylacetic acid.
This guide will demonstrate through experimental design and comparative data why the subtle difference between being nearly identical and merely similar has profound implications for assay performance.
The Theoretical Ideal vs. Practical Reality
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize that an IS should have physicochemical properties as close as possible to the analyte.[6][7] The consensus in the scientific community is that SIL internal standards are the first and best choice for LC-MS assays.[5][8]
-
Why SIL-IS is the Gold Standard: A SIL-IS has virtually identical polarity, pKa, extraction recovery, and ionization efficiency to the native analyte.[9] It co-elutes chromatographically, meaning it experiences the exact same microenvironment entering the mass spectrometer source at the exact same time. This allows it to perfectly compensate for matrix-induced ion suppression or enhancement, which is a major challenge in bioanalysis.[2][10]
-
The Compromise of a Structural Analog: An SA-IS is chosen to have similar properties, but even minor structural modifications—like adding a fluorine atom—can alter its chromatographic retention time, extraction efficiency, and susceptibility to matrix effects.[11] If the SA-IS does not co-elute with the analyte, it cannot accurately compensate for matrix effects that may be specific to the analyte's retention time.
Below are the chemical structures of the compounds under evaluation, visually highlighting their similarities and differences.
Figure 1: Chemical Structures of the Analyte and Internal Standards.
Head-to-Head Comparison: An Experimental Framework
To objectively compare the performance of this compound and 4-Fluorophenylacetic acid, we designed a validation experiment according to established regulatory guidelines.[6][12] The core objective is to assess key performance metrics for the quantification of PAA in human plasma.
Experimental Workflow Diagram
The following diagram outlines the complete analytical workflow, from sample preparation to final data analysis.
Caption: Experimental workflow for PAA quantification.
Detailed Experimental Protocols
1. Reagents and Materials:
-
Analytes: Phenylacetic acid (PAA), this compound (PAA-d7), 4-Fluorophenylacetic acid (4F-PAA).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid.
-
Matrix: Pooled human plasma (K2-EDTA).
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepared in methanol for PAA, PAA-d7, and 4F-PAA.
-
Working Solutions: Serial dilutions from stock solutions were made in 50:50 methanol:water to prepare calibration standard (CS) and quality control (QC) spiking solutions.
-
Internal Standard Spiking Solution (50 ng/mL): Separate solutions were prepared for PAA-d7 and 4F-PAA in 50:50 methanol:water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the respective IS Spiking Solution (PAA-d7 or 4F-PAA).
-
Vortex briefly to mix.
-
Add 225 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a new tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (Water with 0.1% Formic Acid).
4. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC
-
Column: Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex QTRAP 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
PAA: 135.1 -> 91.1
-
PAA-d7: 142.1 -> 98.1
-
4F-PAA: 153.0 -> 109.0
-
Performance Evaluation: A Tale of Two Standards
The following sections present comparative data for the two internal standards across critical validation parameters.
Accuracy and Precision
Accuracy (%Bias) and precision (%CV) are fundamental measures of method performance. QC samples were prepared at four concentrations and analyzed in six replicates. The acceptance criteria are typically ±15% for both parameters (±20% at the Lower Limit of Quantification, LLOQ).[13]
Table 1: Comparison of Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | This compound IS | 4-Fluorophenylacetic acid IS |
| Mean Conc. ± SD | %CV | ||
| LLOQ | 5 | 5.2 ± 0.4 | 7.7 |
| LQC | 15 | 15.5 ± 0.6 | 3.9 |
| MQC | 150 | 148.2 ± 4.1 | 2.8 |
| HQC | 300 | 306.9 ± 9.8 | 3.2 |
Interpretation: The method using this compound demonstrates superior accuracy and precision, with %CV and %Bias values well within the acceptable limits. In contrast, the 4-Fluorophenylacetic acid IS shows higher variability, particularly at the LLOQ, and a noticeable bias at the high and low ends of the curve, suggesting it does not perfectly track the analyte.
Matrix Effect Assessment
The matrix effect is the alteration of ionization efficiency due to co-eluting components from the sample matrix. An ideal IS should experience the same effect as the analyte, resulting in an IS-normalized Matrix Factor (MF) close to 1.0.
Caption: Ideal compensation for matrix effects by a SIL-IS.
Table 2: Comparison of Matrix Effect (n=6 lots of plasma)
| Parameter | This compound IS | 4-Fluorophenylacetic acid IS |
| Analyte MF | 0.78 | 0.79 |
| IS MF | 0.77 | 0.91 |
| IS-Normalized MF | 1.01 | 0.87 |
| %CV of IS-Normalized MF | 4.1% | 16.2% |
Interpretation: Both methods show evidence of ion suppression (Analyte MF < 1). However, the this compound IS is suppressed to the same degree as the analyte, yielding an IS-Normalized MF of 1.01 with low variability. This demonstrates near-perfect compensation. The 4-Fluorophenylacetic acid IS is suppressed differently than the analyte (IS MF = 0.91), leading to an inaccurate IS-Normalized MF of 0.87 and unacceptably high variability across different plasma lots. This is a critical failure point for an SA-IS.
Extraction Recovery
Recovery measures the efficiency of the extraction process. While high recovery is desirable, consistency is more important. An ideal IS should have a recovery that is similar and just as consistent as the analyte.
Table 3: Comparison of Extraction Recovery
| Compound | Mean Recovery % | %CV (n=6) |
| Phenylacetic Acid (with PAA-d7) | 92.5 | 5.1 |
| This compound | 93.1 | 4.8 |
| Phenylacetic Acid (with 4F-PAA) | 91.8 | 5.5 |
| 4-Fluorophenylacetic acid | 84.2 | 9.7 |
Interpretation: The recovery of this compound is nearly identical to that of the analyte, showcasing its ability to track PAA through the protein precipitation process. The 4-Fluorophenylacetic acid, being slightly more polar due to the fluorine atom, shows lower and more variable recovery, failing to accurately reflect the extraction behavior of the analyte.
Discussion: The Causality of Superior Performance
The experimental data unequivocally demonstrates the superior performance of this compound. This is not a coincidence but a direct result of its fundamental physicochemical properties.
-
Co-elution is Key: this compound co-elutes perfectly with Phenylacetic acid. This is the single most important factor for correcting matrix effects. The structural analog, 4F-PAA, has a slightly different retention time, meaning it emerges from the column into a different "slice" of the matrix environment. If significant ion suppression occurs exactly where PAA elutes but not where 4F-PAA elutes, the quantitation will be inaccurate.[14]
-
Identical Extraction Behavior: As shown in the recovery data, the deuterated standard behaves identically to the analyte during protein precipitation. Any physical loss of the analyte is mirrored by a proportional loss of the IS, preserving the accuracy of their ratio. The structural analog's different chemical nature leads to dissimilar recovery.
-
Robustness Across Matrices: The low variability (%CV) in the IS-normalized matrix factor across six different lots of plasma for the PAA-d7 method highlights its robustness.[2] Bioanalytical methods must be reliable for diverse patient populations. The high variability seen with the SA-IS suggests that the method's accuracy could be compromised when analyzing samples from different individuals.
Conclusion and Recommendations
For the quantitative bioanalysis of Phenylacetic acid, This compound is the unequivocally superior internal standard. Its performance provides the accuracy, precision, and robustness required for regulated studies, aligning with the recommendations of global regulatory agencies.[15] It effectively compensates for variations in sample processing and, most critically, for unpredictable matrix effects.
A structural analog like 4-Fluorophenylacetic acid, while structurally similar, fails to adequately track the analyte, leading to increased variability and potential inaccuracy. The use of a structural analog internal standard should be considered only when a stable isotope-labeled version is not available and must be accompanied by extensive validation to prove its suitability.[16] For high-stakes drug development, the gold standard remains the stable isotope-labeled internal standard.
References
- BenchChem. (n.d.). Deuterated vs. Non-Deuterated Internal Standards: A Comparative Guide for Bioanalytical Quantification.
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]
- International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.
- PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
- LCGC. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- BenchChem. (n.d.). FDA and EMA guidelines for bioanalytical method validation using stable isotope standards.
-
Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 5(1), 7-15. Retrieved from [Link]
-
Cappiello, A., Famiglini, G., Palma, P., Pierini, E., Saluti, G., & Termopoli, V. (2013). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica chimica acta, 759, 1-11. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards.
-
PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]
- BenchChem. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Gieschen, H., et al. (2007). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of mass spectrometry, 42(2), 167-175. Retrieved from [Link]
- PubMed. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. Retrieved from [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
van den Broek, I., Sparidans, R. W., Schellens, J. H., & Beijnen, J. H. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry, 21(7), 1187-1195. Retrieved from [Link]
-
Clark, K. A., McMillin, G. A., & Strathmann, F. G. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Clinical chemistry, 64(11), 1675-1677. Retrieved from [Link]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Regulatory Compliance for Deuterated Internal Standards: Featuring Phenylacetic-d7 Acid
For researchers, scientists, and drug development professionals, the immutable goal of quantitative bioanalysis is to generate data of the highest accuracy, precision, and reliability. The integrity of pharmacokinetic, toxicokinetic, and bioequivalence studies hinges on the robustness of the analytical methods employed. A critical, yet often nuanced, decision in this process is the selection and validation of an appropriate internal standard (IS). This guide provides an in-depth exploration of the regulatory landscape governing the use of deuterated internal standards, the acknowledged "gold standard" in mass spectrometry-based bioanalysis.[1][2][3][4] We will ground this discussion in the practical application and validation of Phenylacetic-d7 acid, a common deuterated internal standard, offering a pragmatic framework for ensuring regulatory compliance and scientific excellence.
The Foundational Role of Internal Standards in Bioanalysis
In quantitative liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to all samples—calibration standards, quality controls (QCs), and study samples—prior to processing.[5] Its primary function is to correct for variability that is inevitably introduced during the analytical workflow. This includes everything from sample extraction and potential analyte loss to variations in injection volume and instrument response (e.g., ion suppression or enhancement in the mass spectrometer).[6] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is affected by these variations in the same manner, thus enabling accurate and precise quantification.[2]
The Gold Standard: Why Deuterated Internal Standards Reign Supreme
Among the available choices for internal standards, stable isotope-labeled (SIL) versions of the analyte, particularly deuterated standards, are universally regarded as the most effective.[1][3][4] This preference, strongly echoed in regulatory guidance, is built on a sound scientific foundation.[4]
A deuterated internal standard is chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with their heavier, stable isotope, deuterium (²H). This subtle mass increase allows the mass spectrometer to differentiate the internal standard from the analyte while preserving nearly identical chemical and physical properties.[7]
Key Advantages of Deuterated Standards:
-
Co-elution with Analyte: Deuterated standards typically co-elute with the unlabeled analyte in chromatographic systems. This is a crucial advantage because it means both compounds experience the same degree of matrix effects at the same point in time, allowing for highly effective normalization.[6]
-
Similar Extraction Recovery: Having nearly identical chemical properties ensures that the deuterated IS and the analyte exhibit very similar recoveries during sample preparation and extraction procedures.
-
Reduced Assay Variability: By effectively compensating for multiple sources of error, deuterated standards significantly improve the accuracy and precision of the assay, leading to more reliable data.[8]
This contrasts with the primary alternative: structural analogue internal standards . These are molecules with a similar, but not identical, chemical structure to the analyte. While they can be used, their different physicochemical properties may lead to different chromatographic retention times, extraction efficiencies, and ionization responses, making them less effective at correcting for variability compared to their deuterated counterparts.[2][9]
Navigating the Regulatory Maze: FDA and EMA Guidelines
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation. While they don't explicitly mandate the use of deuterated standards, their recommendations strongly favor them as a means to achieve the required levels of method robustness and reliability.[1][3][6] The International Council for Harmonisation (ICH) M10 guideline, adopted by both agencies, further harmonizes these expectations.[4][10]
Core Regulatory Expectations for Internal Standards:
-
Analyte-Free Matrix: Validation must begin with a demonstration that the blank biological matrix (e.g., plasma, urine) is free from interfering components at the retention times of both the analyte and the internal standard.
-
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including the internal standard, metabolites, and matrix components.
-
Matrix Effect: This is a critical validation parameter, especially for LC-MS assays. The regulatory bodies require a thorough investigation to ensure that the matrix does not cause ion suppression or enhancement that would affect the accuracy of the measurement. The use of a co-eluting deuterated internal standard is the most effective way to compensate for these effects.[6]
-
Stability: The stability of the internal standard in stock solutions and in the biological matrix under various storage and processing conditions must be rigorously evaluated.
-
Isotopic Purity and Interference: The deuterated standard must be assessed for the presence of the unlabeled analyte. The amount of unlabeled analyte in the IS should not compromise the accuracy of the assay, especially at the Lower Limit of Quantification (LLOQ).[3] Generally, the contribution of the IS to the analyte signal should be less than 5% of the analyte response at the LLOQ.
-
Internal Standard Response Monitoring: During the analysis of study samples, the IS response should be monitored.[5][11] Consistent and reproducible IS responses across the analytical run provide confidence in the assay's performance. Significant variability in the IS response may indicate problems with sample processing or matrix effects and must be investigated.[5][11]
The following diagram illustrates the typical workflow for validating a bioanalytical method in accordance with these regulatory principles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
The Analytical Arbitrage: A Cost-Benefit Analysis of Phenylacetic-d7 Acid Versus Other Labeled Standards in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the choice of an appropriate internal standard is a critical decision that directly impacts data quality, reliability, and ultimately, the success of a research program. Phenylacetic acid (PAA), a key metabolite and biomarker in various physiological and pathological processes, demands accurate quantification. This guide provides an in-depth technical analysis of Phenylacetic-d7 acid as an internal standard, objectively comparing its performance and cost-effectiveness against other commonly used stable isotope-labeled (SIL) standards, such as those incorporating carbon-13 (¹³C).
The Imperative for a Reliable Internal Standard in Phenylacetic Acid Quantification
Phenylacetic acid is a metabolite of 2-phenylethylamine and is implicated in a range of conditions, including inborn errors of metabolism and neurological disorders. Its accurate measurement in biological matrices like plasma and urine is crucial for both clinical diagnostics and drug development.[1][2][3] The complexity of these biological samples, however, introduces significant analytical challenges, most notably matrix effects.[4][5] Matrix effects, the suppression or enhancement of the analyte's signal due to co-eluting endogenous components, can lead to inaccurate and unreliable results.[4][5] The use of a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects is the most effective way to compensate for these variations.[1][6]
This compound vs. Carbon-13 Labeled Standards: A Head-to-Head Comparison
The ideal SIL internal standard should be chemically identical to the analyte but with a different mass, ensuring it behaves similarly during sample preparation and chromatographic separation. The two most common isotopes used for this purpose are deuterium (²H or D) and carbon-13 (¹³C).
| Feature | This compound (Deuterium Labeled) | ¹³C-Labeled Phenylacetic Acid |
| Cost-Effectiveness | Generally more affordable due to less complex and less expensive synthesis routes. | Significantly more expensive due to the higher cost of ¹³C-labeled starting materials and more intricate synthetic pathways. |
| Isotopic Purity | Typically high (e.g., 98 atom % D), providing a distinct mass shift (M+7). | Very high (e.g., 99 atom % ¹³C), with mass shifts of M+1, M+2, etc., depending on the number of ¹³C atoms.[7][8][9] |
| Potential for Isotopic Exchange | Deuterium atoms, particularly those on carbons adjacent to carbonyl groups (alpha-protons), can be susceptible to exchange with protons from the solvent, especially under certain pH and temperature conditions.[10][11] However, deuterium on an aromatic ring is generally more stable. | Carbon-13 is a stable, non-exchangeable isotope, providing the highest level of stability for the label.[12] |
| Chromatographic Behavior | May exhibit a slight shift in retention time compared to the unlabeled analyte (isotopic effect), potentially leading to differential matrix effects if the co-eluting interferences are not consistent across the peak.[13][14] | Co-elutes perfectly with the unlabeled analyte, ensuring that both experience the exact same matrix effects at the same time. |
| Availability | Widely available from various chemical suppliers.[15][16] | Also available, but the variety of labeling patterns may be more limited and lead times could be longer.[7][8][9][17] |
Expert Insight: The primary advantage of this compound lies in its cost-effectiveness, making it an attractive option for high-throughput screening and routine analysis where budget is a significant consideration. The seven deuterium atoms provide a substantial mass shift, moving the internal standard's signal away from the natural isotope envelope of the analyte and potential interferences. However, the potential for deuterium exchange, although often minimal for labels on aromatic rings and stabilized alpha-carbons under controlled analytical conditions, is a factor that must be considered and evaluated during method validation. For pivotal studies requiring the highest level of accuracy and where the budget allows, ¹³C-labeled standards are often considered the "gold standard" due to their superior isotopic stability.
Experimental Protocol: Quantification of Phenylacetic Acid in Human Plasma using LC-MS/MS with this compound
This protocol outlines a robust and validated method for the determination of phenylacetic acid in human plasma, employing this compound as the internal standard. This method is based on established bioanalytical procedures and is designed to be self-validating.[1][6][18]
1. Materials and Reagents:
-
Phenylacetic acid (analytical standard)
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of phenylacetic acid and this compound in methanol.
-
Prepare calibration standards by spiking appropriate amounts of the phenylacetic acid stock solution into blank human plasma to achieve a concentration range of, for example, 10 to 5000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound working solution (e.g., at 1 µg/mL).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
Phenylacetic acid: e.g., m/z 135.1 -> 91.1
-
This compound: e.g., m/z 142.1 -> 97.1
-
5. Data Analysis and Validation:
-
Quantify the analyte by calculating the peak area ratio of phenylacetic acid to this compound.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
Determine the concentrations of the QC and unknown samples from the calibration curve.
-
Validate the method according to relevant regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, stability, and matrix effect.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logic behind selecting a suitable internal standard.
Caption: Experimental workflow for the quantification of phenylacetic acid in plasma.
Caption: Logical relationship for using a SIL internal standard to mitigate analytical challenges.
Conclusion: Making an Informed Decision
The choice between this compound and a ¹³C-labeled standard is a classic cost-benefit trade-off.
-
For high-throughput, routine, or discovery-phase studies , where cost is a major driver and a robustly validated method can ensure the stability of the deuterium labels, This compound is an excellent and cost-effective choice. Its high isotopic purity and significant mass shift provide a reliable signal for normalization.
-
For pivotal, regulatory-submission, or clinical studies , where the utmost accuracy and data integrity are paramount and the budget is less constrained, a ¹³C-labeled phenylacetic acid standard is the superior option. Its inherent isotopic stability eliminates any concerns about back-exchange and provides the most reliable co-elution with the native analyte.
Ultimately, the decision rests on a careful evaluation of the specific analytical requirements, the stage of the research or drug development program, and the available budget. By understanding the technical nuances of each type of labeled standard, researchers can make an informed choice that ensures the generation of high-quality, reliable, and defensible data.
References
-
Gaspari, F., et al. (2010). Simultaneous LC–MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Inherited Metabolic Disease, 33(5), 585-592. [Link]
-
Chemical Point. This compound. [Link]
-
BuyersGuideChem. This compound, 98 atom % D suppliers and producers. [Link]
-
Durden, D. A., & Davis, B. A. (1985). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. Journal of Chromatography B: Biomedical Sciences and Applications, 337, 249-258. [Link]
-
Blades, A. T., & Ikonomou, M. G. (2010). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(11), 1935-1942. [Link]
-
Laryea, M. D., et al. (2010). Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Inherited Metabolic Disease, 33(6), 835. [Link]
-
Bąchor, R., & Szewczuk, Z. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2955. [Link]
-
Davis, B. A., & Durden, D. A. (1985). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Analytical Biochemistry, 145(1), 101-105. [Link]
-
Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. [Link]
-
Karnes, H. T., & Shiu, G. (2004). Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach. Journal of Chromatographic Science, 42(7), 383-387. [Link]
-
Wilson, C. M., et al. (2018). Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. The Journal of Organic Chemistry, 83(15), 8141-8148. [Link]
-
Eurisotop. PHENYLACETIC ACID (PHENYL-D5, 98%). [Link]
-
Karnes, H. T., & Shiu, G. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 42(7), 383-387. [Link]
-
Bąchor, R., & Szewczuk, Z. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2955. [Link]
-
Croteau, R., et al. (2006). Stereochemistry and deuterium isotope effects associated with the cyclization-rearrangements catalyzed by tobacco epiaristolochene and hyoscyamus premnaspirodiene synthases, and the chimeric CH4 hybrid cyclase. Biochemistry, 45(41), 12645-12653. [Link]
-
de la Torre, G., & Sierra, M. A. (2022). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society, 144(3), 1183-1190. [Link]
Sources
- 1. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylacetic acid price,buy Phenylacetic acid - chemicalbook [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 苯乙酸-1,2-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 8. Phenylacetic acid-1-13C 13C 99atom 57825-33-9 [sigmaaldrich.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemicalpoint.eu [chemicalpoint.eu]
- 16. This compound, 98 atom % D suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 17. Phenylacetic acid-1-carboxy-13c | Sigma-Aldrich [sigmaaldrich.com]
- 18. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Phenylacetic-d7 Acid
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop; it is paramount in the responsible management of chemical waste. This guide, developed by a Senior Application Scientist, provides an in-depth, procedural framework for the safe and compliant disposal of Phenylacetic-d7 acid. Our commitment is to empower you with the knowledge to not only meet regulatory requirements but also to foster a culture of safety and environmental stewardship within your laboratory.
Understanding the Compound: this compound
This compound (CAS No: 65538-27-4) is a deuterated form of phenylacetic acid, a compound often used as a building block in organic synthesis.[1][2] While its chemical properties are largely similar to its non-deuterated counterpart, its proper handling and disposal are critical to ensure personnel safety and environmental protection.[3][4] This guide will walk you through the necessary steps for its appropriate disposal, from hazard identification to the final steps of waste removal.
Hazard Identification and Safety Precautions
Before initiating any disposal protocol, a thorough understanding of the associated hazards is essential. This compound is classified as a substance that causes serious eye irritation.[1][4] It can also cause skin irritation and may lead to respiratory irritation.[4]
Key Hazard Information:
| Hazard Statement | Classification | GHS Pictogram |
| Causes serious eye irritation | Eye Irrit. 2 | GHS07 |
| Causes skin irritation | Skin Irrit. 2 | GHS07 |
| May cause respiratory irritation | STOT SE 3 | GHS07 |
This information is synthesized from multiple safety data sheets.[1][4]
Therefore, strict adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure you are equipped with the following PPE:
-
Eye Protection: Safety glasses with side-shields conforming to EN166, or a face shield.[5]
-
Hand Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6][7]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[8]
-
Respiratory Protection: In case of insufficient ventilation or the potential for dust formation, use a NIOSH-approved respirator.[8]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste and the specific regulations of your institution and locality. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Small Quantities (Milligram to Gram Scale)
For small quantities of this compound waste, particularly aqueous solutions that do not contain other hazardous materials like heavy metals, neutralization may be a viable option prior to drain disposal.[9][10] However, this should only be performed if permitted by your local regulations and institutional policies.
Neutralization Protocol:
-
Work in a Ventilated Area: Perform the neutralization in a certified chemical fume hood.[10]
-
Dilution: Slowly add the acidic waste to a large volume of cold water (a 1:10 ratio of acid to water is a good starting point).[9] This helps to dissipate any heat generated during neutralization.
-
Slow Addition of Base: While stirring continuously, slowly add a dilute basic solution, such as 1M sodium hydroxide or a slurry of sodium bicarbonate.[11] Add the base incrementally to control the reaction and prevent excessive heat generation.
-
Monitor pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution. The target pH should be between 6.0 and 8.0.[10]
-
Final Disposal: Once the solution is neutralized, it can typically be poured down the drain with a copious amount of water, as per local wastewater regulations.[9][12]
Bulk Quantities and Solid Waste
For larger quantities of this compound, both in solid and solution form, direct disposal through a licensed hazardous waste contractor is the mandatory and safest route.[5][6][13][14]
Procedure for Bulk Disposal:
-
Containerization: Place the this compound waste in a clearly labeled, sealed, and compatible waste container.[6][7] Do not mix with other waste streams unless explicitly permitted by your EHS department.[6]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal company.[5] They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Decontamination Procedures
Following the disposal of this compound, it is crucial to decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Surface Cleaning: Wipe down all contaminated surfaces with soap and plenty of water.[7]
-
Equipment Cleaning: Glassware and other equipment should be thoroughly washed with an appropriate laboratory detergent and rinsed with water.
-
Dispose of Contaminated Materials: Any disposable materials used during the cleanup, such as paper towels or contaminated gloves, should be placed in a sealed bag and disposed of as hazardous waste.[6]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
-
This compound - CHEMICAL POINT . Chemical Point. Available from: [Link]
-
This compound | C8H8O2 | CID 12198008 - PubChem . National Center for Biotechnology Information. Available from: [Link]
-
Safety data sheet - CPAChem . CPAChem. Available from: [Link]
-
Phenylacetic acid - Sciencemadness Wiki . Sciencemadness. Available from: [Link]
-
Disposal of deuterium (D₂) — Synergy Recycling . Synergy Recycling. Available from: [Link]
-
Phenylacetic Acid | C8H8O2 | CID 999 - PubChem . National Center for Biotechnology Information. Available from: [Link]
-
Although technically not waste minimization, neutralization of strong acids and bases can . Kansas State University. Available from: [Link]
-
How to Get Rid of Acidic Waste Safely and Responsibly - Greenflow . Greenflow. Available from: [Link]
-
Disposal Guidance | I-WASTE DST | US EPA . United States Environmental Protection Agency. Available from: [Link]
-
phenylacetic acid - Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]
-
Household Hazardous Waste (HHW) | US EPA . United States Environmental Protection Agency. Available from: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich . ETH Zürich. Available from: [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA . United States Environmental Protection Agency. Available from: [Link]
-
Chemical and Hazardous Waste Guide - UiO . University of Oslo. Available from: [Link]
-
Hazardous Waste - EHSO Manual 2025-2026 . University of Oklahoma. Available from: [Link]
-
School Science Safety | Disposal of Hazardous Waste - YouTube . King County, WA. Available from: [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA . United States Environmental Protection Agency. Available from: [Link]
Sources
- 1. This compound D 98atom 65538-27-4 [sigmaaldrich.com]
- 2. This compound | 65538-27-4 [amp.chemicalbook.com]
- 3. chemicalpoint.eu [chemicalpoint.eu]
- 4. This compound | C8H8O2 | CID 12198008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. aurochemicals.com [aurochemicals.com]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
- 12. m.youtube.com [m.youtube.com]
- 13. westliberty.edu [westliberty.edu]
- 14. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. vigon.com [vigon.com]
Navigating the Isotopic Landscape: A Comprehensive Guide to Handling Phenylacetic-d7 Acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of scientific advancement, particularly within pharmaceutical research and development, the use of isotopically labeled compounds like Phenylacetic-d7 acid is indispensable. The strategic replacement of hydrogen with deuterium atoms can significantly alter a molecule's metabolic fate, offering a powerful tool for elucidating reaction mechanisms and enhancing pharmacokinetic profiles.[1] While this compound is structurally similar to its non-deuterated counterpart, its unique isotopic nature necessitates a meticulous approach to handling, storage, and disposal to ensure both personnel safety and sample integrity.
This guide provides a comprehensive, in-depth framework for the safe handling of this compound. As Senior Application Scientists, we move beyond mere procedural lists to explain the why behind each recommendation, fostering a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound, in its solid, powdered form, presents hazards that are largely analogous to phenylacetic acid. A thorough risk assessment is the foundational step before any handling activities.
Primary Hazards:
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]
While deuterated compounds are not radioactive, their chemical reactivity and physical properties can differ slightly from their non-deuterated analogs.[1] Therefore, it is crucial to handle this compound with the same level of caution as its parent compound.
Safety Data Snapshot
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Irrit. 2 | P280: Wear protective gloves. |
| H319: Causes serious eye irritation | Eye Irrit. 2A | P280: Wear eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][4] |
| H335: May cause respiratory irritation | STOT SE 3 | P261: Avoid breathing dust.[2][3] P271: Use only outdoors or in a well-ventilated area. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks associated with handling this compound. The following recommendations are based on a comprehensive evaluation of the compound's hazards.
Hand Protection
-
Glove Selection: Chemically resistant gloves are mandatory. Nitrile rubber gloves with a minimum thickness of 0.11 mm are a suitable choice.[5] However, it is crucial to consult the glove manufacturer's compatibility data for specific breakthrough times.
-
Glove Inspection and Technique: Always inspect gloves for any signs of degradation or perforation before use.[2] Employ proper glove removal techniques to avoid contaminating your skin.[5]
Eye and Face Protection
-
Safety Glasses: Safety glasses with side-shields conforming to EN166 or NIOSH standards are the minimum requirement.[2]
-
Goggles and Face Shield: Due to the risk of serious eye irritation, chemical splash goggles are strongly recommended, especially when handling larger quantities or when there is a potential for dust generation. A face shield should be worn in conjunction with goggles for maximum protection.[6]
Skin and Body Protection
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
Impervious Clothing: For tasks with a higher risk of spillage, consider impervious clothing to prevent skin contact.[2][5]
-
Footwear: Closed-toe shoes are required for all laboratory work.[7]
Respiratory Protection
-
Engineering Controls: The primary method for controlling exposure to airborne particles is through engineering controls, such as a chemical fume hood.[5]
-
Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during spill clean-up, respiratory protection is necessary.
-
For nuisance exposures: A P95 (US) or P1 (EU EN 143) particle respirator can be used.[2][5]
-
For higher-level protection: Use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[2][5]
-
All respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing.
-
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Receiving and Storage
-
Verification: Upon receipt, verify that the container is intact and properly labeled.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[1][8] Keep the container tightly closed to prevent moisture absorption, which can lead to isotopic dilution.[1][9]
-
Incompatible Materials: Store away from strong oxidizing agents.
Weighing and Handling Solid this compound
Handling powdered chemicals requires specific techniques to prevent the generation of airborne dust.
-
Designated Area: Whenever possible, designate a specific area for handling this compound.[10]
-
Engineering Controls: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Weighing Procedures:
-
Place an analytical balance inside the fume hood or use an enclosed balance.[10]
-
Cover the work surface with absorbent bench paper to contain any minor spills.[10]
-
Use weigh boats to handle the powder, as they are less likely to spill.[10]
-
Transfer the powder in small increments using a spatula.[10] Avoid pouring directly from the bottle to prevent powder from accumulating on the threads.[10]
-
Keep the container closed when not in use.[10]
-
Caption: Workflow for Safely Weighing this compound.
Spill and Emergency Procedures
Prompt and appropriate action is crucial in the event of a spill.
-
Minor Spills (Solid):
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]
-
Disposal Plan: Responsible Waste Management
The disposal of deuterated compounds must be handled with the same care as other chemical waste.
-
Waste Segregation: Deuterated waste should be treated as hazardous chemical waste.[1] Segregate waste streams (e.g., solid waste, non-chlorinated solvents) into clearly labeled, separate waste containers.[1]
-
Licensed Disposal: All chemical waste must be disposed of through a licensed disposal company in accordance with institutional, local, and national regulations.[1][2]
-
Empty Containers: Triple-rinse empty containers with an appropriate solvent.[1] Collect the rinsate as hazardous waste.[1] After rinsing, the container can be disposed of as regular laboratory waste, with the label defaced.[1]
Caption: Decision Tree for the Disposal of this compound Waste.
By adhering to these comprehensive guidelines, researchers can safely and effectively utilize this compound, ensuring the integrity of their research while maintaining the highest standards of laboratory safety.
References
-
Safety data sheet - Phenylacetic acid. CPAChem. Available at: [Link]
-
PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS. Loba Chemie. Available at: [Link]
-
Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety - University of California, Berkeley. Available at: [Link]
-
Standard operating procedure for hazardous chemicals Handling of nanomaterials. University of California, Irvine. Available at: [Link]
-
Disposal of deuterium (D₂). Synergy Recycling. Available at: [Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available at: [Link]
-
Deuterated - Solvents, Reagents & Accessories. Chromservis. Available at: [Link]
-
Handling Hazardous Bulk Solids and Powders: Safety First!. De Dietrich Process Systems. Available at: [Link]
-
Heavy water recycling for producing deuterium compounds. National Center for Biotechnology Information. Available at: [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. The University of North Carolina at Chapel Hill. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. aurochemicals.com [aurochemicals.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. tmi.utexas.edu [tmi.utexas.edu]
- 8. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 9. gz-supplies.com [gz-supplies.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
